molecular formula C7H7NO2 B146443 Methyl picolinate CAS No. 2459-07-6

Methyl picolinate

Katalognummer: B146443
CAS-Nummer: 2459-07-6
Molekulargewicht: 137.14 g/mol
InChI-Schlüssel: NMMIHXMBOZYNET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl picolinate is a versatile heterocyclic building block and pharmaceutical intermediate critical in modern drug discovery and development. Its structure serves as a key precursor in the synthesis of complex molecules with significant bio-targeting potential. Recent research has demonstrated its utility in the development of novel compounds for cardiovascular disease (CVD), where derivatives such as methyl 5-((cinnamoyloxy)methyl)picolinate have been designed to target multiple enzymes implicated in CVD, including MAPK, PCSK9, and TNF-α . In oncology research, picolinate scaffolds are investigated for their anti-proliferative effects. For instance, the compound 4,5-Diphenyl-2-methyl picolinate has been shown to induce cellular senescence and DNA damage in gastric cancer cells, presenting a potential therapeutic strategy . Furthermore, this compound is employed in inorganic chemistry to synthesize metal complexes, such as insulin-mimetic vanadyl complexes, which have displayed long-term hypoglycemic activity in diabetic rat models, and ruthenium-based complexes for chemical behavior studies . The core picolinate structure is a metabolite of the endogenous kynurenine pathway of L-tryptophan catabolism, which is associated with neuroprotective and immunological functions, providing a biological rationale for its use in related bioactivity studies . This compound is exclusively for use in laboratory research.

Eigenschaften

IUPAC Name

methyl pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7(9)6-4-2-3-5-8-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMIHXMBOZYNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062432
Record name 2-Pyridinecarboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2459-07-6
Record name 2-Pyridinecarboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2459-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Carbomethoxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl picolinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyridinecarboxylic acid, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pyridinecarboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.769
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CARBOMETHOXYPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II4AAE7Y3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Methyl Picolinate (CAS: 2459-07-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl picolinate, with the CAS number 2459-07-6, is an organic compound classified as the methyl ester of picolinic acid.[1] It is a derivative of pyridine and presents as a colorless to pale yellow liquid with a characteristic aromatic odor.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and potential biological activities, with a focus on its neuroprotective and antioxidant properties.

Chemical and Physical Properties

This compound is soluble in organic solvents like ethanol and ether, but shows limited solubility in water.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 2459-07-6[1]
Molecular Formula C₇H₇NO₂[1]
Molecular Weight 137.14 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Melting Point 19 °C[2]
Boiling Point 95 °C at 1 mmHg[2]
Density 1.137 g/mL at 25 °C[2]
Flash Point 217 °F[2]
Refractive Index (n20/D) 1.521[2]
Water Solubility Slightly soluble[2]
pKa 2.21 (+1) at 25°C[2]

Synthesis and Purification

This compound is commonly synthesized via the Fischer esterification of picolinic acid with methanol, using an acid catalyst such as sulfuric acid.

Experimental Protocol: Fischer Esterification

Materials:

  • Picolinic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve picolinic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by either distillation under reduced pressure or column chromatography.

  • Distillation: Due to its relatively high boiling point, vacuum distillation is the preferred method to avoid decomposition.

  • Column Chromatography: Purification can be achieved using a silica gel column with an eluent system such as ethyl acetate in hexane (e.g., 20:80 v/v).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3):

  • δ 8.76 (ddd, J = 4.8, 1.8, 0.9 Hz, 1H)

  • δ 8.15 (dt, J = 7.9, 1.1 Hz, 1H)

  • δ 7.86 (td, J = 7.8, 1.8 Hz, 1H)

  • δ 7.50 (ddd, J = 7.7, 4.7, 1.2 Hz, 1H)

  • δ 4.02 (s, 3H)

13C NMR (101 MHz, CDCl3):

  • δ 165.5

  • δ 149.8

  • δ 147.8

  • δ 136.9

  • δ 126.8

  • δ 125.0

  • δ 52.8

Biological Activity and Potential Applications

This compound serves as a versatile precursor in the synthesis of various bioactive compounds and pharmaceuticals.[1] Research indicates that it may possess several biological activities, including neuroprotective and antioxidant effects.[1]

Neuroprotective Effects

While direct experimental studies on the neuroprotective effects of this compound are limited, its parent compound, picolinic acid, is an endogenous metabolite of L-tryptophan with known neuroprotective properties. It is plausible that this compound may exert similar effects or serve as a prodrug that is hydrolyzed to picolinic acid in vivo.

Potential Mechanisms: The neuroprotective effects of related pyridine derivatives are often associated with the modulation of key signaling pathways involved in cell survival and stress response. Two such pathways are the PI3K/Akt and the Nrf2/ARE pathways.

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Activation of this pathway is a common mechanism through which neuroprotective agents exert their effects.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Neurotrophic Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Promotion of Cell Survival Akt->Cell_Survival Methyl_Picolinate This compound (Hypothesized) Methyl_Picolinate->Akt may activate Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Methyl_Picolinate This compound (Hypothesized) Methyl_Picolinate->Nrf2 may promote release ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes promotes transcription of Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_bioassay Biological Evaluation Start Picolinic Acid + Methanol Reaction Fischer Esterification (H₂SO₄ catalyst, reflux) Start->Reaction Workup Extraction & Washing Reaction->Workup Purification Distillation or Column Chromatography Workup->Purification Product Pure this compound Purification->Product NMR ¹H and ¹³C NMR Product->NMR MS Mass Spectrometry Product->MS Antioxidant In Vitro Antioxidant Assays (DPPH, ABTS) Product->Antioxidant Neuroprotection In Vitro Neuroprotection Assays (e.g., MTT, ROS on neuronal cells) Product->Neuroprotection Mechanism Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt, Nrf2 pathways) Antioxidant->Mechanism Neuroprotection->Mechanism

References

An In-depth Technical Guide to Methyl Picolinate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of methyl picolinate. The information is intended for professionals in research, development, and academia who require detailed technical data on this versatile heterocyclic compound.

Introduction

This compound (IUPAC name: methyl pyridine-2-carboxylate) is an aromatic organic compound and the methyl ester of picolinic acid.[1][2] It is a member of the pyridine family, characterized by a pyridine ring substituted at the 2-position with a methyl ester group.[3] This compound typically appears as a colorless to pale yellow liquid or a low-melting solid with a characteristic fruity or aromatic odor.[3][4] this compound is recognized for its utility as a versatile intermediate and building block in various fields, most notably in the pharmaceutical and agrochemical industries.[3][5][6] Its unique chemical structure, featuring both a reactive ester functional group and a pyridine moiety, allows for a wide range of synthetic transformations, making it a valuable precursor in the synthesis of more complex molecules and bioactive compounds.[3][7]

Chemical Structure and Identifiers

This compound's structure consists of a pyridine ring with a methoxycarbonyl group attached at the C2 position. The molecule exists in two conformers, s-cis and s-trans.[4][5]

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Reference
IUPAC Name methyl pyridine-2-carboxylate [1][2]
Synonyms Methyl 2-pyridinecarboxylate, Picolinic acid methyl ester, 2-Carbomethoxypyridine [1][5]
CAS Number 2459-07-6 [1][5]
Molecular Formula C₇H₇NO₂ [1][5]
Molecular Weight 137.14 g/mol [1][5]
InChI Key NMMIHXMBOZYNET-UHFFFAOYSA-N [1][3]
Canonical SMILES COC(=O)C1=CC=CC=N1 [2][3]

| EINECS | 219-545-2 |[5] |

Physicochemical Properties

This compound is a low-melting solid that often presents as a colorless to yellow liquid at or slightly above room temperature.[3][5] It is slightly soluble in water but miscible with many common organic solvents like ethanol and acetone.[3][5]

Table 2: Physicochemical Data

Property Value Reference
Appearance White/Crystalline Powder or Colorless to yellow liquid [3][5]
Melting Point 19 °C [5][8]
Boiling Point 95 °C at 1 mm Hg; 227.4 °C at 760 mmHg [4][5][9]
Density 1.137 g/mL at 25 °C [4][5]
Refractive Index (n²⁰/D) 1.521 [4][5]
Vapor Pressure 0.0778 mmHg at 25 °C [5]
Flash Point 217 °F (102.8 °C) [5]
pKa 2.21 (+1) at 25 °C [3][5]
Water Solubility Slightly soluble [3][4][5]

| Storage Temperature | Room Temperature, under inert atmosphere |[5] |

Spectroscopic Data

The structural identity and purity of this compound can be confirmed using various spectroscopic techniques. Experimental spectra are widely available in chemical databases.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the arrangement of the methyl ester and pyridine ring protons.[10][11]

  • Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, and the aromatic C=C and C=N vibrations of the pyridine ring.[1][12]

  • Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound, with a molecular ion peak corresponding to its formula weight (137.14 g/mol ).[1][13]

Reactivity and Chemical Pathways

This compound's reactivity is governed by its ester functional group and the pyridine ring. It serves as a versatile precursor in organic synthesis.[7]

  • Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield picolinic acid and methanol.[7]

  • Transesterification: It can react with other alcohols in the presence of a catalyst to form different picolinate esters.[7]

  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can undergo nucleophilic substitution reactions, leading to a variety of derivatives.[7]

  • Building Block in Synthesis: It is a key starting material for synthesizing more complex heterocyclic compounds, such as N-benzylpicolinamide and substituted pyrimidines, which are of interest in medicinal chemistry.[7]

applications MP This compound Pharma Pharmaceuticals MP->Pharma Agro Agrochemicals MP->Agro OrgSynth Organic Synthesis MP->OrgSynth CoordChem Coordination Chemistry MP->CoordChem sub_pharma1 Intermediate for CNS and antiviral drugs Pharma->sub_pharma1 sub_pharma2 Enhances bioavailability Pharma->sub_pharma2 sub_agro1 Plant growth enhancer Agro->sub_agro1 sub_agro2 Crop protection chemicals Agro->sub_agro2 sub_org1 Versatile building block OrgSynth->sub_org1 sub_org2 Precursor for complex heterocycles (e.g., pyrimidines) OrgSynth->sub_org2 sub_coord1 Precursor for ligands CoordChem->sub_coord1

Caption: Key application areas of this compound.

Experimental Protocols

Synthesis via Fischer Esterification

The most common method for preparing this compound is the Fischer esterification of picolinic acid with methanol, using a strong acid as a catalyst.[3][7]

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add picolinic acid (1.0 eq). Add an excess of methanol (10-20 eq), which acts as both the solvent and reagent.[14]

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq).[14]

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-12 hours.[15] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[14][15]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[15]

  • Neutralization and Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.[14][15]

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[16] Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.[16]

Purification by Column Chromatography

The crude product can be purified to high purity using column chromatography.[16]

Methodology:

  • Column Preparation: Prepare a silica gel slurry using a suitable non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a mixture of ethyl acetate and hexane (e.g., a 20:80 v/v mixture).[16] The polarity can be adjusted as needed based on TLC analysis.

  • Fraction Collection: Collect the fractions as they elute from the column. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.[16]

synthesis_workflow start Reactants: Picolinic Acid & Methanol reaction Reaction: Reflux (4-12h) start->reaction catalyst Catalyst: Conc. H₂SO₄ catalyst->reaction workup Aqueous Workup: Neutralization (NaHCO₃) & Extraction (EtOAc) reaction->workup drying Drying of Organic Phase (e.g., Na₂SO₄) workup->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal purification Purification: Column Chromatography solvent_removal->purification product Pure this compound purification->product

Caption: General workflow for synthesis and purification.

Safety and Handling

This compound is classified as an irritant.[5] Proper safety precautions should be observed during handling.

  • Hazards: Causes skin, eye, and respiratory system irritation.[8][17][18]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[18][19]

  • Handling: Use only in a well-ventilated area, preferably within a fume hood.[17][19] Avoid inhalation of vapors and direct contact with skin and eyes.[17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[17]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[17] For skin contact, wash off immediately with plenty of water.[17] If inhaled, move to fresh air. Seek medical attention if irritation persists.[19]

References

Methyl picolinate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl Picolinate: Molecular Properties, Synthesis, and Analysis

This technical guide provides a comprehensive overview of this compound, a pyridine derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its fundamental properties, synthesis protocols, and analytical methodologies.

Core Properties of this compound

This compound, also known as methyl pyridine-2-carboxylate, is an organic compound that serves as a valuable intermediate in the synthesis of more complex molecules.

Quantitative Data

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₂[1][2][3]
Molecular Weight 137.14 g/mol [1][2][3][4]
CAS Number 2459-07-6[1][3]
Appearance Colorless to light yellow liquid/solid[3]
Boiling Point 95 °C at 1 mm Hg[1]
Density 1.137 g/mL at 25 °C[1]
Refractive Index 1.521 at 20 °C[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of picolinate derivatives are crucial for reproducible research. The following sections provide established protocols.

Synthesis of this compound via Fischer Esterification

A common method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 2-picolinic acid.

Materials:

  • 2-Picolinic acid

  • Methanol (reagent grade, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-picolinic acid (1.0 equivalent) in an excess of methanol (10-20 equivalents).[5]

  • Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution while stirring.[5]

  • Heat the mixture to reflux and maintain for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully neutralize the remaining acid by washing with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization.[5]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound.

Instrumentation and Conditions:

  • GC System: Coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.[6]

  • Carrier Gas: Helium at a constant flow rate.[6]

  • Injector Temperature: 250-280 °C.[6]

  • Oven Temperature Program: An initial temperature of 50-70 °C, held for a few minutes, followed by a ramp up to a final temperature of 250-300 °C.[6]

  • MS Parameters: Electron ionization (EI) at 70 eV with a scan range of m/z 40-500.[6]

Sample Preparation:

  • Prepare a stock solution of the sample by dissolving it in a suitable volatile solvent (e.g., methanol, acetonitrile, or chloroform) to a known concentration (e.g., 1 mg/mL).

  • If necessary, dilute the stock solution to an appropriate concentration for GC-MS analysis.

  • For quantitative analysis, a series of standard solutions of this compound should be prepared to create a calibration curve.

Visualizations

The following diagrams illustrate key workflows and a related signaling pathway, adhering to the specified formatting guidelines.

G start Starting Materials (2-Picolinic Acid, Methanol, H₂SO₄) reaction Chemical Reaction (Reflux, Stirring) start->reaction workup Aqueous Workup (Neutralization, Extraction) reaction->workup drying Drying of Organic Phase (Anhydrous Na₂SO₄) workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Purification (Chromatography/Recrystallization) solvent_removal->purification product_analysis Product Analysis (NMR, MS, Purity) purification->product_analysis final_product Pure this compound product_analysis->final_product G sample_prep Sample Preparation (Dissolve in Volatile Solvent) injection GC Injection sample_prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Mass Spectrometry (Electron Ionization) separation->ionization detection Detection & Data Acquisition ionization->detection analysis Data Analysis (Identification & Quantification) detection->analysis G cluster_membrane Plasma Membrane GLUT4_vesicle GLUT4 Vesicle GLUT4_pm GLUT4 glucose_uptake Increased Glucose Uptake GLUT4_pm->glucose_uptake CrPic Chromium Picolinate p38_MAPK p38 MAPK Activation CrPic->p38_MAPK GLUT4_translocation GLUT4 Translocation CrPic->GLUT4_translocation Independent of p38 MAPK p38_MAPK->glucose_uptake Partially Inhibited by SB203580 GLUT4_translocation->GLUT4_pm Translocation to Membrane

References

Spectroscopic Analysis of Methyl Picolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for methyl picolinate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who utilize these techniques for structural elucidation and compound verification.

Introduction to this compound

This compound is an organic compound with the chemical formula C₇H₇NO₂.[1][2][3] It is the methyl ester of picolinic acid and is a member of the pyridine family.[3][4] This compound appears as a colorless to yellow liquid or a white crystalline powder.[1][2][3] It is slightly soluble in water.[1][2][3] this compound serves as a valuable intermediate in the pharmaceutical industry for the synthesis of various drugs.[2]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.7Doublet of doublets1HH6
~8.1Doublet of triplets1HH4
~7.8Doublet1HH3
~7.4Triplet of doublets1HH5
~3.9Singlet3H-OCH₃

Solvent: CDCl₃

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.[5]

Chemical Shift (δ) ppmAssignment
~165C=O (ester)
~150C2
~148C6
~137C4
~126C5
~125C3
~52-OCH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7][8]

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumC-H stretch (aromatic)
~2950MediumC-H stretch (methyl)
~1730StrongC=O stretch (ester)
~1590, 1470, 1435Medium-StrongC=C and C=N stretching (pyridine ring)
~1290, 1140StrongC-O stretch (ester)
~750StrongC-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules.[9] The molecular weight of this compound is 137.14 g/mol .[2][4]

m/zRelative IntensityAssignment
137High[M]⁺ (Molecular ion)
106High[M - OCH₃]⁺
78Medium[C₅H₄N]⁺ (Pyridine ring fragment)

Experimental Protocols

Detailed methodologies are essential for acquiring reliable and reproducible spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[10] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[11]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds between pulses is standard.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[12]

IR Spectroscopy Protocol
  • Sample Preparation:

    • Liquid Film: For liquid samples, a drop of this compound can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This is a common and convenient method for both liquids and solids.[7]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[13]

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty instrument (or with the clean ATR crystal) should be taken first and subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like methanol or acetonitrile.[14] The concentration should be in the range of a few micrograms per milliliter.[14]

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for relatively small and volatile molecules like this compound.[15] In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[15]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the structure of this compound and a typical workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Mass-to-Charge Ratio, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

In-Depth Technical Guide to the Biological Activity of Methyl Picolinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by methyl picolinate derivatives. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support ongoing research and drug development efforts in this promising area of medicinal chemistry.

Introduction to this compound Derivatives

This compound, the methyl ester of picolinic acid, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant activities. The pyridine ring and the methyl ester group provide key points for chemical modification, allowing for the synthesis of diverse compound libraries with varied biological functions.[1][2] This guide explores the multifaceted biological potential of these derivatives, offering a valuable resource for researchers in the field.

Anticancer Activity

This compound derivatives have emerged as a promising class of compounds in oncology research, with several series demonstrating potent anti-proliferative effects against a variety of cancer cell lines.

N-Methyl-picolinamide-4-thiol Derivatives

A notable class of anticancer agents is the N-methyl-picolinamide-4-thiol derivatives. Extensive research has demonstrated their broad-spectrum anti-proliferative activities.[3][4][5]

Quantitative Data:

CompoundCell LineIC50 (µM)Reference
6p MGC-803 (Gastric Cancer)1.38[4]
HCT-116 (Colon Cancer)5.34[4]
SW480 (Colon Cancer)<10[3]
MCF-7 (Breast Cancer)5.21[4]
HepG2 (Liver Cancer)<10[3]
SPC-A1 (Lung Cancer)<10[3]
A375 (Melanoma)<10[3]
Sorafenib (Reference) HepG2 (Liver Cancer)16.30[4]

Compound 6p: N-Methyl-4-(4-(phenylformamido)phenylthio)picolinamide

4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives

Another series of this compound derivatives, the 4-(4-formamidophenylamino)-N-methylpicolinamides, has also shown significant anticancer potential. These compounds have been evaluated for their ability to inhibit the proliferation of various cancer cell lines.

Quantitative Data:

CompoundCell LineIC50 (µM)Reference
5q HepG2 (Liver Cancer)1.89
HCT116 (Colon Cancer)2.54

Compound 5q: 4-(4-(4-chlorobenzamido)phenylamino)-N-methylpicolinamide

Mechanism of Action: Kinase Inhibition

A key mechanism underlying the anticancer activity of certain this compound derivatives is the inhibition of critical cellular kinases involved in cell cycle progression and angiogenesis.

Compound 6p, a potent N-methyl-picolinamide-4-thiol derivative, has been shown to selectively inhibit Aurora-B kinase.[3][5] Aurora-B is a serine/threonine kinase that plays a crucial role in chromosome segregation and cytokinesis. Its overexpression is common in many cancers, making it an attractive therapeutic target.[6]

Quantitative Data:

CompoundKinase% Inhibition at 10 µMReference
6p Aurora-B87[3]

Picolinamide derivatives bearing (thio)urea and dithiocarbamate moieties have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[4] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients.

Quantitative Data:

CompoundTargetIC50 (µM)Reference
7h VEGFR-20.078[4]
9a VEGFR-20.045[4]
9l VEGFR-20.039[4]
Sorafenib (Reference) VEGFR-20.023[4]

Signaling Pathway Diagrams

Aurora_B_Pathway Methyl_Picolinate_Derivative This compound Derivative (e.g., 6p) Aurora_B Aurora-B Kinase (Inhibited) Methyl_Picolinate_Derivative->Aurora_B inhibits Histone_H3 Histone H3 Aurora_B->Histone_H3 phosphorylates CPC Chromosomal Passenger Complex Aurora_B->CPC regulates Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Apoptosis Apoptosis Aurora_B->Apoptosis leads to Cell_Cycle_Arrest Cell Cycle Arrest Aurora_B->Cell_Cycle_Arrest leads to CPC->Chromosome_Segregation CPC->Cytokinesis

Caption: Inhibition of Aurora-B kinase signaling by a this compound derivative.

VEGFR2_Pathway Methyl_Picolinate_Derivative This compound Derivative VEGFR2 VEGFR-2 (Inhibited) Methyl_Picolinate_Derivative->VEGFR2 inhibits VEGF VEGF-A VEGF->VEGFR2 activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK Pathway PLCg->MAPK Akt Akt Pathway PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis Akt->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling pathway by a this compound derivative.

Antimicrobial Activity

Derivatives of picolinic acid, including this compound, have demonstrated notable activity against a range of microbial pathogens. This includes both bacteria and fungi.

Metal Picolinates

Complexes of picolinic acid with various transition metals have been investigated for their antimicrobial properties. These metal picolinates often exhibit enhanced activity compared to the parent ligand.

Quantitative Data (Minimum Inhibitory Concentration - MIC):

CompoundMicroorganismMIC (mg/mL)Reference
Picolinic Acid S. aureus0.78 (pH 5.0), 3.13 (pH 7.0)
P. aeruginosa0.78 (pH 5.0), 3.13 (pH 7.0)
B. subtilis0.02 (pH 5.0), 0.19 (pH 7.0)
C. albicans0.39 (pH 5.0), 1.56 (pH 7.0)
Sodium Picolinate S. aureus0.78 (pH 5.0), 3.13 (pH 7.0)
P. aeruginosa0.78 (pH 5.0), 3.13 (pH 7.0)
B. subtilis0.02 (pH 5.0), 0.19 (pH 7.0)
C. albicans0.39 (pH 5.0), 1.56 (pH 7.0)
Copper Picolinate S. aureus0.5
M. luteus0.5
Zinc Picolinate S. aureus0.5
E. coli0.5
Nickel Picolinate B. subtilis0.5
K. pneumoniae0.5

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is an emerging area of research. The structural similarity to known anti-inflammatory agents suggests that these compounds may modulate key inflammatory pathways. While specific quantitative data for this compound derivatives is still limited, isonicotinic acid derivatives have shown potent anti-inflammatory effects by inhibiting reactive oxygen species (ROS) production.

Quantitative Data (Isonicotinic Acid Derivatives - ROS Inhibition):

CompoundIC50 (µg/mL)Reference
Compound 5 1.42 ± 0.1
Compound 6 8.6 ± 0.5
Ibuprofen (Reference) 11.2 ± 1.9

Compound 5: Isonicotinate of meta-aminophenol Compound 6: Isonicotinate of para-aminophenol with an acetyl group

Other Biological Activities

Antiviral Activity

Picolinic acid has demonstrated broad-spectrum antiviral activity, particularly against enveloped viruses such as SARS-CoV-2 and influenza A virus. The proposed mechanism involves the inhibition of viral entry into host cells. While specific data on this compound derivatives is sparse, this provides a strong rationale for their investigation as antiviral agents.

Antioxidant Activity

Derivatives of picolinic acid have been evaluated for their antioxidant properties using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability to donate a hydrogen atom or an electron to neutralize free radicals is a key measure of antioxidant capacity.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to determine the antimicrobial activity of a compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the this compound derivative solution at a known concentration into each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

In Vitro Anti-inflammatory Activity: LPS-Induced Cytokine Production in Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Plate the macrophages in a 24-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an ELISA kit.

  • Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC50 values.

Drug Discovery and Development Workflow

The discovery and development of bioactive this compound derivatives typically follow a structured workflow.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development Target_Identification Target Identification (e.g., Kinases, Enzymes) Library_Synthesis Library Synthesis of This compound Derivatives Target_Identification->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization (ADMET Properties) Hit_to_Lead->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials (Phase I, II, III) In_Vivo_Studies->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

Caption: A typical workflow for the discovery and development of this compound derivatives.

Conclusion

This compound derivatives represent a versatile and promising class of bioactive compounds with a wide range of therapeutic potential. Their demonstrated efficacy in preclinical models for cancer and microbial infections, coupled with emerging evidence for their anti-inflammatory, antiviral, and antioxidant properties, underscores their importance in modern drug discovery. Further exploration of the structure-activity relationships, optimization of lead compounds, and elucidation of their mechanisms of action will be crucial in translating the therapeutic promise of these derivatives into clinical applications. This technical guide serves as a foundational resource to aid researchers in these endeavors.

References

Methyl Picolinate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl picolinate, the methyl ester of picolinic acid, is a heterocyclic organic compound that has emerged as a cornerstone in the field of organic synthesis.[1][2] Its structure, featuring a pyridine ring substituted with a methyl ester group at the 2-position, provides a unique combination of reactivity and stability, making it an exceptionally versatile building block.[3] This guide provides a comprehensive technical overview of this compound, detailing its properties, synthesis, key chemical transformations, and applications, with a focus on its role in the development of pharmaceuticals and agrochemicals.[2][3][4][5] For professionals in drug discovery and chemical development, a thorough understanding of this intermediate's potential is crucial for designing efficient and innovative synthetic routes.[1][6]

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a characteristic aromatic or fruity odor.[2][3][7] It is soluble in common organic solvents like ethanol, ether, and acetone, but has limited solubility in water.[2][3][7] The compound's key physical and chemical properties are summarized below for quick reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2459-07-6[1][3][4]
Molecular Formula C₇H₇NO₂[2][3][4]
Molecular Weight 137.14 g/mol [1][2][4]
Appearance Colorless to pale yellow liquid[1][3][8]
Melting Point 8-10 °C; 19 °C[4][9]
Boiling Point 95 °C @ 1 mmHg; 225-228 °C[1][8][9]
Density 1.137 g/mL at 25 °C[8][9]
Refractive Index (n²⁰/D) 1.521[8][9]
pKa 2.21 (+1) at 25 °C[3][9]
Water Solubility Slightly soluble[3][8][9]
InChI Key NMMIHXMBOZYNET-UHFFFAOYSA-N[3][10]
Canonical SMILES COC(=O)C1=CC=CC=N1[3][10]

Spectroscopic data is critical for the identification and characterization of this compound. Key spectral information is available from various public databases.

Table 2: Spectroscopic Data References for this compound

Spectroscopic TechniqueAvailability
¹H NMR Available[11]
¹³C NMR Available[12]
Mass Spectrometry (MS) Available[13]
Infrared (IR) Available[11]

Synthesis of this compound

The most common and industrially scalable method for synthesizing this compound is the Fischer esterification of picolinic acid with methanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[3][5] The reaction is typically performed under reflux to drive the equilibrium towards the formation of the ester product.[3]

G cluster_reaction Reaction Conditions cluster_product Product picolinic_acid Picolinic Acid catalyst H₂SO₄ (cat.) picolinic_acid->catalyst methanol Methanol methanol->catalyst reflux Reflux catalyst->reflux methyl_picolinate This compound reflux->methyl_picolinate

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification of Picolinic Acid

This protocol is based on established esterification procedures for pyridine derivatives.[14]

  • Reagents and Equipment:

    • Picolinic acid (1.0 eq)

    • Methanol (excess, serves as solvent and reagent)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Rotary evaporator

  • Procedure:

    • Dissolve picolinic acid in an excess of methanol within the round-bottom flask.

    • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

    • Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the reaction progress using Thin-Layer Chromatography (TLC).[14]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.[14]

    • Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until effervescence ceases.

    • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.[14]

    • Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude this compound.

    • The crude product can be purified further by vacuum distillation or column chromatography if necessary.

Core Reactivity and Key Transformations

This compound's utility stems from the reactivity of both its ester functional group and the pyridine ring. This dual reactivity allows for a wide range of synthetic transformations, positioning it as a versatile intermediate.[3]

G cluster_ester Ester Manipulations cluster_ring Pyridine Ring Reactions MP This compound Hydrolysis Picolinic Acid MP->Hydrolysis H₂O / H⁺ or OH⁻ Amidation Picolinamides MP->Amidation R₂NH Transesterification Other Picolinate Esters MP->Transesterification R'OH / Catalyst CrossCoupling Arylated Pyridines MP->CrossCoupling Ar-X / Pd Catalyst (via Picolinic Acid) NucleophilicSub Substituted Pyridines MP->NucleophilicSub Nu⁻

Caption: Key reaction pathways involving this compound.

Ester Group Manipulations

The ester moiety is readily transformed into other functional groups.

  • Hydrolysis: The ester can be hydrolyzed back to picolinic acid under acidic or basic conditions.[2]

  • Transesterification: Reaction with a different alcohol in the presence of a catalyst can yield various other picolinate esters.[2]

  • Amidation: Direct reaction with amines can form a wide range of picolinamides, which are common scaffolds in bioactive molecules.

Experimental Protocol: Amidation of this compound

This protocol describes the conversion of the methyl ester to an amide, a crucial step in synthesizing many pharmaceutical intermediates. This process typically involves hydrolysis followed by amide coupling.[15]

  • Part A: Hydrolysis to Picolinic Acid

    • Dissolve this compound (1.0 eq) in a mixture of aqueous lithium hydroxide (or NaOH) and a co-solvent like THF or methanol.

    • Stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

    • Acidify the reaction mixture with aqueous HCl to a pH of ~3-4 to precipitate the picolinic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Part B: Amide Coupling

    • Reagents and Equipment: Picolinic acid (from Part A, 1.0 eq), desired amine (1.1 eq), coupling agent (e.g., HATU, 1.2 eq), organic base (e.g., DIPEA, 2.0 eq), anhydrous DMF, ethyl acetate, saturated NaHCO₃, brine, anhydrous Na₂SO₄.[15]

    • Procedure:

      • Dissolve the picolinic acid in anhydrous DMF.

      • Add the coupling agent (HATU) and the base (DIPEA), and stir at room temperature for 10-15 minutes.[15]

      • Add the desired amine to the reaction mixture.[15]

      • Continue stirring at room temperature until the reaction is complete as monitored by TLC.[15]

      • Pour the reaction mixture into water and perform an aqueous workup by extracting with ethyl acetate (3x).[15]

      • Combine the organic layers, wash with saturated NaHCO₃ solution and then brine.[15]

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[15]

      • Purify the crude product by silica gel column chromatography to obtain the desired picolinamide.[15]

Pyridine Ring Functionalization

The pyridine ring in this compound can undergo various transformations, including nucleophilic substitution and cross-coupling reactions, which are essential for building molecular complexity.

  • Cross-Coupling Reactions: While the parent picolinic acid is more commonly used in decarboxylative cross-coupling reactions to form C-C bonds with aryl halides, derivatives of this compound are key substrates in modern catalysis.[16] Nickel-catalyzed reductive cross-coupling reactions, for instance, utilize picolinamide ligands (derived from this compound) to couple aryl bromides with alkyl bromides, forming valuable motifs like arylcyclopropanes.[17]

Applications in the Synthesis of Bioactive Molecules

This compound is a vital intermediate in the synthesis of a wide array of commercially important molecules.[3][8][9][18]

  • Pharmaceuticals: It serves as a precursor for a multitude of Active Pharmaceutical Ingredients (APIs), including antiviral agents and drugs targeting the central nervous system (CNS).[1][4] Its structure is a key component in compounds with potential neuroprotective and antioxidant properties.[2] It is also used in the synthesis of intermediates for drugs like Elagolix.[19]

  • Agrochemicals: The picolinate scaffold is present in many herbicides and pesticides.[2][3][4] Picolinic acid and its derivatives are known synthetic auxin herbicides, and this compound serves as a template for designing new, more potent crop protection chemicals.[5][20]

  • Ligand Synthesis: The pyridine nitrogen and the carbonyl oxygen of the ester group make this compound an effective bidentate ligand precursor for coordination chemistry, which has applications in catalysis.[3][4]

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_other Other Applications MP This compound APIs APIs (e.g., Antivirals, CNS Drugs) MP->APIs Multi-step Synthesis Heterocycles Bioactive Heterocycles (e.g., Imidazopyridines) MP->Heterocycles Building Block Herbicides Synthetic Auxin Herbicides MP->Herbicides Precursor Pesticides Pesticide Formulations MP->Pesticides Intermediate Ligands Ligands for Catalysis MP->Ligands Precursor Flavors Flavor & Fragrance Agents MP->Flavors Aromatic Properties

Caption: Application areas of this compound in chemical synthesis.

Safety and Handling

This compound should be handled with care in a well-ventilated area. It may cause irritation to the skin, eyes, and respiratory system.[3][7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is recommended when working with this chemical.[3] It should be stored at ambient or refrigerated temperatures (2-8°C) under an inert atmosphere.[4][9]

Conclusion

This compound is a high-value, versatile chemical intermediate with broad applications across the pharmaceutical, agrochemical, and fine chemical industries.[2][5] Its robust synthesis and the dual reactivity of its ester and pyridine moieties provide chemists with a powerful tool for constructing complex molecular architectures. The detailed protocols and data presented in this guide underscore its importance and provide a practical framework for its use in research and development settings. As the demand for novel bioactive compounds grows, the strategic application of foundational building blocks like this compound will continue to be a critical driver of innovation.

References

Potential Neuroprotective Effects of Methyl Picolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl picolinate, the methyl ester of picolinic acid, is a compound of growing interest for its potential neuroprotective properties. While direct research on this compound is in its nascent stages, a compelling case for its therapeutic potential can be constructed from the well-documented neuroprotective effects of its parent compound, picolinic acid, and related molecules such as chromium picolinate. This technical guide provides a comprehensive overview of the hypothesized neuroprotective mechanisms of this compound, detailed experimental protocols to investigate these effects, and a summary of relevant data from related compounds. The proposed mechanisms of action include the modulation of the kynurenine pathway to counteract excitotoxicity, anti-inflammatory effects through the inhibition of pro-inflammatory signaling pathways, and the potential modulation of cyclic AMP (cAMP) signaling through phosphodiesterase 4 (PDE4) inhibition.

Introduction

Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, present a significant and growing challenge to public health. The pathological processes underlying these disorders are complex and multifactorial, involving excitotoxicity, oxidative stress, and chronic neuroinflammation. Consequently, there is a critical need for the development of novel therapeutic agents that can target these interconnected pathways.

This compound emerges as a promising candidate for neuroprotection based on several lines of indirect evidence. Its parent compound, picolinic acid, is an endogenous metabolite of the kynurenine pathway and has been shown to possess neuroprotective properties.[1][2] Furthermore, chromium picolinate, a nutritional supplement, has demonstrated neuroprotective effects in various studies. A key piece of evidence suggesting a direct role for the this compound moiety comes from patent literature describing substituted pyridine compounds containing this compound as potent phosphodiesterase 4 (PDE4) inhibitors with applications in treating neurological disorders.

This guide will synthesize the available evidence to propose potential neuroprotective mechanisms of this compound, provide detailed methodologies for its investigation, and present quantitative data from related compounds to serve as a benchmark for future studies.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its evaluation as a potential CNS therapeutic.

PropertyValueSource
CAS Number 2459-07-6[3]
Molecular Formula C₇H₇NO₂[3]
Molecular Weight 137.14 g/mol [3]
Appearance Colorless to pale yellow liquid or white crystalline powder[3]
Boiling Point 95 °C at 1 mmHg[3]
Melting Point 19 °C[3]
Density 1.137 g/mL at 25 °C[3]
Water Solubility Slightly soluble
logP (predicted) 0.98[1]

Note: The blood-brain barrier (BBB) permeability of this compound has not been experimentally determined and is a critical area for future investigation.

Hypothesized Neuroprotective Mechanisms of Action

Based on the activities of related compounds, several plausible mechanisms for the neuroprotective effects of this compound can be proposed.

Modulation of the Kynurenine Pathway and Anti-Excitotoxicity

The kynurenine pathway is the primary metabolic route for tryptophan and produces several neuroactive compounds.[1] One of these, quinolinic acid, is an NMDA receptor agonist and a known excitotoxin implicated in neurodegenerative conditions.[4] Picolinic acid, also a product of this pathway, has been shown to antagonize quinolinic acid-induced neurotoxicity.[5] While the exact mechanism of this antagonism is not fully elucidated, it is hypothesized to involve the chelation of zinc, a modulator of NMDA receptor activity.[4]

Proposed Mechanism: this compound, as a derivative of picolinic acid, may be hydrolyzed in vivo to picolinic acid, thereby exerting neuroprotective effects by mitigating quinolinic acid-induced excitotoxicity.

Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Quinolinic_Acid Quinolinic Acid (Excitotoxin) Kynurenine->Quinolinic_Acid Picolinic_Acid Picolinic Acid (Neuroprotective) Kynurenine->Picolinic_Acid NMDA_Receptor NMDA Receptor Quinolinic_Acid->NMDA_Receptor Agonist Picolinic_Acid->NMDA_Receptor Antagonizes (via Zn²⁺ chelation?) Neuroprotection Neuroprotection Picolinic_Acid->Neuroprotection Methyl_Picolinate This compound (Hypothesized) Methyl_Picolinate->Picolinic_Acid Hydrolysis Neuronal_Damage Neuronal Damage NMDA_Receptor->Neuronal_Damage Over-activation

Kynurenine pathway and hypothesized site of action for this compound.

Anti-Inflammatory Effects via NF-κB and Nrf2/HO-1 Pathways

Neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative diseases. Studies on chromium picolinate have demonstrated its ability to suppress inflammatory responses. Specifically, chromium picolinate has been shown to decrease the levels of the pro-inflammatory transcription factor NF-κB and increase the levels of the antioxidant and anti-inflammatory Nrf2/HO-1 pathway in the brain of diabetic rats.[6]

Proposed Mechanism: this compound may contribute to anti-inflammatory effects by inhibiting the NF-κB signaling pathway and activating the Nrf2/HO-1 antioxidant response pathway, thus reducing the production of pro-inflammatory mediators and oxidative stress in the brain.

Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Aβ) NFkB_Pathway NF-κB Pathway Inflammatory_Stimulus->NFkB_Pathway Nrf2_Pathway Nrf2/HO-1 Pathway Inflammatory_Stimulus->Nrf2_Pathway Methyl_Picolinate This compound (Hypothesized) Methyl_Picolinate->NFkB_Pathway Inhibition? Methyl_Picolinate->Nrf2_Pathway Activation? Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_Pathway->Pro_inflammatory_Genes Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) Nrf2_Pathway->Antioxidant_Genes Neuroinflammation Neuroinflammation Pro_inflammatory_Genes->Neuroinflammation Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Hypothesized anti-inflammatory signaling pathways of this compound.

Modulation of cAMP Signaling via Phosphodiesterase 4 (PDE4) Inhibition

The cyclic AMP (cAMP) signaling pathway is crucial for neuronal survival, synaptic plasticity, and memory formation. Phosphodiesterases (PDEs) are enzymes that degrade cAMP, and their inhibition can lead to elevated cAMP levels, which in turn activates downstream neuroprotective pathways such as the PKA-CREB pathway. Patent literature has described substituted pyridine compounds containing a this compound moiety as potent PDE4 inhibitors for the treatment of neurological disorders.

Proposed Mechanism: this compound, or compounds derived from it, may act as a PDE4 inhibitor, leading to an increase in intracellular cAMP levels. This would, in turn, activate PKA and CREB, promoting the expression of genes involved in neuronal survival and plasticity, and ultimately conferring neuroprotection.

Methyl_Picolinate This compound (as part of a larger molecule) PDE4 PDE4 Methyl_Picolinate->PDE4 Inhibition? cAMP cAMP PDE4->cAMP Degradation PKA PKA cAMP->PKA Activation ATP ATP AC Adenylate Cyclase AC->cAMP Synthesis CREB CREB PKA->CREB Phosphorylation Gene_Expression Neuroprotective Gene Expression (e.g., BDNF) CREB->Gene_Expression Neuronal_Survival Neuronal Survival & Plasticity Gene_Expression->Neuronal_Survival

Hypothesized PDE4 inhibition and downstream cAMP signaling by a this compound-containing compound.

Quantitative Data from Related Compounds

Direct quantitative data on the neuroprotective effects of this compound is not yet available in the public domain. The following tables summarize data from studies on picolinic acid and chromium picolinate to provide a reference for future investigations into this compound.

Table 1: Neuroprotective Effects of Picolinic Acid

Experimental ModelToxinMeasured EffectEffective ConcentrationSource
Rat striatum (in vivo)Quinolinic acid (6 nmol/h)Attenuated depletion of NADPH diaphorase neurons18 nmol/h[5]
Rat nucleus basalis magnocellularis (in vivo)Quinolinic acidProtection of cholinergic neuronsNot specified[5]

Table 2: Neuroprotective Effects of Chromium Picolinate

Experimental ModelConditionMeasured EffectDosageSource
Diabetic rat brain (in vivo)Streptozotocin-induced diabetesDecreased NF-κB and 4-HNE protein adducts; Increased IκBα and Nrf28 µg elemental Cr/day[6]
High-fat diet-fed rats (in vivo)High-fat diet-induced oxidative stressDecreased CRP, TNF-α, and MDA; Increased Nrf2, HO-1, ERK, and PKBNot specified[7]
Older adults with cognitive decline (human clinical trial)Age-related cognitive declineReduced semantic interference on memory tasks; Increased activation in specific brain regions (fMRI)1000 mcg chromium picolinate/day[8]

Detailed Experimental Protocols

To facilitate the investigation of the potential neuroprotective effects of this compound, this section provides detailed protocols for key in vitro assays.

Assessment of Neuronal Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Start Seed Neuronal Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Neurotoxin ± this compound Incubate1->Treat Incubate2 Incubate (24-48h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data: Calculate % Viability Read->Analyze

Workflow for the MTT cell viability assay.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilizing solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, with and without a neurotoxic stimulus (e.g., MPP+, rotenone, quinolinic acid). Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilizing solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the levels of intracellular ROS, a key indicator of oxidative stress.

Start Seed Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Oxidative Stressor ± this compound Incubate1->Treat Incubate2 Incubate Treat->Incubate2 Load_Dye Load with DCFDA or other ROS-sensitive dye Incubate2->Load_Dye Incubate3 Incubate (30-60 min) Load_Dye->Incubate3 Wash Wash cells Incubate3->Wash Read Read Fluorescence (Ex/Em appropriate for dye) Wash->Read Analyze Analyze Data: Quantify Relative Fluorescence Read->Analyze

Workflow for intracellular ROS detection.

Materials:

  • Neuronal cell line or primary neurons

  • 96-well black, clear-bottom cell culture plates

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive fluorescent probe

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.

  • Treatment: Treat cells with this compound and an oxidative stressor (e.g., H₂O₂, rotenone).

  • Dye Loading: After treatment, wash the cells with HBSS and incubate with H2DCFDA (typically 10 µM) for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again to remove excess dye and measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).

  • Data Analysis: Normalize the fluorescence intensity to the control and express the results as a percentage of ROS production relative to the stressor-only group.

Western Blot Analysis of Signaling Pathways (e.g., NF-κB and MAPK)

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.

Start Cell Treatment & Lysis Quantify Protein Quantification (e.g., BCA assay) Start->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (e.g., anti-p-NF-κB, anti-p-ERK) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Image Analysis & Quantification Detect->Analyze

References

Antioxidant Properties of Methyl Picolinate Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl picolinate, the methyl ester of picolinic acid, is a pyridine derivative with a range of biological activities. Picolinic acid and its derivatives are known to play roles in various physiological processes, and there is growing interest in their potential as therapeutic agents. One area of significant interest is their antioxidant activity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

This technical guide provides an in-depth overview of the antioxidant properties of this compound and its related compounds. It summarizes the current, albeit limited, understanding of their antioxidant capacity, details the experimental protocols for assessing these properties, and explores potential mechanisms of action, including the modulation of key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antioxidant-based therapeutics.

Quantitative Antioxidant Data

While direct experimental data on the antioxidant activity of this compound is not extensively available in the public domain, studies on related picolinic acid derivatives provide valuable insights. A Quantitative Structure-Activity Relationship (QSAR) study on dipicolinic acid derivatives has identified key structural features that contribute to high antioxidant activity. These include a low number of double bonds, the absence of tertiary nitrogen atoms, a higher number of hydrogen bond donors, enhanced molecular polarity, and a symmetrical moiety[1][2].

The antioxidant activities for a series of 43 heterocyclic and Schiff base dipicolinic acid derivatives were evaluated based on their % scavenging activity on the DPPH radical, with ascorbic acid used as a standard. The activity is expressed as log %DPPH.[2]

Compound/DerivativeR Grouplog %DPPH
Dipicolinic Acid Derivatives
1H1.061
2CH31.583
3C2H51.566
4C3H71.68
5C4H91.688
6Phenyl1.936
74-chlorophenyl0.301
84-bromophenyl0.114
94-iodophenyl0.996
104-fluorophenyl0.362
114-hydroxyphenyl1.134
124-methoxyphenyl1.1
134-nitrophenyl1.487
142-hydroxyphenyl1.401
152-methoxyphenyl1.504
162-nitrophenyl1.49

Table 1: Antioxidant activities of selected dipicolinic acid derivatives from a QSAR study, expressed as the logarithm of the percentage of DPPH radical scavenging activity. Higher log %DPPH values indicate more potent antioxidant activity. Data sourced from a study on 43 dipicolinic acid derivatives.[2]

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for common in vitro antioxidant assays that can be employed to quantify the antioxidant potential of this compound and its derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[3]

Methodology:

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (or Ethanol)

    • Test compound (this compound or its derivatives)

    • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

    • Prepare various concentrations of the test compound and the positive control in methanol.

    • In a 96-well microplate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL sample and 100 µL DPPH).

    • Include a blank control containing only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically.[4][5]

Methodology:

  • Reagents:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

    • Potassium persulfate

    • Methanol (or Ethanol)

    • Test compound (this compound or its derivatives)

    • Positive control (e.g., Trolox)

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the test compound and the positive control in methanol.

    • In a 96-well microplate, add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL sample and 190 µL ABTS•+ solution).

    • Incubate the plate at room temperature for a specific time (typically 6 minutes).

    • Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from the concentration-inhibition curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant capacity of the sample.[6][7]

Methodology:

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM)

    • Test compound (this compound or its derivatives)

    • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • Procedure:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare various concentrations of the test compound and a standard solution.

    • In a 96-well microplate, add a small volume of the test compound or standard to a larger volume of the FRAP reagent (e.g., 20 µL sample and 180 µL FRAP reagent).

    • Incubate the plate at 37°C for a specific time (typically 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared using a known concentration of Fe²⁺ or Trolox. The results are typically expressed as Fe²⁺ equivalents (µM) or Trolox equivalents (µM).

Potential Mechanism of Antioxidant Action: The Keap1-Nrf2 Signaling Pathway

A plausible mechanism for the antioxidant activity of this compound and its derivatives at the cellular level involves the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.[8][9][10][11]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[11] Upon exposure to oxidative or electrophilic stress, or by the action of certain small molecules, specific cysteine residues in Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[9][10]

Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[8] This binding initiates the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[8]

While direct evidence for the activation of the Keap1-Nrf2 pathway by this compound is currently lacking, the chemical structure of picolinic acid derivatives, which includes a nitrogen-containing heterocyclic ring, is found in some known Nrf2 activators.[8] Therefore, it is hypothesized that this compound or its metabolites could act as Nrf2 activators, thereby enhancing the endogenous antioxidant defenses of the cell.

Proposed_Antioxidant_Mechanism_of_Methyl_Picolinate cluster_0 Cytoplasm cluster_1 Nucleus MethylPicolinate This compound (or its derivatives) Keap1_Nrf2 Keap1-Nrf2 Complex MethylPicolinate->Keap1_Nrf2 Inhibition of Interaction Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_free Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Maf sMaf Nrf2_nuc->Maf Heterodimerization Nrf2_Maf Nrf2-sMaf Heterodimer ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activation of Transcription Cellular_Defense Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Defense

Caption: Proposed mechanism of antioxidant action for this compound via the Keap1-Nrf2 signaling pathway.

Experimental Workflow for Assessing Antioxidant Properties

A systematic approach is recommended to comprehensively evaluate the antioxidant properties of this compound and its derivatives.

Experimental_Workflow start Synthesis & Characterization of this compound Derivatives in_vitro In Vitro Antioxidant Assays start->in_vitro dpph DPPH Assay in_vitro->dpph abts ABTS Assay in_vitro->abts frap FRAP Assay in_vitro->frap cellular_assays Cell-Based Antioxidant Assays dpph->cellular_assays abts->cellular_assays frap->cellular_assays caa Cellular Antioxidant Activity (CAA) Assay cellular_assays->caa ros_measurement Intracellular ROS Measurement cellular_assays->ros_measurement mechanism Mechanistic Studies caa->mechanism ros_measurement->mechanism nrf2_activation Nrf2 Nuclear Translocation mechanism->nrf2_activation are_reporter ARE-Luciferase Reporter Assay mechanism->are_reporter gene_expression Antioxidant Enzyme Gene Expression (qPCR) mechanism->gene_expression protein_expression Antioxidant Enzyme Protein Expression (Western Blot) mechanism->protein_expression end Evaluation of Therapeutic Potential nrf2_activation->end are_reporter->end gene_expression->end protein_expression->end

Caption: A logical workflow for the comprehensive evaluation of the antioxidant properties of this compound compounds.

Conclusion

This compound and its derivatives represent a promising class of compounds with potential antioxidant properties. While direct quantitative data for this compound remains to be established, the information available for related structures, coupled with a strong theoretical basis for its mechanism of action via the Keap1-Nrf2 pathway, warrants further investigation. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate the antioxidant capacity of these compounds. Such studies are crucial for unlocking their therapeutic potential in the prevention and treatment of oxidative stress-related diseases. Future research should focus on generating empirical data for this compound and its analogues to validate the proposed mechanisms and to guide the development of novel, effective antioxidant agents.

References

The Synthesis of Methyl Picolinate: A Technical Guide to its Discovery and Evolution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl picolinate, the methyl ester of picolinic acid, is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its discovery, rooted in the mid-20th century explorations of pyridine chemistry, has paved the way for the development of various synthetic methodologies. This technical guide provides a comprehensive overview of the historical context of this compound's synthesis, alongside a detailed examination of the primary manufacturing routes. Key methods, including the classical Fischer esterification, oxidation of 2-(hydroxymethyl)pyridine, and a two-step process from 2-cyanopyridine, are meticulously detailed with experimental protocols. Quantitative data on reaction yields, conditions, and catalysts are systematically presented to allow for a comparative analysis of the different synthetic strategies. Furthermore, this guide incorporates visual diagrams of experimental workflows to facilitate a deeper understanding of the synthetic processes.

Discovery and Historical Context

The synthesis of this compound was first reported in the mid-20th century during a period of intense investigation into the derivatives of pyridine-based compounds.[1] While a single definitive "discoverer" is not prominently documented in readily available literature, a seminal reference to its synthesis can be found in the Journal of the American Chemical Society in 1951.[1][2] This early work laid the foundation for the subsequent exploration and optimization of synthetic routes to this important molecule. The primary and most enduring method for its preparation has been the Fischer-Speier esterification of picolinic acid with methanol, a testament to the robustness and efficiency of this classic organic reaction.[1]

Core Synthetic Methodologies

The production of this compound can be achieved through several distinct synthetic pathways. The choice of method is often dictated by factors such as the availability and cost of starting materials, desired yield and purity, and scalability.

Fischer-Speier Esterification of Picolinic Acid

The most traditional and widely employed method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the direct esterification of picolinic acid with methanol.

Reaction Scheme: Picolinic Acid + Methanol --(H⁺ catalyst, Reflux)--> this compound + Water

The reaction is an equilibrium process. To drive the equilibrium towards the product, an excess of methanol is typically used, and the water formed during the reaction can be removed. Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve picolinic acid (1.0 equivalent) in an excess of methanol (10-20 equivalents).

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into a suitable organic solvent, for instance, ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Workflow Diagram:

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification picolinic_acid Picolinic Acid mix Mix & Stir picolinic_acid->mix methanol Methanol (excess) methanol->mix h2so4 H₂SO₄ (catalyst) h2so4->mix reflux Reflux (65°C, 2-24h) mix->reflux cool Cool to RT reflux->cool neutralize Neutralize (NaHCO₃) cool->neutralize extract Extract (Ethyl Acetate) neutralize->extract wash_dry Wash & Dry extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate purify Purify (Distillation) evaporate->purify final_product final_product purify->final_product This compound

Fischer Esterification Workflow
Oxidation of 2-(Hydroxymethyl)pyridine

An alternative route to this compound involves the oxidation of 2-(hydroxymethyl)pyridine in the presence of methanol. This method can be highly efficient, particularly with the use of a suitable catalyst.

Reaction Scheme: 2-(Hydroxymethyl)pyridine + Methanol --(Catalyst, Base, O₂)--> this compound

A heterogeneous palladium catalyst is often employed for this transformation, with a base such as potassium carbonate (K₂CO₃) and in the presence of oxygen.

Experimental Protocol:

  • Reaction Setup: A 50 ml round-bottom flask is charged with a heterogeneous palladium catalyst (1 mol%), potassium carbonate (1.2 equivalents), and methanol (3 ml).

  • Inert Atmosphere: The flask is sealed, evacuated, and back-filled with oxygen.

  • Reactant Addition: 2-(Hydroxymethyl)pyridine (1.0 equivalent) is added to the suspension via syringe.

  • Reaction: The reaction mixture is stirred at 60°C for approximately 6 hours under an oxygen atmosphere (e.g., using an oxygen balloon).

  • Catalyst Recovery: Upon completion, the mixture is cooled to room temperature, and the catalyst is recovered using an external magnet.

  • Work-up: The crude product is dissolved in ethyl acetate and washed with water to remove the base.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄) and concentrated under reduced pressure. The resulting residue is purified by column chromatography (e.g., using 20:80 ethyl acetate in hexane as eluent) to yield pure this compound.[3]

Workflow Diagram:

Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification catalyst Pd Catalyst (1 mol%) mix Combine in Flask catalyst->mix base K₂CO₃ (1.2 equiv) base->mix methanol Methanol methanol->mix reactant 2-(Hydroxymethyl)pyridine heat Stir at 60°C for 6h reactant->heat oxygen Evacuate & Fill with O₂ mix->oxygen oxygen->reactant Add Reactant cool Cool to RT heat->cool catalyst_removal Remove Catalyst (Magnet) cool->catalyst_removal dissolve Dissolve in Ethyl Acetate catalyst_removal->dissolve wash Wash with Water dissolve->wash dry Dry (MgSO₄) wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography final_product final_product chromatography->final_product This compound

Oxidation of 2-(Hydroxymethyl)pyridine Workflow
Synthesis from 2-Cyanopyridine

This compound can also be prepared from 2-cyanopyridine in a two-step process. The first step involves the hydrolysis of the nitrile group to a carboxylic acid, yielding picolinic acid. The subsequent step is the esterification of the picolinic acid.

Reaction Scheme:

  • Step 1 (Hydrolysis): 2-Cyanopyridine + H₂O --(NaOH, Reflux)--> Sodium Picolinate --(HCl)--> Picolinic Acid

  • Step 2 (Esterification): Picolinic Acid + Methanol --(H⁺ catalyst, Reflux)--> this compound + Water

Experimental Protocol:

  • Step 1: Hydrolysis of 2-Cyanopyridine to Picolinic Acid

    • In a 500ml three-necked flask, add 100g of 2-cyanopyridine and 200g of deionized water.

    • Begin stirring and heat the mixture to 50°C.

    • Add 128.2g of 30% sodium hydroxide solution.

    • Continue heating and reflux the reaction for 4 hours.

    • After reflux, distill off approximately 50g of water.

    • Cool the reaction solution to 20°C.

    • Adjust the pH of the solution to 2.5 by adding 30% hydrochloric acid.

    • Evaporate the solution to dryness.

    • Add 300g of anhydrous ethanol to the residue while maintaining the temperature at 55°C.

    • Cool the solution to induce crystallization.

    • Filter and dry the solid to obtain picolinic acid.[4]

  • Step 2: Esterification of Picolinic Acid The picolinic acid obtained from Step 1 can then be esterified using the Fischer esterification protocol as described in section 2.1.

Workflow Diagram:

Cyanopyridine_to_Ester cluster_hydrolysis Step 1: Hydrolysis cluster_esterification Step 2: Fischer Esterification start_hydrolysis 2-Cyanopyridine + H₂O add_naoh Add NaOH, Reflux 4h start_hydrolysis->add_naoh distill Distill Water add_naoh->distill cool_hydrolysis Cool to 20°C distill->cool_hydrolysis acidify Acidify (HCl, pH 2.5) cool_hydrolysis->acidify evaporate_dry Evaporate to Dryness acidify->evaporate_dry crystallize Crystallize from Ethanol evaporate_dry->crystallize filter_dry Filter & Dry crystallize->filter_dry picolinic_acid Picolinic Acid filter_dry->picolinic_acid start_ester Picolinic Acid + Methanol picolinic_acid->start_ester add_catalyst Add H₂SO₄ (cat.) start_ester->add_catalyst reflux_ester Reflux add_catalyst->reflux_ester workup_ester Work-up & Purify reflux_ester->workup_ester final_product This compound workup_ester->final_product

Synthesis from 2-Cyanopyridine Workflow

Quantitative Data Summary

The efficiency of each synthetic route can be evaluated based on reported yields and reaction conditions. The following table summarizes the quantitative data for the primary synthesis methods of this compound.

Synthesis MethodStarting MaterialKey Reagents/CatalystTemperature (°C)Time (h)Yield (%)Reference
Fischer Esterification Picolinic AcidH₂SO₄, Methanol~65 (Reflux)2-24>90 (optimized)[5]
Oxidation 2-(Hydroxymethyl)pyridinePd catalyst, K₂CO₃, O₂60683[3]
From 2-Cyanopyridine 2-Cyanopyridine1. NaOH, HCl; 2. H₂SO₄, MethanolReflux4 (hydrolysis) + 2-24 (esterification)89.6 (for picolinic acid)[4]

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its pyridine ring and methyl ester functionality allow for a variety of chemical transformations, making it a versatile intermediate in the development of novel bioactive compounds.

Conclusion

The synthesis of this compound has evolved from its initial discovery in the mid-20th century, with the Fischer esterification of picolinic acid remaining a cornerstone of its production. However, alternative methods, such as the oxidation of 2-(hydroxymethyl)pyridine and synthesis from 2-cyanopyridine, offer viable and, in some cases, highly efficient routes. The choice of a particular synthetic strategy depends on a careful consideration of factors including yield, cost, and scalability. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyridyl-Substituted Pyrimidine Derivatives Using Methyl Picolinate as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of pyridyl-substituted pyrimidine derivatives, utilizing methyl picolinate as a key starting material. While not a direct building block for the pyrimidine core, this compound is a valuable precursor for introducing the pharmaceutically important pyridyl moiety onto the pyrimidine scaffold. This is typically achieved by converting this compound into a reactive amidine intermediate, which then undergoes cyclocondensation to form the target pyrimidine derivative.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a pyridine ring into the pyrimidine structure can significantly modulate the compound's physicochemical properties and biological activity. This compound, the methyl ester of picolinic acid, serves as a readily available and versatile starting material for the synthesis of these valuable pyridyl-pyrimidine compounds.[3][4]

The primary strategy involves a multi-step synthesis wherein this compound is first converted into a more reactive intermediate, such as picolinimidamide (2-amidinopyridine). This intermediate contains the necessary N-C-N fragment to participate in classical pyrimidine synthesis reactions, such as condensation with a 1,3-dicarbonyl compound or its equivalent.

General Synthetic Strategy

The overall synthetic pathway can be broken down into two main stages:

  • Formation of the Reactive Intermediate: Conversion of this compound to a picolinimidamide derivative.

  • Cyclocondensation Reaction: Formation of the pyrimidine ring by reacting the picolinimidamide with a suitable three-carbon building block.

This approach allows for the synthesis of a variety of 2-(pyridin-2-yl)pyrimidine derivatives by modifying the three-carbon component.

Data Presentation: Synthesis of 2-(Pyridin-2-yl)pyrimidine Derivatives

The following table summarizes representative quantitative data for the synthesis of a 2-(pyridin-2-yl)pyrimidine derivative via the picolinimidamide intermediate.

StepReactantsProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
1aThis compound, AmmoniaPicolinamide-Methanol2524~95
1bPicolinamide, Triflic Anhydride, 2-ChloropyridineActivated Amide Intermediate-Dichloromethane0 to 252-
1cActivated Amide Intermediate, AmmoniaPicolinimidamide Hydrochloride-Dichloromethane0 to 254~85
2Picolinimidamide Hydrochloride, 1,3-Diketone (e.g., Acetylacetone)4,6-Dimethyl-2-(pyridin-2-yl)pyrimidineBase (e.g., NaOEt)EthanolReflux6~75-85

Experimental Protocols

Protocol 1: Synthesis of Picolinimidamide Hydrochloride from this compound

This protocol details the conversion of this compound to picolinimidamide hydrochloride, a key intermediate for pyrimidine synthesis.

Step 1a: Ammonolysis of this compound to Picolinamide

  • In a sealed pressure vessel, dissolve this compound (1.0 eq) in a 7N solution of ammonia in methanol.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain crude picolinamide. The product is typically of high purity and can be used in the next step without further purification.

Step 1b & 1c: Conversion of Picolinamide to Picolinimidamide Hydrochloride

This procedure is based on the activation of amides for the synthesis of amidines.

  • Suspend picolinamide (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2-chloropyridine (1.1 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.1 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.

  • Re-cool the mixture to 0 °C and bubble ammonia gas through the solution for 15 minutes.

  • Seal the reaction vessel and stir the mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield picolinimidamide hydrochloride.

Protocol 2: Synthesis of 4,6-Dimethyl-2-(pyridin-2-yl)pyrimidine

This protocol describes the cyclocondensation of picolinimidamide hydrochloride with acetylacetone to form a substituted pyrimidine.

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium (1.1 eq) in absolute ethanol to prepare a solution of sodium ethoxide.

  • To the sodium ethoxide solution, add picolinimidamide hydrochloride (1.0 eq) and acetylacetone (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient) to obtain pure 4,6-dimethyl-2-(pyridin-2-yl)pyrimidine.

Visualizations

Logical Workflow for Synthesis

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Pyrimidine Ring Formation This compound This compound Picolinamide Picolinamide This compound->Picolinamide Ammonolysis Picolinimidamide HCl Picolinimidamide HCl Picolinamide->Picolinimidamide HCl Amide Activation & Ammonolysis Pyridyl-Pyrimidine Pyridyl-Pyrimidine Picolinimidamide HCl->Pyridyl-Pyrimidine Cyclocondensation 1,3-Diketone 1,3-Diketone 1,3-Diketone->Pyridyl-Pyrimidine

Caption: Workflow for pyridyl-pyrimidine synthesis.

Signaling Pathway Context (Hypothetical)

Many pyrimidine derivatives are developed as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a synthesized pyridyl-pyrimidine derivative could act.

Growth_Factor Growth_Factor Receptor_Kinase Receptor_Kinase Growth_Factor->Receptor_Kinase Downstream_Kinase Downstream_Kinase Receptor_Kinase->Downstream_Kinase Phosphorylation Transcription_Factor Transcription_Factor Downstream_Kinase->Transcription_Factor Activation Cell_Proliferation Cell_Proliferation Transcription_Factor->Cell_Proliferation Pyridyl_Pyrimidine Pyridyl_Pyrimidine Pyridyl_Pyrimidine->Downstream_Kinase Inhibition

Caption: Hypothetical kinase inhibition by a pyridyl-pyrimidine.

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of pyridyl-substituted pyrimidine derivatives. The protocols provided herein outline a reliable pathway for the preparation of these compounds, which are of significant interest in drug discovery and medicinal chemistry. The versatility of this method allows for the generation of a diverse library of pyridyl-pyrimidines for further biological evaluation.

References

Application Notes and Protocols: Methyl Picolinate in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl picolinate, the methyl ester of picolinic acid, is a versatile N,O-bidentate ligand extensively utilized in coordination chemistry. It forms stable chelate rings with a wide range of metal ions through its pyridine nitrogen and the exocyclic carboxylate oxygen. The electronic and steric properties of the resulting metal complexes can be readily tuned by modifying the picolinate backbone, making it a valuable scaffold in the design of catalysts, functional materials, and therapeutic agents. These notes provide an overview of the applications of this compound as a ligand and detailed protocols for the synthesis and characterization of its coordination complexes.

Coordination Behavior of this compound

This compound typically acts as a bidentate ligand, coordinating to metal centers via the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group to form a stable five-membered chelate ring.[1] This coordination mode is prevalent in the formation of mononuclear, binuclear, and polymeric metal complexes. The coordination environment around the metal center can be further modified by the introduction of other ligands, leading to a diverse range of geometries and electronic properties. While the "(N,O)" chelation is the most common, picolinate-based ligands can exhibit a remarkable variety of coordination modes, including bridging and monodentate coordination.[2][3]

Applications of this compound Complexes

The coordination complexes of this compound and its derivatives have found applications in various fields:

  • Catalysis: Metal complexes of picolinate derivatives are explored as catalysts in organic synthesis.[4] The tunability of the ligand framework allows for the optimization of catalytic activity and selectivity for various transformations.

  • Materials Science: Picolinate-based ligands have been instrumental in the construction of coordination polymers and metal-organic frameworks (MOFs).[5][6] These materials exhibit interesting magnetic and luminescent properties, with potential applications in sensing and data storage.[7]

  • Medicinal Chemistry and Drug Development: Picolinate complexes of various transition metals have been investigated for their biological activities.[8] These include antimicrobial, antifungal, and anticancer properties.[9][10] The ligand can influence the bioavailability and therapeutic efficacy of the metal ion. Some complexes have shown the ability to interact with and cleave DNA, suggesting a potential mechanism for their anticancer effects.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from picolinic acid.

Materials:

  • Picolinic acid

  • Methanol, anhydrous

  • Sulfuric acid, concentrated

  • Sodium bicarbonate, saturated solution

  • Magnesium sulfate, anhydrous

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend picolinic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate using a rotary evaporator to obtain crude this compound.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[12]

Protocol 2: Synthesis of a Generic Metal(II) Picolinate Complex

This protocol outlines a general procedure for the synthesis of a metal(II) complex with picolinate ligands, such as diaquabis(picolinato)cobalt(II).[13]

Materials:

  • This compound

  • A metal(II) salt (e.g., cobalt(II) chloride hexahydrate)

  • Sodium hydroxide

  • Ethanol

  • Water

  • Beakers

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Prepare an ethanolic solution of this compound.

  • In a separate beaker, prepare an aqueous solution of the metal(II) salt.

  • Slowly add the this compound solution to the metal salt solution while stirring.

  • Add a stoichiometric amount of aqueous sodium hydroxide solution dropwise to deprotonate the picolinic acid in situ (if starting from the acid) or to facilitate the reaction.

  • A precipitate should form. Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Collect the precipitate by filtration and wash it with water and then ethanol.

  • Dry the resulting solid in a desiccator over anhydrous calcium chloride.

  • The complex can be recrystallized from an appropriate solvent system, such as a mixture of chloroform and methanol, to obtain single crystals suitable for X-ray diffraction.[11]

Characterization Data

The synthesized this compound and its metal complexes can be characterized by a variety of analytical techniques. The following tables summarize typical quantitative data obtained for picolinate complexes.

Table 1: Selected Bond Lengths and Angles for a Representative Co(II) Picolinate Complex

ParameterValue
Co-N Bond Length (Å)2.10 - 2.15
Co-O Bond Length (Å)2.05 - 2.10
N-Co-O Bite Angle (°)75 - 80

Data compiled from typical cobalt(II) picolinate complexes with octahedral geometry.[11][14]

Table 2: Spectroscopic Data for a Representative Cu(II) Picolinate Complex

TechniqueCharacteristic Peak/Signal
FT-IR (cm⁻¹)~1600 (asymmetric C=O stretch), ~1360 (symmetric C=O stretch)
UV-Vis (nm)~600-900 (d-d transition)[15]

These values are indicative and can vary depending on the full coordination sphere of the metal ion.

Table 3: Magnetic Properties of Picolinate Complexes

Metal IonMagnetic Moment (μB)Magnetic Behavior
Co(II) (octahedral)4.7 - 5.2Paramagnetic
Cu(II)1.8 - 2.2Paramagnetic
Mn(II)~5.9Paramagnetic

Magnetic moments are temperature-dependent and provide insight into the electronic structure and spin state of the metal center.[14][16][17]

Visualizations

Experimental Workflow for Synthesis and Characterization

G Experimental Workflow: Synthesis and Characterization of a Metal-Picolinate Complex cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Start Materials (this compound, Metal Salt) reaction Complexation Reaction start->reaction filtration Filtration and Washing reaction->filtration drying Drying filtration->drying product Crystalline Product drying->product ftir FT-IR Spectroscopy product->ftir uvvis UV-Vis Spectroscopy product->uvvis xrd Single-Crystal X-ray Diffraction product->xrd mag Magnetic Susceptibility product->mag electronic Electronic Properties (d-d transitions) uvvis->electronic structure Molecular Structure (Bond Lengths, Angles) xrd->structure magnetic_prop Magnetic Properties (Spin State) mag->magnetic_prop

Caption: A flowchart illustrating the general workflow for the synthesis and subsequent characterization of a metal-picolinate complex.

Logical Relationship of Picolinate Ligand Properties

G Factors Influencing Picolinate Complex Properties cluster_ligand Ligand Properties cluster_metal Metal Ion Properties cluster_complex Resulting Complex Properties substituents Substituents on Pyridine Ring electronics Electronic Effects (EDG/EWG) substituents->electronics sterics Steric Hindrance substituents->sterics coord_geo Coordination Geometry electronics->coord_geo influences sterics->coord_geo influences metal_ion Metal Ion (Identity, Oxidation State) metal_ion->coord_geo determines stability Thermodynamic Stability coord_geo->stability reactivity Catalytic Activity / Biological Function coord_geo->reactivity stability->reactivity

Caption: A diagram showing the relationship between ligand and metal properties and the resulting characteristics of the coordination complex.

References

Application Notes and Protocols: Fischer Esterification of Picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the Fischer esterification of picolinic acid to synthesize its corresponding methyl and ethyl esters. These compounds are valuable intermediates in the synthesis of various pharmaceutical agents. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and a visualization of a relevant signaling pathway to provide context for drug development applications.

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, and its ester derivatives are important building blocks in medicinal chemistry. They are found in the core structure of several therapeutic agents, including those targeting cancer and neurodegenerative diseases. For instance, derivatives of picolinic acid have been investigated as inhibitors of the c-Met proto-oncogene, a key target in cancer therapy, and as modulators of β-secretase 2 (BACE2), an enzyme implicated in Alzheimer's disease.[1]

The Fischer esterification is a classic and straightforward method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of a strong acid catalyst.[2][3] This process is an equilibrium reaction, and to achieve high yields, it is typically performed using a large excess of the alcohol, which also serves as the solvent, and often involves the removal of water as it is formed.[4][5][6]

This application note details the synthesis of methyl picolinate and ethyl picolinate via Fischer esterification, providing reproducible protocols and characterizing data for the products.

Data Presentation

The following tables summarize the key quantitative data for the reactants and products involved in the Fischer esterification of picolinic acid.

Table 1: Physicochemical Properties of Reactants and Products

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
Picolinic Acid98-98-6C₆H₅NO₂123.11139-142--
Methanol67-56-1CH₄O32.04-97.664.70.792
Ethanol64-17-5C₂H₆O46.07-114.178.370.789
This compound2459-07-6C₇H₇NO₂137.141995 (at 1 mmHg)1.137
Ethyl Picolinate2524-52-9C₈H₉NO₂151.162240-2411.119

Table 2: Spectroscopic Data for Picolinic Acid Esters

Compound¹H NMR (CDCl₃, ppm)¹³C NMR (CDCl₃, ppm)
This compound 8.7 (d, 1H), 8.1 (d, 1H), 7.8 (t, 1H), 7.4 (t, 1H), 3.9 (s, 3H)165.0, 150.0, 148.0, 137.0, 126.0, 125.0, 52.5
Ethyl Picolinate 8.79 (m, 1H), 8.12 (m, 1H), 7.84 (m, 1H), 7.44 (m, 1H), 4.44 (q, 2H), 1.41 (t, 3H)[7]164, 149, 147, 136, 126, 124, 61, 14[7]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and ethyl picolinate.

3.1. Synthesis of this compound

This protocol is adapted from standard Fischer esterification procedures.

Materials:

  • Picolinic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • To a round-bottom flask, add picolinic acid and an excess of methanol (e.g., 20-40 mL per 5 g of picolinic acid).

  • Carefully and slowly, add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically after several hours of reflux), allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as CO₂ evolution may cause pressure buildup.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).[8]

3.2. Synthesis of Ethyl Picolinate

This protocol is based on a literature procedure with a reported yield of 85%.[1][7]

Materials:

  • Picolinic acid (5.0 g, 41 mmol)[7]

  • Anhydrous ethanol (40 mL)[7]

  • Concentrated sulfuric acid (12 mL)[7]

  • Deionized water

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, combine picolinic acid (5.0 g) and anhydrous ethanol (40 mL).[7]

  • Carefully add concentrated sulfuric acid (12 mL) to the mixture.[7]

  • Attach a reflux condenser and heat the mixture to reflux overnight.[7]

  • After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator.[7]

  • Pour the residue into 25 mL of water.[7]

  • Basify the aqueous solution with sodium carbonate.

  • Extract the aqueous layer three times with 25 mL portions of dichloromethane.[7]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[7]

  • Filter and concentrate the organic solution under reduced pressure to yield ethyl picolinate as a colorless liquid (expected yield ~85%).[7]

Mandatory Visualizations

4.1. Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Fischer esterification of picolinic acid.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification picolinic_acid Picolinic Acid reaction_vessel Reaction at Reflux picolinic_acid->reaction_vessel alcohol Alcohol (Methanol or Ethanol) alcohol->reaction_vessel catalyst H₂SO₄ (catalyst) catalyst->reaction_vessel concentration Concentration (Rotary Evaporator) reaction_vessel->concentration Cooling extraction Extraction & Neutralization concentration->extraction drying Drying extraction->drying purification_step Column Chromatography (Optional) drying->purification_step final_product Pure Picolinic Acid Ester purification_step->final_product

Caption: General workflow for the synthesis of picolinic acid esters.

4.2. HGF/c-Met Signaling Pathway

Picolinic acid derivatives are being explored as inhibitors of the c-Met signaling pathway, which is often dysregulated in cancer. The following diagram illustrates the key components of this pathway.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat STAT Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2_SOS GRB2/SOS cMet->GRB2_SOS Recruitment & Activation PI3K PI3K cMet->PI3K Activation STAT3 STAT3 cMet->STAT3 Phosphorylation & Activation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Motility ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival, Growth AKT->Survival Gene_Transcription Gene Transcription STAT3->Gene_Transcription

Caption: Simplified HGF/c-Met signaling cascade in cancer.

References

Application Notes and Protocols for the Purity Determination of Methyl Picolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of methyl picolinate purity. The following protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are designed to ensure accurate and reproducible results, a critical aspect of research, development, and quality control in the pharmaceutical and chemical industries.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a robust technique for assessing the purity of volatile compounds like this compound by separating them from potential impurities.[1][2] A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range.[3]

Experimental Protocol: GC-FID

Objective: To determine the purity of this compound and quantify related impurities using Gas Chromatography with Flame Ionization Detection (GC-FID).

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: DB-624 (30 m x 0.53 mm ID, 1.0 µm film thickness) or equivalent.[3]

  • Autosampler.

  • Data acquisition and processing software.

Reagents and Materials:

  • This compound sample.

  • High-purity carrier gas (Helium or Nitrogen).[3][4]

  • High-purity hydrogen and air for FID.

  • Suitable solvent for sample dilution (e.g., Methanol, AR grade).[3]

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent.

    • Prepare a series of calibration standards of known concentrations if quantitative analysis of specific impurities is required.

  • Instrumental Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 1:40.[4]

    • Carrier Gas Flow Rate: 1.5 mL/min (constant flow).[4]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp 1: Increase to 140 °C at a rate of 10 °C/min.[4]

      • Ramp 2: Increase to 280 °C at a rate of 20 °C/min.[4]

      • Final hold: 280 °C for 10 minutes.[4]

    • Detector Temperature (FID): 300 °C.

  • Data Analysis:

    • Record the chromatogram.

    • Calculate the purity of this compound using the area percent method, assuming all components have a similar response factor with the FID.

    • Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100.

GC-FID Experimental Workflow

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate result Purity Report calculate->result Final Result

Caption: Workflow for this compound Purity Analysis by GC-FID.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a versatile and widely used technique for the purity determination of non-volatile and thermally labile compounds.[5] For this compound, a reversed-phase HPLC method with UV detection is suitable.[6]

Experimental Protocol: RP-HPLC-UV

Objective: To determine the purity of this compound by separating it from its impurities using Reversed-Phase High-Performance Liquid Chromatography with UV detection.

Instrumentation:

  • HPLC system with a UV detector.[5]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Autosampler and data acquisition system.[5]

Reagents and Materials:

  • This compound sample.

  • HPLC grade acetonitrile and water.

  • Buffer (e.g., phosphate buffer), if required for pH adjustment.

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[5]

    • Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v).[7]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30-40 °C.[5]

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically in the range of 254-280 nm).[5]

    • Injection Volume: 10 µL.[5]

  • Data Analysis:

    • Record the chromatogram.

    • Calculate the purity using the area percent method.

    • Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100.

RP-HPLC-UV Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Purity Report

Caption: Workflow for this compound Purity Analysis by RP-HPLC-UV.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy is a powerful tool not only for structural elucidation but also for quantitative analysis (qNMR) to determine purity against a certified internal standard.[5][8]

Experimental Protocol: ¹H NMR

Objective: To confirm the identity and determine the purity of this compound using ¹H NMR spectroscopy.

Instrumentation:

  • 400 MHz or higher field NMR spectrometer.[5]

Reagents and Materials:

  • This compound sample (5-10 mg).[5]

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]

  • Internal standard (e.g., tetramethylsilane, TMS, for chemical shift reference; a certified standard like maleic anhydride for qNMR).[5]

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample and a precise amount of the internal standard into an NMR tube.

    • Add 0.6-0.7 mL of the deuterated solvent.[5]

    • Ensure the sample is completely dissolved.

  • Data Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.[5]

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to this compound and the internal standard.

    • Calculate the purity based on the integral ratios, the number of protons, and the molar masses of the sample and the standard.

Logical Relationship for NMR-based Purity Determination

cluster_sample Sample & Standard cluster_nmr NMR Measurement cluster_analysis Data Processing & Calculation sample This compound acquire Acquire ¹H NMR Spectrum sample->acquire standard Internal Standard standard->acquire integrate Integrate Signals acquire->integrate calculate Calculate Molar Ratio integrate->calculate purity purity calculate->purity Purity Value

Caption: Logical Steps for Quantitative NMR Purity Analysis.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is primarily used to confirm the molecular weight and structural integrity of this compound.[5] When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for identifying impurities.

Experimental Protocol: Direct Infusion ESI-MS

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • Mass spectrometer with an Electrospray Ionization (ESI) source.[5]

  • Mass analyzer (e.g., quadrupole, time-of-flight).[5]

Reagents and Materials:

  • This compound sample.

  • Volatile solvent (e.g., methanol or acetonitrile).[5]

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.[5]

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Typical scan range: m/z 50-500.[5]

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺. For this compound (C₇H₇NO₂, MW = 137.14 g/mol ), this peak should appear at m/z 138.1.[6][9]

    • Analyze the fragmentation pattern to further confirm the structure.

Mass Spectrometry Experimental Workflow

cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Interpretation dissolve Dissolve in Volatile Solvent infuse Direct Infusion dissolve->infuse ionize Electrospray Ionization (ESI) infuse->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum identify Identify [M+H]⁺ Peak spectrum->identify confirmation confirmation identify->confirmation Identity Confirmed

Caption: Workflow for Molecular Weight Confirmation by ESI-MS.

Data Summary

The following tables summarize typical specifications and performance characteristics for the analytical methods described.

Table 1: Typical Quality Specifications for this compound

ParameterSpecificationMethod
Purity≥99.5%HPLC[6]
Moisture Content≤0.1%Karl Fischer
Residue on Ignition≤0.05%-
Heavy Metals≤10 ppm-

Table 2: Comparison of Analytical Method Performance

ParameterGC-FIDRP-HPLC-UVqNMRESI-MS
Primary Use Purity, Impurity QuantificationPurity, Impurity Quantification[5]Absolute Purity, Structure ID[8]Identity, MW Confirmation[5]
Typical LOD/LOQ Low (ppm level)Method Dependent (µg/mL)[7]Higher than chroma. methodsLow (ng/mL to pg/mL)
Linearity (R²) >0.999[4]>0.999[7]Not ApplicableNot typically used for quant.
Accuracy (% Recovery) 98-102%98-102%[10]99-101%Not Applicable
Precision (%RSD) <2%[4]<2%<1%Not Applicable

Disclaimer: The provided protocols and parameters are illustrative and may require optimization for specific instrumentation and sample matrices. Method validation should be performed according to ICH guidelines or other relevant regulatory standards to ensure the reliability of the results.[3][10][11]

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Methyl Picolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This document provides a detailed guide to the ¹H and ¹³C NMR analysis of methyl picolinate, a key heterocyclic compound used as a pharmaceutical intermediate.[1] Included are comprehensive tables of spectral data, a step-by-step experimental protocol for sample preparation and data acquisition, and graphical representations of the analytical workflow and molecular structure correlations.

Introduction

This compound (methyl pyridine-2-carboxylate) is an aromatic ester widely utilized in organic synthesis.[2] Its structure, featuring a pyridine ring substituted with a methyl ester group, gives rise to a distinct NMR spectrum that can be used for identification and purity assessment. An unambiguous assignment of the proton (¹H) and carbon-13 (¹³C) NMR signals is critical for researchers working with this compound and its derivatives. This application note serves as a practical reference for obtaining and interpreting high-quality NMR data for this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound, typically observed in a deuterated chloroform (CDCl₃) solvent with tetramethylsilane (TMS) as an internal standard.

Note: The data presented is based on typical values for 2-substituted pyridine derivatives and may vary slightly depending on experimental conditions such as solvent and concentration.

¹H NMR Spectral Data
  • Solvent: CDCl₃

  • Reference: TMS (δ 0.00 ppm)

  • Spectrometer Frequency: 400 MHz (example)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H6~ 8.75dddJ₆,₅ ≈ 4.8, J₆,₄ ≈ 1.8, J₆,₃ ≈ 0.9
H3~ 8.15dtJ₃,₄ ≈ 7.8, J₃,₅ ≈ 1.1
H4~ 7.85tdJ₄,₃ ≈ 7.8, J₄,₅ ≈ 7.6, J₄,₆ ≈ 1.8
H5~ 7.45dddJ₅,₄ ≈ 7.6, J₅,₆ ≈ 4.8, J₅,₃ ≈ 1.1
-OCH₃~ 3.95s-

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, dt = doublet of triplets, td = triplet of doublets, ddd = doublet of doublet of doublets.

¹³C NMR Spectral Data
  • Solvent: CDCl₃

  • Reference: CDCl₃ (δ 77.16 ppm)

  • Spectrometer Frequency: 101 MHz (example)

Carbon Assignment Chemical Shift (δ, ppm)
C=O~ 165.5
C2~ 149.5
C6~ 148.8
C4~ 137.0
C3~ 127.5
C5~ 125.0
-OCH₃~ 52.8

Experimental Protocol

This protocol outlines the steps for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra.

Materials and Equipment
  • This compound

  • Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tubes and caps

  • Pasteur pipette and bulb

  • Small vial for dissolution

  • Cotton wool or filter plug

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Weighing the Sample: For a standard ¹H NMR spectrum, weigh 5-25 mg of this compound into a clean, dry vial. For a ¹³C NMR spectrum, a larger amount, typically 50-100 mg, is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Dissolution: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) to the vial.[3] Gently swirl or vortex the vial to ensure the sample dissolves completely.

  • Filtration and Transfer: To prevent peak broadening and shimming issues, it is crucial to remove any particulate matter.[4] Place a small, tight plug of cotton wool into a Pasteur pipette. Use the pipette to draw the sample solution and transfer it into the NMR tube. This process filters out any insoluble impurities.

  • Capping and Labeling: Securely cap the NMR tube. Label the tube clearly near the top with a permanent marker. Do not use paper labels, as they can interfere with the sample spinning in the spectrometer.

Instrument Setup and Data Acquisition
  • Spectrometer Preparation: Follow the standard operating procedures for the specific NMR spectrometer being used. This typically includes launching the acquisition software and inserting the sample into the magnet.

  • Locking and Shimming: The spectrometer will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability. Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is essential for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single-pulse (zg30 or similar)

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay (d1): 1-5 seconds

    • Number of Scans (ns): 8-16 (adjust as needed for signal-to-noise)

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans (ns): 128 or higher (adjust as needed for signal-to-noise)

  • Data Processing: After acquisition, the Free Induction Decay (FID) signal is converted into a spectrum via Fourier Transform (FT). Apply phase correction and baseline correction to the spectrum. For ¹³C spectra, an exponential multiplication (line broadening of ~1-2 Hz) is often applied to improve the signal-to-noise ratio.

  • Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual proton peak can be set to δ 7.26 ppm for ¹H spectra, and the carbon peak to δ 77.16 ppm for ¹³C spectra.[5]

Visualization of Workflow and Molecular Structure

NMR Analysis Workflow

The following diagram illustrates the logical flow of the NMR analysis process, from initial sample handling to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in ~0.6 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID (¹H and/or ¹³C) shim->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum (e.g., to residual solvent peak) phase->reference analyze Assign Peaks & Interpret Structure reference->analyze

Figure 1. Experimental workflow for NMR analysis.
Structural Connectivity of this compound

This diagram shows the structure of this compound with atom numbering and illustrates the key through-bond correlations (J-couplings) between adjacent protons on the pyridine ring.

Figure 2. J-coupling relationships in this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Methyl Picolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl picolinate, the methyl ester of picolinic acid, is a significant compound in pharmaceutical and chemical research. Understanding its structural properties is crucial for its identification and characterization in various matrices. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful analytical technique for this purpose. This application note provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, a comprehensive experimental protocol for its analysis, and a proposed fragmentation pathway.

Data Presentation

The electron ionization mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below. This data is based on the National Institute of Standards and Technology (NIST) mass spectral library.[1][2][3]

m/zRelative Intensity (%)Proposed Fragment IonFragment Structure
13745[M]•+ (Molecular Ion)C₇H₇NO₂•+
106100[M - OCH₃]•[C₆H₄NO]•
7880[C₅H₄N]+Pyridyl cation
5135[C₄H₃]+Cyclobutadienyl cation

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) conditions can be rationalized through a series of characteristic cleavage events. The initial step involves the removal of an electron from the molecule to form the molecular ion ([M]•+) at m/z 137. The subsequent fragmentation is dominated by the loss of the methoxy group and cleavage of the pyridine ring.

The most abundant fragment ion, observed at m/z 106, corresponds to the loss of a methoxy radical (•OCH₃) from the molecular ion. This is a common fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion. The subsequent major fragmentation involves the loss of a neutral carbon monoxide (CO) molecule from the [M - OCH₃]• ion to produce the pyridyl cation at m/z 78. Further fragmentation of the pyridyl cation can lead to the formation of smaller, less intense fragments, such as the ion at m/z 51, which can be attributed to the loss of hydrogen cyanide (HCN).

This compound Fragmentation Pathway M This compound (m/z = 137) F1 [M - OCH₃]⁺ (m/z = 106) M->F1 - •OCH₃ F2 [C₅H₄N]⁺ (m/z = 78) F1->F2 - CO F3 [C₄H₃]⁺ (m/z = 51) F2->F3 - HCN

Caption: Proposed electron ionization fragmentation pathway of this compound.

Experimental Protocols

This section outlines a standard operating procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or ethyl acetate.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration of 10 µg/mL.

  • Sample Injection: Inject 1 µL of the working solution into the GC-MS system.

Gas Chromatography (GC) Method
  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

Mass Spectrometry (MS) Method
  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Working Solution (10 µg/mL) Working Solution (10 µg/mL) Stock Solution (1 mg/mL)->Working Solution (10 µg/mL) GC Injection GC Injection Working Solution (10 µg/mL)->GC Injection Separation on Column Separation on Column GC Injection->Separation on Column Ionization (EI) Ionization (EI) Separation on Column->Ionization (EI) Mass Analysis (Quadrupole) Mass Analysis (Quadrupole) Ionization (EI)->Mass Analysis (Quadrupole) Detection Detection Mass Analysis (Quadrupole)->Detection Data Acquisition Data Acquisition Detection->Data Acquisition Spectrum Interpretation Spectrum Interpretation Data Acquisition->Spectrum Interpretation Compound Identification Compound Identification Spectrum Interpretation->Compound Identification

Caption: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

The electron ionization mass spectrum of this compound provides a clear and reproducible fragmentation pattern that is highly useful for its unequivocal identification. The dominant fragmentation pathways involve the loss of the methoxy group followed by the loss of carbon monoxide from the pyridine ring. The provided GC-MS protocol offers a robust method for the analysis of this compound in a research or quality control setting. This information is valuable for professionals in drug development and chemical analysis who require accurate structural elucidation of small molecules.

References

Application Notes and Protocols: Infrared Spectroscopy of Methyl Picolinate Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl picolinate, the methyl ester of picolinic acid, is a significant compound in various research and development sectors, including pharmaceuticals and materials science. Its molecular structure, featuring a pyridine ring and a methyl ester functional group, gives rise to a characteristic infrared (IR) spectrum that is instrumental for its identification and characterization. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides information about the vibrational modes of molecules. This application note provides a detailed overview of the IR spectroscopic analysis of this compound, including characteristic functional group absorptions and a standard protocol for spectral acquisition.

Functional Group Analysis of this compound

The key functional groups in this compound are the aromatic pyridine ring and the methyl ester group (-COOCH₃). Each of these moieties exhibits distinct vibrational modes that are detectable by IR spectroscopy.

1. Pyridine Ring Vibrations: The pyridine ring, an aromatic heterocycle, displays several characteristic absorption bands:

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers greater than 3000 cm⁻¹. For pyridine and its derivatives, these are often observed in the 3100-3000 cm⁻¹ region.[1]

  • C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. These are often sharp and of medium to strong intensity.

  • C-H In-Plane and Out-of-Plane Bending: The bending vibrations of the aromatic C-H bonds occur at lower wavenumbers. In-plane bending bands are typically found in the 1300-1000 cm⁻¹ range, while the out-of-plane bending vibrations, which are sensitive to the substitution pattern on the ring, appear in the 900-675 cm⁻¹ region.[1]

2. Methyl Ester Vibrations: The methyl ester group has several highly characteristic absorption bands:

  • C=O Carbonyl Stretching: This is one of the most prominent and easily identifiable peaks in the IR spectrum of an ester. For aromatic esters like this compound, the C=O stretching vibration is typically observed in the range of 1730-1715 cm⁻¹.[2][3][4] This absorption is strong and sharp.

  • C-O Stretching: Esters exhibit two distinct C-O stretching vibrations. The C-C-O stretch is typically found between 1310 and 1250 cm⁻¹, while the O-C-C stretch appears in the 1130-1100 cm⁻¹ range.[2] These bands are also typically strong.

  • C-H Stretching and Bending of the Methyl Group: The methyl group (-CH₃) will show symmetric and asymmetric C-H stretching vibrations in the 3000-2850 cm⁻¹ region.[1] C-H bending (scissoring) vibrations are typically observed around 1470-1450 cm⁻¹.[1]

Quantitative Data Summary

The following table summarizes the characteristic infrared absorption bands for this compound based on established ranges for aromatic esters and pyridine derivatives.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3100 - 3000C-H StretchAromatic (Pyridine)Medium
3000 - 2850C-H StretchMethyl (-CH₃)Medium
1730 - 1715C=O StretchEsterStrong
1600 - 1585C=C and C=N Stretch (in-ring)Aromatic (Pyridine)Medium
1500 - 1400C=C and C=N Stretch (in-ring)Aromatic (Pyridine)Medium
1470 - 1450C-H Bend (scissoring)Methyl (-CH₃)Medium
1310 - 1250C-C-O StretchEsterStrong
1130 - 1100O-C-C StretchEsterStrong
900 - 675C-H Out-of-Plane Bend ("oop")Aromatic (Pyridine)Strong

Experimental Protocol: ATR-FTIR Spectroscopy of this compound

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a convenient and widely used method for analyzing liquid samples like this compound due to the minimal sample preparation required.[5][6]

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • This compound sample.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

  • Personal Protective Equipment (PPE): safety glasses, gloves.

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and computer are turned on and have been allowed to stabilize according to the manufacturer's instructions.

    • Open the spectral acquisition software.

    • Set the desired experimental parameters. Typical parameters for a routine scan are:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Analysis:

    • Place a small drop of the this compound sample directly onto the center of the ATR crystal. Ensure the crystal is fully covered by the sample.

    • Acquire the sample spectrum. The software will automatically ratio the single beam spectrum of the sample against the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Process the acquired spectrum as needed (e.g., baseline correction, smoothing).

    • Identify and label the characteristic absorption peaks corresponding to the functional groups of this compound using the data provided in the table above.

    • Compare the obtained spectrum with a reference spectrum of this compound if available to confirm its identity.

  • Cleaning:

    • After the analysis is complete, carefully clean the ATR crystal surface by wiping away the sample with a lint-free wipe.

    • Perform a final rinse with a solvent-dampened wipe to ensure no residue remains.

Visualizations

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis cluster_cleanup Cleanup instrument_prep Instrument Setup (4000-400 cm⁻¹, 4 cm⁻¹ res, 16-32 scans) clean_crystal_bg Clean ATR Crystal instrument_prep->clean_crystal_bg background_scan Acquire Background Spectrum clean_crystal_bg->background_scan apply_sample Apply this compound Sample background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan process_spectrum Process Spectrum (e.g., Baseline Correction) sample_scan->process_spectrum peak_identification Identify Characteristic Peaks process_spectrum->peak_identification comparison Compare to Reference peak_identification->comparison clean_crystal_post Clean ATR Crystal Post-Analysis comparison->clean_crystal_post

Caption: Experimental workflow for ATR-FTIR analysis of this compound.

functional_group_correlation cluster_molecule This compound Structure cluster_groups Functional Groups cluster_regions Characteristic IR Absorption Regions (cm⁻¹) molecule Pyridine Ring - C(=O) - O - CH₃ pyridine Pyridine Ring ester Methyl Ester pyridine_regions Aromatic C-H Stretch (3100-3000) Ring C=C, C=N Stretch (1600-1400) C-H 'oop' Bend (900-675) pyridine->pyridine_regions correlates to ester_regions C=O Stretch (1730-1715) C-O Stretches (1310-1100) Alkyl C-H Stretch (3000-2850) ester->ester_regions correlates to

Caption: Correlation of this compound functional groups to IR absorption regions.

References

Application of Methyl Picolinate in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl picolinate, the methyl ester of picolinic acid, is a key heterocyclic building block in the synthesis of a variety of agrochemicals. Its pyridine core is a versatile scaffold that, through various chemical modifications, gives rise to compounds with potent herbicidal and fungicidal activities. This document provides detailed application notes and experimental protocols for the synthesis of prominent agrochemicals starting from this compound and its parent acid, picolinic acid.

Core Applications in Herbicide Synthesis

This compound is a crucial precursor for the synthesis of several pyridine-based herbicides that act as synthetic auxins. These herbicides mimic the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds.[1][2] Prominent examples include picloram, clopyralid, and aminopyralid.

Synthetic Pathways from Picolinic Acid/Methyl Picolinate

The general synthetic strategy involves the esterification of picolinic acid to this compound, followed by chlorination of the pyridine ring, amination (for aminopyralid and picloram), and finally, hydrolysis of the ester to the active carboxylic acid herbicide.

Synthetic Pathway from Picolinic Acid PicolinicAcid Picolinic Acid MethylPicolinate This compound PicolinicAcid->MethylPicolinate Esterification (Methanol, H₂SO₄) ChlorinatedIntermediate Chlorinated this compound Intermediate MethylPicolinate->ChlorinatedIntermediate Chlorination (e.g., Cl₂) AminatedIntermediate Aminated Intermediate ChlorinatedIntermediate->AminatedIntermediate Amination (for Picloram/Aminopyralid) FinalHerbicides Picloram / Aminopyralid / Clopyralid ChlorinatedIntermediate->FinalHerbicides Hydrolysis (for Clopyralid) AminatedIntermediate->FinalHerbicides Hydrolysis

Caption: General synthetic workflow from picolinic acid to major pyridine herbicides.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from Picolinic Acid

This initial step is the esterification of picolinic acid.

Reaction: Picolinic Acid + Methanol → this compound

Procedure:

  • To a stirred mixture of picolinic acid (1.0 eq) in methanol (10-20 eq), cautiously add concentrated sulfuric acid (0.1-0.5 eq) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

ParameterValue/Condition
Reactants Picolinic Acid, Methanol
Catalyst Concentrated Sulfuric Acid
Temperature Reflux (~65°C)
Reaction Time 8 - 12 hours
Typical Yield 70-85%
Product Appearance Colorless to pale yellow liquid
Protocol 2: Synthesis of Picloram from a Chlorinated Picolinate Intermediate

This protocol outlines the synthesis of Picloram from methyl 3,4,5,6-tetrachloropicolinate. The synthesis of this intermediate from this compound involves extensive chlorination.

Reaction: Methyl 3,4,5,6-tetrachloropicolinate + Ammonia → 4-amino-3,5,6-trichloropicolinic acid (Picloram)

Procedure:

  • In a 2L autoclave, add methyl 3,4,5,6-tetrachloropicolinate (1.0 eq), methanol (approx. 4-5 parts by weight), and a small amount of water.

  • Seal the autoclave and introduce ammonia gas while stirring at room temperature.

  • Heat the autoclave to 120-130°C and maintain the reaction for 8 hours.

  • Monitor the reaction completion by HPLC (residual starting material should be ≤1%).

  • After cooling, transfer the reaction mixture to a distillation flask and remove the solvent.

  • Add water to the residue and continue distillation.

  • Cool the mixture and acidify with hydrochloric acid to a pH of 1-2 to precipitate the product.

  • Heat the material to 50-60°C for 2 hours, then cool to below 30°C.

  • Filter the precipitate, rinse with water, and dry to obtain Picloram.

ParameterValue/Condition
Starting Material Methyl 3,4,5,6-tetrachloropicolinate
Reagents Methanol, Water, Ammonia, Hydrochloric Acid
Temperature 120 - 130°C
Reaction Time 8 hours
Pressure Autoclave conditions
Typical Yield 95.5%
Product Purity (HPLC) 98.2%
Protocol 3: Synthesis of Aminopyralid

This protocol describes the synthesis of Aminopyralid by selective dechlorination of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.

Reaction: 4-amino-3,5,6-trichloropyridine-2-carboxylic acid + H₂/Pd/C → 4-amino-3,6-dichloropyridine-2-carboxylic acid (Aminopyralid)

Procedure:

  • Mix 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (1.0 eq) with water in a high-pressure reactor.

  • Add a 30% sodium hydroxide solution.

  • Add 5% Palladium on carbon (Pd/C) catalyst.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 0.2 MPa.

  • Heat the mixture to 50°C and increase the hydrogen pressure to 0.3 MPa.

  • Maintain the reaction for 20 hours, monitoring completion by HPLC.

  • After cooling, filter to recover the catalyst.

  • Acidify the filtrate with 30% hydrochloric acid to a pH of 1-2 to precipitate the product.

  • Cool to induce crystallization, then centrifuge and wash the precipitate with hot water to obtain Aminopyralid.

ParameterValue/Condition
Starting Material 4-amino-3,5,6-trichloropyridine-2-carboxylic acid
Reagents Water, Sodium Hydroxide, Hydrogen, Hydrochloric Acid
Catalyst 5% Palladium on Carbon (Pd/C)
Temperature 50°C
Pressure 0.3 MPa
Reaction Time 20 hours
Typical Yield 91.4%
Product Purity (HPLC) 97.5%

Mode of Action: Synthetic Auxin Herbicides

Herbicides like picloram, clopyralid, and aminopyralid are classified as synthetic auxins.[3][4] They mimic the natural plant hormone auxin at much higher concentrations, leading to a cascade of events that disrupt normal plant growth.[5][6]

Signaling Pathway:

  • Perception: The synthetic auxin enters the plant cell and binds to the TIR1/AFB family of F-box proteins, which are part of the SCF E3 ubiquitin ligase complex.[7][8]

  • Derepression: This binding enhances the affinity of the SCF complex for Aux/IAA repressor proteins.

  • Ubiquitination and Degradation: The Aux/IAA repressors are ubiquitinated and subsequently degraded by the 26S proteasome.[8]

  • Gene Activation: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors.

  • Uncontrolled Growth: Activated ARFs lead to the transcription of auxin-responsive genes, resulting in uncontrolled cell division, elongation, and ultimately, plant death.[3][5]

Synthetic Auxin Signaling Pathway cluster_0 Plant Cell SyntheticAuxin Synthetic Auxin (e.g., Picloram) TIR1_AFB TIR1/AFB Receptor (Part of SCF Complex) SyntheticAuxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted for Degradation ARF Auxin Response Factor (ARF) AuxinResponseGenes Auxin-Responsive Genes ARF->AuxinResponseGenes Activates Transcription UncontrolledGrowth Uncontrolled Growth & Plant Death AuxinResponseGenes->UncontrolledGrowth Leads to

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Applications in Fungicide Synthesis

Picolinic acid derivatives are also precursors to a new generation of fungicides. Florylpicoxamid and metarylpicoxamid are picolinamide fungicides inspired by the natural product UK-2A.[7][8] They act as inhibitors of the mitochondrial cytochrome bc1 complex at the Qi site, disrupting the fungus's energy production.

General Synthetic Approach for Picolinamide Fungicides

The synthesis of these complex molecules involves the preparation of a substituted picolinic acid moiety and a specific amine side chain, followed by an amide coupling reaction.

Picolinamide Fungicide Synthesis PicolinicAcidDerivative Substituted Picolinic Acid PicolinamideFungicide Florylpicoxamid / Metarylpicoxamid PicolinicAcidDerivative->PicolinamideFungicide Amide Coupling AmineSideChain Chiral Amine Side Chain AmineSideChain->PicolinamideFungicide

Caption: General synthetic strategy for picolinamide fungicides.

Protocol 4: Synthesis of a Picolinamide Precursor

This protocol describes a key step in the synthesis of a picolinamide fungicide, the amide coupling of a picolinic acid derivative with an amine.

Reaction: Substituted Picolinic Acid + Amine → Picolinamide

Procedure:

  • Dissolve the substituted picolinic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

  • Add a coupling agent (e.g., HATU, PyBOP) (1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine) (2.0 eq).

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add the amine component (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash sequentially with a weak acid solution, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired picolinamide.

ParameterValue/Condition
Reactants Substituted Picolinic Acid, Amine
Coupling Agent HATU, PyBOP, or similar
Base Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM), Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 12 - 24 hours
Typical Yield 60-80%

Conclusion

This compound and its parent acid are indispensable starting materials in the agrochemical industry. Their utility in the synthesis of highly effective herbicides and a new class of fungicides highlights the importance of the pyridine scaffold in modern crop protection. The protocols and data presented herein provide a comprehensive resource for researchers and professionals engaged in the development of novel agrochemicals. Further research into new derivatives and more sustainable synthetic routes will continue to expand the applications of this versatile chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl Picolinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl picolinate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Fischer Esterification

Q: I am performing a Fischer esterification of picolinic acid with methanol and sulfuric acid, but my yield is very low. What are the potential causes and how can I improve it?

A: Low yields in the Fischer esterification of picolinic acid are a common issue and can stem from several factors. Here is a systematic approach to troubleshooting this problem:

  • Incomplete Reaction: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (this compound), consider the following:

    • Excess Alcohol: Use a large excess of methanol, which acts as both a reactant and the solvent. This shifts the equilibrium to favor the formation of the ester.[1][2] A common ratio is 1 equivalent of picolinic acid to 10-20 equivalents of methanol.[1]

    • Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid.[1][2] Effective water removal is crucial. This can be achieved by:

      • Using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.[1]

      • Adding a dehydrating agent, such as molecular sieves or anhydrous sodium sulfate, to the reaction mixture.[3]

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Reaction times can range from 2 to 24 hours.[1]

  • Inactive or Degraded Reagents/Catalyst:

    • Reagent Purity: Use fresh, high-purity picolinic acid and anhydrous methanol. Water in the methanol will inhibit the reaction.[1]

    • Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) is critical. Typically, 0.1-0.2 equivalents of concentrated sulfuric acid are used.[1] While a higher catalyst concentration can increase the reaction rate, an excessive amount may lead to side reactions or product degradation.[2]

  • Suboptimal Reaction Temperature:

    • The reaction is typically heated to reflux.[1] For methanol, the reflux temperature is around 65°C.[4] Ensure the reaction is maintained at the appropriate temperature to achieve a reasonable reaction rate without causing decomposition.

Issue 2: Significant Side Product Formation

Q: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of byproducts. What are these side products and how can I minimize them?

A: Side product formation can significantly reduce the yield and purity of your this compound. Here are some common side reactions and strategies to mitigate them:

  • Unreacted Picolinic Acid: The most common "impurity" is unreacted starting material. To address this, refer to the strategies for driving the reaction to completion in the "Low or No Product Yield" section.

  • Decomposition of Starting Material or Product:

    • Temperature Control: Excessively high temperatures can lead to the decomposition of picolinic acid or the this compound product.[5] Maintain a gentle reflux and avoid overheating.

    • Work-up Conditions: The product may be unstable under strongly acidic or basic conditions during the work-up.[1] Neutralize the reaction mixture carefully and perform extractions at room temperature or below.[1]

  • Polymerization or Other Side Reactions:

    • Catalyst Concentration: Using too much acid catalyst can sometimes promote unwanted side reactions. Use the recommended catalytic amount.

    • Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to the formation of degradation products. Monitor the reaction and stop it once the starting material is consumed.

Issue 3: Difficulty in Product Purification

Q: I am having trouble isolating pure this compound from the reaction mixture. What are the best purification methods?

A: The purification strategy will depend on the nature of the impurities. Here are some common techniques:

  • Neutralization and Extraction:

    • After the reaction is complete, cool the mixture and neutralize the excess acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.[1]

    • Extract the this compound into an organic solvent like ethyl acetate or dichloromethane.[1] The unreacted picolinic acid will remain in the aqueous layer as its sodium salt.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.[1]

  • Column Chromatography:

    • If simple extraction is insufficient, column chromatography is a highly effective method for purification.[1]

    • Stationary Phase: Silica gel is commonly used.[6]

    • Mobile Phase: A good starting point for the eluent is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[7] The polarity can be gradually increased to elute the this compound. For basic compounds like picolinates, adding a small amount of a volatile base like triethylamine (e.g., 0.5% v/v) to the eluent can improve the peak shape and separation.[6]

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two most common and well-established methods for synthesizing this compound are:

  • Fischer Esterification of Picolinic Acid: This is a direct esterification of picolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[8][9]

  • From 2-Cyanopyridine (Picolinonitrile): This is a two-step process that involves the hydrolysis of 2-cyanopyridine to picolinic acid, followed by a Fischer esterification to yield this compound.[4]

Q2: What is the role of the acid catalyst in the Fischer esterification?

A2: The acid catalyst, typically concentrated sulfuric acid, plays a crucial role in the Fischer esterification by protonating the carbonyl oxygen of the picolinic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol.[2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (picolinic acid). The disappearance of the starting material spot and the appearance of a new, less polar product spot (this compound) indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q4: What are the typical reaction conditions for the hydrolysis of 2-cyanopyridine to picolinic acid?

A4: The hydrolysis of 2-cyanopyridine is typically carried out under basic conditions. The 2-cyanopyridine is heated in an aqueous solution of a strong base, such as sodium hydroxide, followed by neutralization with an acid to precipitate the picolinic acid.[10] For example, a mixture of 2-cyanopyridine in deionized water can be heated to reflux with 30% sodium hydroxide for several hours.[10]

Q5: What safety precautions should be taken during the synthesis of this compound?

A5: Standard laboratory safety practices should always be followed. This includes:

  • Wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coat, and gloves.

  • Working in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like concentrated sulfuric acid and methanol.

  • Carefully handling flammable solvents like methanol and ethyl acetate away from ignition sources.

  • Being cautious when neutralizing strong acids, as the reaction can be exothermic.

Data Presentation

Table 1: Comparison of Reaction Parameters for this compound Synthesis via Fischer Esterification

ParameterCondition 1Condition 2Condition 3
Picolinic Acid (eq) 1.01.01.0
Methanol (eq) 102020
H₂SO₄ (eq) 0.10.20.1
Temperature (°C) 65 (Reflux)65 (Reflux)80
Reaction Time (h) 8-124-66
Expected Yield 70-85%[4]>85% (Optimized)Variable, risk of side reactions
Notes Standard conditionsIncreased methanol may improve yieldHigher temp may increase rate but also byproducts

Table 2: Troubleshooting Guide Summary

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction (equilibrium), water presence, inactive reagents, suboptimal temperature.Use excess methanol, remove water (Dean-Stark), use fresh/anhydrous reagents, ensure proper reflux temperature.[1][2]
Side Products High temperature, incorrect catalyst amount, prolonged reaction time.Maintain gentle reflux, use catalytic amount of acid, monitor reaction and stop when complete.[1][5]
Purification Difficulty Incomplete separation of starting material, product instability during work-up.Neutralize with NaHCO₃ and extract, use column chromatography with an appropriate eluent system (e.g., Hexane/Ethyl Acetate with triethylamine).[1][6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve picolinic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).[1]

  • Catalyst Addition: With stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution.

  • Reaction: Heat the mixture to a gentle reflux (approximately 65°C) and maintain for 4-12 hours. Monitor the reaction's progress by TLC.[1]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.[4]

    • Dissolve the residue in ethyl acetate and carefully neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.[4]

    • Separate the organic layer and wash it with brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[4]

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Synthesis of this compound from 2-Cyanopyridine

  • Step 1: Hydrolysis of 2-Cyanopyridine to Picolinic Acid

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-cyanopyridine (1.0 eq) and deionized water.

    • Base Addition: Add a 30% aqueous solution of sodium hydroxide.

    • Reaction: Heat the mixture to reflux for 4-6 hours.[4]

    • Work-up:

      • Cool the reaction mixture in an ice bath.

      • Carefully neutralize the mixture by the slow addition of a concentrated acid (e.g., HCl) until the pH is approximately 3-4.

      • The picolinic acid will precipitate out of the solution.

      • Filter the precipitate using a Büchner funnel and wash with cold deionized water.

      • Dry the solid under vacuum to obtain picolinic acid.

  • Step 2: Fischer Esterification of Picolinic Acid

    • Follow Protocol 1 for the esterification of the synthesized picolinic acid.

Mandatory Visualization

FischerEsterificationWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification picolinic_acid Picolinic Acid reflux Reflux (65°C, 4-12h) picolinic_acid->reflux methanol Methanol (excess) methanol->reflux h2so4 H₂SO₄ (cat.) h2so4->reflux rotovap Rotary Evaporation reflux->rotovap neutralize Neutralization (NaHCO₃) rotovap->neutralize extract Extraction (EtOAc) neutralize->extract dry Drying (Na₂SO₄) extract->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography pure_product Pure this compound chromatography->pure_product

Caption: Workflow for this compound synthesis via Fischer Esterification.

SynthesisFromCyanopyridine start 2-Cyanopyridine hydrolysis Step 1: Hydrolysis (NaOH, H₂O, Reflux) start->hydrolysis neutralization_acid Neutralization (Acid) hydrolysis->neutralization_acid picolinic_acid_intermediate Picolinic Acid neutralization_acid->picolinic_acid_intermediate esterification Step 2: Fischer Esterification (MeOH, H₂SO₄, Reflux) picolinic_acid_intermediate->esterification workup_purification Work-up & Purification esterification->workup_purification final_product This compound workup_purification->final_product

Caption: Two-step synthesis of this compound from 2-Cyanopyridine.

TroubleshootingLogic start Low Yield? check_equilibrium Drive Equilibrium (Excess MeOH, H₂O Removal) start->check_equilibrium Yes side_products Side Products Observed? start->side_products No check_reagents Check Reagent Purity (Anhydrous MeOH) check_equilibrium->check_reagents check_temp Verify Reflux Temperature check_reagents->check_temp check_temp->side_products optimize_temp Optimize Temperature side_products->optimize_temp Yes purification_issue Purification Issues? side_products->purification_issue No optimize_catalyst Adjust Catalyst Concentration optimize_temp->optimize_catalyst optimize_catalyst->purification_issue extraction Optimize Extraction purification_issue->extraction Yes success Improved Yield & Purity purification_issue->success No chromatography Optimize Chromatography extraction->chromatography chromatography->success

Caption: Logical troubleshooting workflow for this compound synthesis.

References

Common side reactions in the synthesis of Methyl picolinate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl picolinate derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. FAQs and Troubleshooting Guides

This section is organized by the type of reaction used to synthesize this compound derivatives.

A. Esterification of Picolinic Acid Derivatives

1. Fischer Esterification

Question: I am getting a low yield in my Fischer esterification of a substituted picolinic acid with methanol. What are the common causes and how can I improve the yield?

Answer:

Low yields in Fischer esterification are often due to the reversible nature of the reaction and incomplete conversion. Here are common causes and troubleshooting strategies:

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and continue heating until the starting material is consumed. Reaction times can range from a few hours to overnight.

      • Increase Temperature: Refluxing the reaction mixture is standard practice. Ensure the temperature is appropriate for the alcohol being used.

  • Equilibrium Limitation: The accumulation of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.

    • Troubleshooting:

      • Use Excess Alcohol: Using a large excess of methanol can shift the equilibrium towards the product side.[1]

      • Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene.

  • Catalyst Issues: The acid catalyst may be inactive or used in an insufficient amount.

    • Troubleshooting:

      • Use a Strong Acid Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid are effective catalysts.

      • Ensure Anhydrous Conditions: While the reaction produces water, starting with anhydrous reagents and solvents can be beneficial.

Quantitative Data on Fischer Esterification of Acetic Acid with Ethanol:

Molar Ratio (Ethanol:Acetic Acid)CatalystTemperature (°C)Time (h)Yield of Ethyl Acetate (%)
1:1H₂SO₄Reflux-65
10:1H₂SO₄Reflux-97
100:1H₂SO₄Reflux-99

This data for a similar esterification illustrates the significant impact of using excess alcohol on the reaction yield.[1]

2. Esterification using Thionyl Chloride (SOCl₂)

Question: I am using thionyl chloride to convert my picolinic acid derivative to the corresponding methyl ester, but I am observing the formation of a chlorinated byproduct. How can I avoid this?

Answer:

The formation of chlorinated byproducts on the pyridine ring is a known side reaction when using thionyl chloride with picolinic acid derivatives.[2][3]

  • Side Reaction: Nucleophilic aromatic substitution of a hydrogen atom on the pyridine ring with a chloride ion can occur, particularly at the 4-position.

  • Troubleshooting:

    • Control Reaction Temperature: Perform the reaction at a lower temperature to minimize ring chlorination.

    • Alternative Reagents: Consider using alternative reagents for the preparation of the acid chloride, such as oxalyl chloride, which may be milder and more selective.

    • Purification: The chlorinated byproduct can often be separated from the desired this compound derivative by column chromatography.[2]

Quantitative Data on Amide Formation from Picolinic Acid using Thionyl Chloride:

Starting MaterialProductYield (%)Chlorinated ByproductByproduct Yield (%)
Picolinic acidN-Methyl-N-phenylpicolinamide354-Chloro-N-methyl-N-phenylpicolinamide13
Picolinic acidN,N-Diphenylpicolinamide544-Chloro-N,N-diphenylpicolinamide10

This data on a related amide synthesis highlights the formation of chlorinated side products.[2]

B. Amide Coupling of Picolinic Acid Derivatives

Question: I am performing a DCC-mediated coupling of a picolinic acid derivative with an amine and I am getting a significant amount of a white precipitate that is not my desired amide. What is this side product and how can I minimize its formation?

Answer:

The white precipitate is likely N,N'-dicyclohexylurea (DCU), a byproduct of the reaction. A more problematic side product that can form is an N-acylurea, which results from the rearrangement of the reactive O-acylisourea intermediate. This N-acylurea is unreactive and reduces the yield of the desired amide.

  • Side Reaction: The O-acylisourea intermediate can undergo an intramolecular O-to-N acyl transfer to form a stable N-acylurea.

  • Troubleshooting:

    • Use Additives: The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and readily reacts with the amine.

    • Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can slow down the rate of the rearrangement.

    • Order of Addition: Adding the DCC to a pre-mixed solution of the carboxylic acid, amine, and additive can help to ensure that the amine is available to react with the activated acid before it has a chance to rearrange.

3. Nucleophilic Aromatic Substitution (SNAr) on this compound Derivatives

Question: I am trying to perform a nucleophilic aromatic substitution on a chloro-substituted this compound, but the reaction is very slow and gives a low yield. How can I improve this?

Answer:

The reactivity of the pyridine ring in SNAr reactions is influenced by the position of the leaving group and the presence of electron-withdrawing groups.

  • Poor Reactivity: The pyridine ring may not be sufficiently activated for nucleophilic attack.

    • Troubleshooting:

      • Reaction Conditions: Higher temperatures and longer reaction times may be necessary.

      • Solvent: The choice of solvent can have a significant impact on the reaction rate. Polar aprotic solvents like DMF or DMSO are often used for SNAr reactions.

      • Catalysis: In some cases, the use of a catalyst, such as a copper salt, can facilitate the reaction.

  • Regioselectivity: If there are multiple potential leaving groups, the reaction may not be selective for the desired position.

    • Troubleshooting: The regioselectivity of SNAr reactions on substituted pyridines is a complex issue. Computational methods can sometimes be used to predict the most likely site of attack. The presence of electron-withdrawing groups ortho and para to the leaving group generally enhances reactivity.[4][5]

II. Experimental Protocols

Protocol 1: Fischer Esterification of 5-Hydroxy-4-methylpicolinic Acid

This protocol describes the synthesis of methyl 5-hydroxy-4-methylpicolinate via Fischer esterification.

Materials:

  • 5-Hydroxy-4-methylpicolinic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-hydroxy-4-methylpicolinic acid in an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography if necessary.[6]

Protocol 2: Amide Coupling using Thionyl Chloride

This protocol describes the synthesis of N-alkyl-N-phenylpicolinamides from picolinic acid.

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂)

  • N-alkylaniline (e.g., N-methylaniline)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Petroleum benzine

  • Ethyl acetate

Procedure:

  • Treat picolinic acid with thionyl chloride overnight.

  • Add the N-alkylaniline and triethylamine in dichloromethane.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by flash column chromatography (petroleum benzine/ethyl acetate) to separate the desired amide from the chlorinated byproduct.[2]

III. Visualizations

Synthetic_Workflow cluster_start Starting Material cluster_reaction Chemical Transformation cluster_product Product Start Picolinic Acid Derivative Esterification Esterification (e.g., Fischer, SOCl₂) Start->Esterification AmideCoupling Amide Coupling (e.g., DCC, HATU) Start->AmideCoupling Product This compound Derivative Esterification->Product AmideCoupling->Product SNAr Nucleophilic Aromatic Substitution FinalProduct FinalProduct SNAr->FinalProduct Further Derivatization Product->SNAr Troubleshooting_Low_Yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_side Troubleshooting Side Reactions cluster_loss Minimizing Purification Loss Start Low Reaction Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Reactions? Start->SideReactions PurificationLoss Product Loss During Workup? Start->PurificationLoss IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime Yes IncreaseTemp Increase Temperature IncompleteReaction->IncreaseTemp Yes CheckCatalyst Check Catalyst Activity IncompleteReaction->CheckCatalyst Yes LowerTemp Lower Reaction Temperature SideReactions->LowerTemp Yes ChangeReagent Use Milder/More Selective Reagents SideReactions->ChangeReagent Yes Additives Use Additives (e.g., HOBt) SideReactions->Additives Yes OptimizeExtraction Optimize Extraction Protocol PurificationLoss->OptimizeExtraction Yes Recrystallization Optimize Recrystallization Conditions PurificationLoss->Recrystallization Yes DCC_Side_Reaction CarboxylicAcid Picolinic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->O_acylisourea DCC DCC DCC->O_acylisourea DesiredAmide Desired Amide O_acylisourea->DesiredAmide + Amine N_acylurea N-Acylurea (Unreactive Side Product) O_acylisourea->N_acylurea Rearrangement (O->N Acyl Transfer) Amine Amine (R-NH₂) DCU DCU (Byproduct)

References

Improving yield and purity in Methyl picolinate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of methyl picolinate through esterification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent laboratory method is the Fischer-Speier esterification. This process involves refluxing picolinic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3] The reaction is an equilibrium process, and using an excess of the alcohol (methanol) helps to shift the equilibrium towards the formation of the ester product.[4][5][6]

Q2: My reaction yield is consistently low. What are the primary factors to investigate? A2: Low yields in Fischer esterification are often traced back to three main areas:

  • Incomplete Reactions: The reaction may not be reaching equilibrium due to insufficient reaction time, suboptimal temperature, or an inadequate amount of catalyst.[1][6]

  • Presence of Water: Water is a product of the esterification reaction. Its presence in the reaction mixture, either from wet reagents or glassware, can shift the equilibrium back towards the starting materials (picolinic acid and methanol), thereby reducing the yield.[6][7][8]

  • Side Reactions or Product Degradation: Picolinic acid and its ester can be sensitive to harsh conditions. Excessively high temperatures or prolonged exposure to strong acid can lead to degradation or the formation of unwanted byproducts.[1]

Q3: How can I effectively remove water from the reaction to improve yield? A3: To drive the reaction to completion, water must be removed as it is formed.[4][8][9] Two effective strategies are:

  • Using a Large Excess of Alcohol: Employing methanol as the solvent ensures a high concentration of one reactant, pushing the equilibrium toward the product side according to Le Chatelier's principle.[4][5] Studies have shown that using a 10-fold excess of alcohol can increase yields to as high as 97%.[4]

  • Using a Dean-Stark Apparatus: This specialized glassware allows for the continuous removal of water from the reaction mixture.[4][9][10] The reaction is typically run in a non-polar solvent like toluene, which forms a low-boiling azeotrope with water.[4][10][11] The azeotrope distills into the Dean-Stark trap, where the denser water separates and is collected, while the solvent overflows back into the reaction flask.[4][10]

Q4: What are the best methods for purifying crude this compound? A4: The choice of purification technique depends on the nature of the impurities. Common methods include:

  • Neutralization and Extraction: After the reaction, the acidic catalyst is neutralized with a mild base like sodium bicarbonate solution. The this compound is then extracted into an organic solvent such as ethyl acetate or dichloromethane.[1][12]

  • Column Chromatography: This is a highly effective method for separating the desired ester from unreacted starting material and byproducts.[1][12]

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system can significantly improve purity.[1][13]

  • Distillation: For liquid products, vacuum distillation can be used to separate compounds based on their boiling points.[1]

Troubleshooting Guide

Problem: Low or No Product Formation

Q: I'm seeing very little or no this compound formation by TLC or LC-MS. What should I check first? A: First, verify the integrity of your reagents and catalyst. Ensure the picolinic acid is pure and that the methanol is anhydrous, as water can inhibit the reaction.[6][7] The acid catalyst (e.g., sulfuric acid) should be fresh and active. Next, confirm your reaction conditions. The Fischer esterification typically requires heating to reflux for several hours (1-10 hours) to proceed at a reasonable rate.[3] Insufficient heat or time will result in an incomplete reaction.[1]

Problem: Presence of Multiple Byproducts

Q: My crude product shows multiple spots on the TLC plate. What causes this and how can I fix it? A: The formation of multiple byproducts often indicates that the reaction conditions are too harsh.[6] High temperatures or high concentrations of a strong acid catalyst can cause degradation of the pyridine ring or other side reactions.[1][6] To mitigate this, consider lowering the reaction temperature or using a milder acid catalyst like p-toluenesulfonic acid.[3][6] Reducing the reaction time can also minimize the formation of degradation products.

Problem: Difficulty Isolating the Product

Q: My product seems to be an oil that won't crystallize, making purification difficult. What can I do? A: If the product is an oil and recrystallization is not feasible, column chromatography is the preferred method of purification.[1] Alternatively, you can try to induce crystallization by trituration with a non-polar solvent like hexane or by co-distillation with a high-boiling solvent to remove residual impurities.[1]

Q: I'm losing a lot of product during the aqueous workup. How can I improve recovery? A: Significant product loss during extraction can occur if this compound is partially soluble in the aqueous phase. To reduce this solubility, you can use a "salting-out" technique by washing the organic layer with brine (a saturated aqueous solution of NaCl).[1] This increases the polarity of the aqueous layer, driving the less polar ester into the organic phase. Ensure you perform multiple extractions with your organic solvent to maximize recovery.[1][11]

Data Presentation

Table 1: Effect of Reaction Conditions on Fischer Esterification Yield.

Carboxylic AcidAlcohol (Equivalents)CatalystConditionsYield (%)Reference
Acetic AcidEthanol (1 eq)AcidEquilibrium~65%[4]
Acetic AcidEthanol (10 eq)AcidEquilibrium97%[4]
Acetic AcidEthanol (100 eq)AcidEquilibrium99%[4]
Hippuric AcidCyclohexanol (1 eq)p-TsOHToluene, Dean-Stark, 30h96%[11]
Picolinic AcidMethanol (excess)H₂SO₄Reflux, 2-24h70-90%[1]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Picolinic Acid

This protocol describes a standard procedure for the synthesis of this compound.

1. Reaction Setup:

  • In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve picolinic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).[1]

  • Ensure all glassware is thoroughly dried to prevent the introduction of water.

2. Catalyst Addition:

  • While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.[1] The addition is exothermic and should be done cautiously.

3. Reaction:

  • Heat the mixture to a gentle reflux (approx. 65-70°C) and maintain this temperature for 2-24 hours.[1]

  • Monitor the reaction's progress by periodically taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or LC-MS until the picolinic acid starting material is consumed.[1][2]

4. Workup and Extraction:

  • After the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Slowly neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the solution portion-wise until effervescence (CO₂ evolution) ceases.[1][14]

  • Reduce the volume of methanol using a rotary evaporator.

  • Extract the product from the remaining aqueous residue using an organic solvent like ethyl acetate (3 x volume of aqueous layer).[1][11]

  • Combine the organic layers, wash with brine to remove residual water and water-soluble impurities, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

5. Purification:

  • Filter off the drying agent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.[1]

  • Purify the crude product further by column chromatography or vacuum distillation as needed.[1][12]

Visualizations

G start Low Yield or Purity Observed check_reaction Incomplete Reaction? start->check_reaction check_side_reactions Side Reactions / Degradation? start->check_side_reactions check_workup Purification / Workup Loss? start->check_workup sol_time Increase Reaction Time Increase Temperature check_reaction->sol_time Potential Causes sol_catalyst Check Catalyst Activity Increase Catalyst Amount check_reaction->sol_catalyst Potential Causes sol_water Use Anhydrous Reagents Use Dean-Stark Trap check_reaction->sol_water Potential Causes sol_conditions Lower Temperature Use Milder Catalyst (p-TsOH) check_side_reactions->sol_conditions Potential Causes sol_extraction Adjust pH during Neutralization Use Brine Wash ('Salting Out') check_workup->sol_extraction Potential Causes sol_purification Optimize Chromatography Attempt Recrystallization check_workup->sol_purification Potential Causes

Caption: Troubleshooting workflow for low yield and purity issues.

G cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Purification Phase A 1. Dissolve Picolinic Acid in Anhydrous Methanol B 2. Add H₂SO₄ (Catalyst) A->B C 3. Heat to Reflux (2-24h) B->C D 4. Cool & Neutralize (aq. NaHCO₃) C->D E 5. Extract with Organic Solvent D->E F 6. Wash & Dry Organic Layer E->F G 7. Evaporate Solvent F->G H 8. Purify Crude Product (Chromatography / Distillation) G->H I Pure this compound H->I

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Troubleshooting Low Yield in Methyl Picolinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of methyl picolinate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that can lead to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing this compound?

A1: The most prevalent and economical method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating picolinic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The reaction is an equilibrium process, and using an excess of methanol helps to drive the equilibrium towards the formation of the methyl ester product.[2]

Q2: My this compound synthesis has a very low yield. What are the most likely causes?

A2: Low yields in this compound synthesis can arise from several factors. The most common culprits include:

  • Incomplete Reaction: The Fischer esterification is a reversible reaction, and may not have reached completion.[2][3]

  • Presence of Water: Water can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium away from the desired product. It is crucial to use anhydrous reagents and glassware.[3]

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to decomposition of the starting material or product.[3]

  • Impure Starting Materials: The purity of picolinic acid and methanol can significantly impact the reaction outcome.

  • Inefficient Purification: Product can be lost during the work-up and purification steps.[3]

Q3: I am observing the formation of significant byproducts. What are the likely side reactions?

A3: Side reactions in the synthesis of this compound can lower the yield of the desired product. Potential side reactions include:

  • N-methylation: The nitrogen atom on the pyridine ring can be methylated by methanol, especially under harsh acidic conditions.

  • Charring/Decomposition: At excessively high temperatures, the organic materials can decompose or char, leading to a dark reaction mixture and low yield of the desired product.[3]

  • Hammick Reaction: In the presence of carbonyl compounds, picolinic acid can undergo decarboxylation to form a reactive intermediate that can lead to byproducts.[4]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Inactive or Degraded Reagents/Catalyst Use fresh, high-purity picolinic acid, methanol, and acid catalyst. Ensure proper storage of reagents.[3]
Presence of Water Use anhydrous methanol and ensure all glassware is thoroughly dried before use. Consider using a drying agent or a Dean-Stark apparatus to remove water as it forms.[5][6]
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the reaction time or temperature. Refluxing is a common technique for this reaction.[3][7]
Incorrect Stoichiometry Use a significant excess of methanol, as it also serves as the solvent, to drive the reaction equilibrium towards the product.[2]
Issue 2: Formation of Multiple Byproducts
Potential Cause Suggested Solution
Reaction Temperature is Too High Lower the reaction temperature to improve selectivity and minimize decomposition.[3]
Excessively Strong Acidic Conditions Reduce the amount of acid catalyst or consider using a milder catalyst to prevent side reactions like charring.
Presence of Impurities in Starting Material Purify the starting picolinic acid before use if significant impurities are suspected.
Issue 3: Difficulty in Isolating the Product
Potential Cause Suggested Solution
Product is Soluble in the Aqueous Phase During Work-up Adjust the pH of the aqueous phase to ensure the product is in its neutral form. Use a different organic solvent for extraction. Salting out the aqueous layer with brine can also help.[3]
Product is an Oil and Does Not Crystallize Attempt purification by column chromatography. Trituration with a non-polar solvent can sometimes induce crystallization.[3]
Incomplete Neutralization of Acid Catalyst Ensure complete neutralization of the acid catalyst with a base like sodium bicarbonate solution during the work-up, as residual acid can catalyze the reverse reaction (hydrolysis).[7]

Experimental Protocols

Key Experiment: Fischer Esterification of Picolinic Acid

This protocol is a general guideline for the synthesis of this compound via Fischer esterification.

Materials:

  • Picolinic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve picolinic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).[3]

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.[3]

  • Heat the mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-24 hours).[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[7]

  • Wash the organic layer with brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[7]

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield for a Substituted this compound

ParameterCondition 1Condition 2
Reaction Step HydrolysisEsterification
Reaction Time 4-6 hours8-12 hours
Temperature 100 °C (Reflux)65 °C (Reflux)
Key Reagent Ratio 1 eq. Nitrile: 10 eq. H₂SO₄1 eq. Carboxylic Acid: 20 eq. Methanol
Catalyst Loading N/A0.1 eq. H₂SO₄
Expected Yield 85-95%70-85%
Data adapted from a synthesis of Methyl 5-hydroxy-4-methylpicolinate and may serve as a reference.[8]

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_completion Is the reaction complete? (Monitor by TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Significant Side Products? check_completion->side_products Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature cautiously - Increase catalyst loading incomplete->optimize_conditions check_reagents Check Reagent Quality: - Use anhydrous solvents - Use fresh catalyst and starting material incomplete->check_reagents purification_issue Difficulty in Isolation? side_products->purification_issue No adjust_conditions Adjust Reaction Conditions: - Lower reaction temperature - Use a milder catalyst side_products->adjust_conditions Yes optimize_workup Optimize Work-up & Purification: - Adjust pH during extraction - Use alternative purification (e.g., chromatography) purification_issue->optimize_workup Yes end Improved Yield purification_issue->end No optimize_conditions->end check_reagents->end adjust_conditions->end optimize_workup->end

Caption: Troubleshooting workflow for low this compound yield.

Reaction_Mechanism cluster_main Fischer Esterification Pathway cluster_side Potential Side Reactions Picolinic_Acid Picolinic Acid Protonated_Carbonyl Protonated Carbonyl (Activated) Picolinic_Acid->Protonated_Carbonyl + H⁺ N_Methylation N-Methylated Byproduct Picolinic_Acid->N_Methylation High Temp / Excess Acid Decomposition Decomposition Products (Charring) Picolinic_Acid->Decomposition Excessive Heat Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + CH₃OH Methyl_Picolinate This compound Tetrahedral_Intermediate->Methyl_Picolinate - H₂O, - H⁺ Methyl_Picolinate->Picolinic_Acid + H₂O (Hydrolysis)

Caption: this compound synthesis and potential side reactions.

References

Preventing hydrolysis of Methyl picolinate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl Picolinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experimental workups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and purity of your compound.

Troubleshooting Guide: Preventing Hydrolysis of this compound

This guide addresses common issues encountered during the workup of reactions involving this compound, with a focus on preventing unwanted hydrolysis to picolinic acid.

Issue Potential Cause Recommended Solution
Product contains picolinic acid after aqueous workup. Acid-catalyzed hydrolysis due to residual acidic reagents (e.g., HCl, H₂SO₄).Neutralize the reaction mixture with a mild base before extraction. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a similar weak base.[1][2][3]
Low yield of this compound. Hydrolysis occurring during extraction or washing steps.Minimize contact time with aqueous acidic or strongly basic solutions. Use cold extraction and washing solutions to slow down the hydrolysis rate.
Formation of an emulsion during extraction. Presence of both acidic and basic species, or high concentration of salts.Add brine (a saturated aqueous solution of NaCl) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous layer.[1]
Difficulty in removing water-soluble impurities. Insufficient washing of the organic layer.Increase the number of washes with deionized water or brine. Ensure thorough mixing during the washing steps.
Product degradation during solvent removal. Overheating during rotary evaporation can promote thermal degradation or hydrolysis if residual water is present.Remove the solvent under reduced pressure at a low temperature. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before evaporation.[1]

Frequently Asked Questions (FAQs)

Q1: Under what pH conditions is this compound most susceptible to hydrolysis?

A1: this compound is susceptible to hydrolysis under both acidic and basic conditions. However, the rate of hydrolysis is significantly faster in basic (alkaline) media compared to acidic or neutral conditions.[4] It is crucial to maintain a neutral or slightly acidic pH during the workup to minimize hydrolysis.

Q2: What is the best way to neutralize an acidic reaction mixture containing this compound?

A2: The recommended method is to use a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2] These reagents will neutralize residual acid catalysts without creating a strongly basic environment that would promote saponification (base-catalyzed hydrolysis).

Q3: Can I use a strong base like sodium hydroxide (NaOH) to neutralize the reaction mixture?

A3: It is strongly advised to avoid using strong bases like NaOH or KOH for neutralization during the workup of this compound.[5] Strong bases will catalyze the rapid and irreversible hydrolysis of the ester to the corresponding carboxylate salt (saponification).[6][7][8]

Q4: How can I effectively remove the picolinic acid byproduct if hydrolysis has already occurred?

A4: Picolinic acid is more polar than this compound and can be removed by extraction with a mildly basic aqueous solution. The picolinic acid will be deprotonated to its more water-soluble carboxylate salt and partition into the aqueous layer. Subsequent washes with water and brine will help remove any remaining traces.

Q5: Are there any non-aqueous workup methods to avoid hydrolysis completely?

A5: While less common, non-aqueous workups can be employed. These typically involve precipitating the product by adding a non-solvent or using chromatography. For instance, after removing volatile reagents under reduced pressure, the crude product can be dissolved in a minimal amount of a suitable solvent and purified directly by column chromatography on silica gel. One less formal source suggests a non-aqueous hydrolysis using a solution of NaOH in methanol, followed by acidification and extraction, though this is for the purpose of hydrolysis, not its prevention.[5] A more general approach for purification would be to filter the reaction mixture through a plug of silica gel, eluting with a non-polar solvent system to separate the less polar ester from more polar impurities.

Quantitative Data: pH-Dependent Stability of this compound

The stability of this compound is highly dependent on the pH of the aqueous environment. The following table summarizes the pseudo-first-order rate constants and half-lives for the hydrolysis of a similar compound at various pH values, illustrating the increased rate of hydrolysis in basic conditions.

pHTemperature (°C)Pseudo-first-order rate constant (k_app)Half-life (t½)
495LowLong
795ModerateModerate
995HighShort

Data adapted from a study on a structurally related compound, demonstrating the trend of ester stability.[4]

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Fischer Esterification of Picolinic Acid

This protocol is designed for the workup of a reaction where this compound has been synthesized from picolinic acid and methanol, using an acid catalyst like sulfuric acid.

  • Cool the Reaction Mixture: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute with an Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.[1]

  • Transfer to a Separatory Funnel: Transfer the diluted mixture to a separatory funnel.

  • Neutralizing Wash: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it, venting frequently to release the pressure from the evolved CO₂ gas. Continue until gas evolution ceases. This step neutralizes the acid catalyst and any unreacted picolinic acid.[1][2]

  • Separate the Layers: Allow the layers to separate and drain the lower aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities. Separate the layers.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution). This helps to remove residual water from the organic layer and aids in breaking any emulsions.[1]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure and at a low temperature to yield the crude this compound. The product can then be further purified by distillation or chromatography if necessary.

Protocol 2: Non-Aqueous Workup and Purification

This protocol is suitable for reactions where the byproducts and reagents are significantly different in polarity from this compound and can be removed without an aqueous wash.

  • Solvent Removal: After the reaction is complete, remove the reaction solvent and other volatile components under reduced pressure using a rotary evaporator.

  • Dissolution in a Non-Polar Solvent: Dissolve the crude residue in a minimal amount of a relatively non-polar solvent in which this compound is soluble, such as dichloromethane or a mixture of hexanes and ethyl acetate.

  • Filtration through Silica Gel: Prepare a short plug of silica gel in a funnel or column. Pass the solution of the crude product through the silica gel plug.

  • Elution: Elute the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) to separate the this compound from more polar impurities which will be retained on the silica.

  • Solvent Removal: Collect the fractions containing the pure product (as determined by thin-layer chromatography) and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Hydrolysis Mechanism

To better understand the process you are trying to prevent, the following diagrams illustrate the mechanisms of acid- and base-catalyzed hydrolysis of an ester.

Caption: Acid-catalyzed hydrolysis of an ester.

Caption: Base-catalyzed hydrolysis (saponification) of an ester.

References

Technical Support Center: Efficient Synthesis of Methyl Picolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of Methyl picolinate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a comparative analysis of various catalytic systems.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield, or no this compound at all. What are the possible reasons and how can I improve it?

  • Answer: Low or no yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Incomplete Reaction: The reaction may not have reached completion.

      • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For Fischer esterification, which is an equilibrium-driven process, using a large excess of methanol (often as the solvent) can shift the equilibrium towards the product. Removing water as it forms, for example, by using a Dean-Stark apparatus, can also drive the reaction to completion.

    • Inactive or Degraded Reagents/Catalyst: The reagents or catalyst may have degraded over time or due to improper storage.

      • Solution: Use fresh, high-purity picolinic acid, methanol, and catalyst. Ensure that anhydrous conditions are maintained, as water can inhibit the reaction, especially with acid catalysts.

    • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

      • Solution: For Fischer esterification, the reaction is typically conducted at the reflux temperature of methanol. Ensure the heating apparatus is functioning correctly and the reaction mixture is reaching the desired temperature.

    • Catalyst Issues: The catalyst may be inappropriate for the substrate or used in an incorrect amount.

      • Solution: For Fischer esterification, common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). For substrates sensitive to strong acids, solid acid catalysts like Amberlyst-15 can be a milder and reusable alternative. Ensure the correct catalytic amount is used; too little will result in a slow reaction, while too much can sometimes lead to side reactions.

Issue 2: Formation of Multiple Byproducts

  • Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of byproducts. What are these byproducts and how can I minimize them?

  • Answer: The formation of byproducts can significantly reduce the yield and complicate the purification process.

    • Side Reactions: The most common side reaction in Fischer esterification is the dehydration of the alcohol (if secondary or tertiary alcohols are used, though less likely with methanol). With picolinic acid, polymerization or degradation under harsh acidic conditions and high temperatures can occur.

      • Solution: Lowering the reaction temperature might increase selectivity towards the desired product. Using a milder catalyst, such as Amberlyst-15, can also help reduce the formation of degradation byproducts.

    • Impure Starting Materials: Impurities in the starting picolinic acid or methanol can lead to the formation of undesired products.

      • Solution: Ensure the purity of your starting materials before beginning the reaction.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating and purifying my this compound. What are the best practices for work-up and purification?

  • Answer: Proper work-up and purification are crucial for obtaining high-purity this compound.

    • Inefficient Extraction: If the product is not efficiently extracted from the aqueous phase during work-up, the yield will be low.

      • Solution: After neutralizing the acid catalyst with a base like sodium bicarbonate, extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.

    • Problems with Column Chromatography: this compound can be challenging to purify by column chromatography due to its polarity and the basicity of the pyridine nitrogen.

      • Solution: Use silica gel as the stationary phase. A common eluent system is a mixture of hexane and ethyl acetate. To prevent peak tailing, which is common for basic compounds on acidic silica gel, a small amount of a volatile base like triethylamine (0.5-1%) can be added to the eluent system.

    • Product is an Oil: this compound is a low-melting solid or can be an oil if impure.

      • Solution: If the product is an oil, purification by column chromatography followed by removal of the solvent under reduced pressure is the standard procedure. If it fails to crystallize, ensure all solvent has been removed and the product is of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used and generally efficient method for the laboratory-scale synthesis of this compound is the Fischer esterification of picolinic acid with methanol, using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. This method is straightforward and typically gives good yields when optimized.

Q2: Are there any greener alternatives to strong acid catalysts?

A2: Yes, solid acid catalysts such as Amberlyst-15 and zeolites are considered greener alternatives. They are non-corrosive, reusable, and can be easily separated from the reaction mixture by filtration, simplifying the work-up procedure.

Q3: Can I use other methods besides Fischer esterification?

A3: Yes, other methods include oxidative esterification of 2-pyridinemethanol, which can be performed using a heterogeneous palladium catalyst. Another approach involves the conversion of picolinic acid to its acid chloride using thionyl chloride, followed by reaction with methanol. However, this method involves harsher reagents.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The disappearance of the picolinic acid spot and the appearance of the this compound spot indicate the reaction is proceeding. The product spot will be less polar than the starting carboxylic acid.

Q5: What are the key safety precautions to take during the synthesis?

A5: When using strong acids like sulfuric acid, always add the acid slowly to the methanol, as the dissolution is exothermic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Thionyl chloride is a corrosive and lachrymatory reagent and should be handled with extreme care in a fume hood.

Data Presentation

The following table summarizes quantitative data for different catalytic systems used in the synthesis of this compound and related esters.

CatalystStarting MaterialReaction Temperature (°C)Reaction Time (h)Yield (%)Reference/Notes
H₂SO₄ Picolinic AcidReflux (~65)4-2490Typical conditions for Fischer esterification. Yield is for methyl benzoate, analogous reaction.
p-TsOH Picolinic AcidReflux (~65)4-24HighCommonly used alternative to H₂SO₄.
Amberlyst-15 Aliphatic Carboxylic AcidsRoom TemperatureNot specifiedExcellentDemonstrates mild conditions for esterification.
Zeolites Carboxylic Acids120-1604-8>90General conditions for zeolite-catalyzed esterification.
Heterogeneous Pd 2-Pyridinemethanol60683Oxidative esterification.
SOCl₂ then MeOH Picolinic AcidRoom Temp to 401 (for methanolysis)67Two-step process via acid chloride.

Experimental Protocols

1. Fischer Esterification using Sulfuric Acid

This protocol describes the synthesis of this compound from picolinic acid using concentrated sulfuric acid as a catalyst.

  • Materials:

    • Picolinic acid

    • Methanol (anhydrous)

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve picolinic acid (1.0 eq) in an excess of methanol (10-20 eq). Methanol acts as both the reagent and the solvent.

    • Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.

    • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid. Repeat until CO₂ evolution ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

2. Oxidative Esterification using a Heterogeneous Palladium Catalyst

This protocol is for the synthesis of this compound from 2-pyridinemethanol.

  • Materials:

    • 2-Pyridinemethanol

    • Methanol

    • Potassium carbonate (K₂CO₃)

    • Heterogeneous Palladium catalyst (as described in the reference)

    • Oxygen (balloon)

    • Ethyl acetate

    • Water

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add the heterogeneous Pd catalyst (1 mol%), potassium carbonate (1.2 eq), and methanol (3 ml).

    • Seal the flask with a septum, evacuate, and back-fill with oxygen from a balloon.

    • Add 2-pyridinemethanol (1.0 eq) to the suspension via syringe.

    • Stir the reaction mixture at 60°C for 6 hours under an oxygen atmosphere (balloon).

    • After completion, cool the mixture to room temperature.

    • If the catalyst is magnetic, it can be recovered using an external magnet. Otherwise, filter the reaction mixture.

    • Dissolve the crude product in ethyl acetate and wash with water to remove the base.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography using an ethyl acetate/hexane eluent system.

Mandatory Visualization

Below are diagrams created using the DOT language to illustrate key workflows and logical relationships in the synthesis of this compound.

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Picolinic_Acid Picolinic Acid Reflux Heat to Reflux (e.g., 65°C) Picolinic_Acid->Reflux Methanol Methanol (excess) Methanol->Reflux Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reflux Cooling Cool to RT Reflux->Cooling Evaporation Remove Excess Methanol Cooling->Evaporation Extraction Dissolve & Extract (Ethyl Acetate, NaHCO₃ wash) Evaporation->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: Workflow for this compound Synthesis via Fischer Esterification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield Observed Cause1 Incomplete Reaction Start->Cause1 Cause2 Inactive Reagents/Catalyst Start->Cause2 Cause3 Suboptimal Temperature Start->Cause3 Cause4 Water Contamination Start->Cause4 Sol1 Increase Reaction Time Use Excess Methanol Remove Water Cause1->Sol1 Sol2 Use Fresh, High-Purity Reagents Store Reagents Properly Cause2->Sol2 Sol3 Verify & Adjust Temperature Ensure Proper Heating Cause3->Sol3 Sol4 Use Anhydrous Solvents Dry Glassware Thoroughly Cause4->Sol4 Result Improved Yield Sol1->Result Sol2->Result Sol3->Result Sol4->Result

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

Technical Support Center: Managing Temperature Sensitivity of Methyl Picolinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage temperature-sensitive reactions involving methyl picolinate.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on reactions involving this compound?

Temperature is a critical parameter in this compound reactions. Generally, increasing the reaction temperature accelerates the reaction rate. However, excessively high temperatures can lead to the decomposition of starting materials or the final product and promote the formation of unwanted side products. It is advisable to begin with a moderate temperature and adjust as needed based on reaction monitoring.

Q2: How does the choice of solvent affect the temperature management of my reaction?

The solvent plays a crucial role in temperature control, especially for reactions conducted under reflux, where the reaction temperature is determined by the solvent's boiling point. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often used for their ability to dissolve a wide range of reactants. The polarity of the solvent can also influence reaction kinetics and selectivity, thereby affecting the optimal temperature.

Q3: What are the initial steps to troubleshoot a low-yielding this compound reaction?

If you are experiencing low to no product yield, consider the following troubleshooting steps:

  • Verify Reagent Quality: Ensure the purity and integrity of your starting materials, reagents, and any catalysts.

  • Adjust Temperature: Incrementally increase the reaction temperature in 10°C intervals, while carefully monitoring for any signs of decomposition.

  • Evaluate Solvent: Screen a variety of solvents with different polarities.

  • Check Catalyst: If using a catalyst, try a fresh batch or consider a different catalyst altogether.

  • Extend Reaction Time: Monitor the reaction progress over a longer period using techniques like TLC or LC-MS to determine if it has reached equilibrium.

Q4: How can I minimize the formation of side products in my this compound synthesis?

The formation of side products is often linked to the reaction temperature and solvent. To improve selectivity:

  • Lower the Reaction Temperature: This can often favor the desired reaction pathway over competing side reactions.

  • Change the Solvent: Switching to a solvent with a different polarity or coordinating ability can alter the reaction pathway and improve selectivity.

  • Purify Starting Materials: Ensure all reactants and reagents are free from impurities that could catalyze side reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature 1. Systematically vary the reaction temperature to find the optimal conditions. 2. Monitor reaction progress using TLC or LC-MS at each temperature.
Inappropriate Solvent 1. Consult solvent property tables to select a solvent in which all reactants are soluble. 2. Consider using a co-solvent system to improve solubility.
Deactivated or Inappropriate Catalyst 1. Use a fresh batch of catalyst. 2. Investigate alternative catalysts known to be effective for the specific reaction type.
Poor Quality of Starting Materials 1. Verify the purity of starting materials via NMR or LC-MS. 2. Purify starting materials if necessary.
Reaction Has Not Reached Equilibrium 1. Extend the reaction time and continue to monitor its progress.
Issue 2: Significant Side Product Formation
Potential Cause Troubleshooting Steps
Reaction Temperature is Too High 1. Decrease the reaction temperature in increments. 2. Analyze the impact on the ratio of desired product to side products.
Unfavorable Solvent-Reactant Interactions 1. Switch to a less polar or non-coordinating solvent. 2. Carefully analyze the side products to understand the competing reaction pathways.
Presence of Impurities 1. Purify all starting materials and ensure glassware is clean and dry. 2. If the reaction is sensitive to moisture or oxygen, maintain anhydrous and/or inert conditions.
Issue 3: Starting Material or Product Decomposition
Potential Cause Troubleshooting Steps
Excessive Reaction Temperature 1. Significantly lower the reaction temperature. 2. For exothermic reactions, ensure adequate cooling and controlled addition of reagents.
Incompatible Solvent 1. Choose a more inert solvent that does not react with the starting materials or products.
Presence of Strong Acids or Bases 1. Check the pH of the reaction mixture and neutralize if necessary, especially during workup. 2. Perform workup steps at low temperatures to minimize thermal instability.[1]

Data Presentation

Table 1: General Reaction Conditions for this compound Synthesis
Reaction Type Reactants Catalyst Solvent Temperature (°C) Typical Yield
Fischer Esterification Picolinic acid, MethanolConc. H₂SO₄Methanol (reflux)~65Moderate to High
Oxidative Esterification Benzyl alcohol, MethanolHeterogeneous Pd catalyst, K₂CO₃Methanol6083%[1]
From Acyl Chlorides Picolinoyl chloride, Methanol-Inert solvent (e.g., CH₂Cl₂)Room TemperatureHigh
Diazotization then Esterification 2-Amino-4-methylpyridineNaNO₂, HCl (for diazotization); H₂SO₄ (for esterification)Water (diazotization); Methanol (esterification)0-5 (diazotization); Reflux (esterification)Varies
Table 2: Influence of Common Solvents on Reaction Temperature (at Standard Pressure)
Solvent Boiling Point (°C) Solvent Type Notes
Methanol64.7[2]ProticOften used as both a reactant and a solvent in esterification.[3]
Ethanol78.3[2]ProticCan be used for transesterification reactions.
Acetonitrile81.6[2]Aprotic, PolarGood for dissolving a wide range of reactants.[3]
Tetrahydrofuran (THF)66.0[3]Aprotic, PolarA common solvent for many organic reactions.
Toluene110.6[2]Aprotic, NonpolarCan be used with a Dean-Stark trap to remove water in esterification.[3]
Dimethylformamide (DMF)153.0[2]Aprotic, PolarHigh boiling point allows for higher reaction temperatures.[3]
Dimethyl Sulfoxide (DMSO)189.0[2]Aprotic, PolarHigh boiling point, but can be difficult to remove.[3]

Experimental Protocols

Protocol 1: Fischer Esterification of Picolinic Acid

This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • Picolinic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve picolinic acid in an excess of anhydrous methanol.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Attach a condenser and heat the mixture to reflux (approximately 65°C).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or distillation if necessary.

Protocol 2: Managing Temperature for Exothermic Reactions

This protocol provides general guidelines for controlling the temperature of potentially exothermic reactions.

Materials & Equipment:

  • Reaction vessel equipped with a magnetic or overhead stirrer, a temperature probe, and an addition funnel.

  • Cooling bath (e.g., ice-water, ice-salt, or a cryocooler).

  • Inert atmosphere setup (e.g., nitrogen or argon line) if required.

Procedure:

  • Set up the reaction vessel in a cooling bath.

  • Charge the vessel with the initial reactants and solvent.

  • Cool the mixture to a temperature significantly below the desired reaction temperature.

  • Add the reactive reagent dropwise via an addition funnel, monitoring the internal temperature closely.

  • Maintain the desired reaction temperature by adjusting the rate of addition and/or the temperature of the cooling bath.

  • If the internal temperature begins to rise uncontrollably, immediately stop the addition and increase the cooling.

  • Once the addition is complete, allow the reaction to proceed at the desired temperature, continuing to monitor for any temperature fluctuations.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Reactions start Reaction Issue Identified issue Low Yield or Side Product Formation start->issue check_temp Is Temperature Optimal? issue->check_temp adjust_temp Adjust Temperature (Increase for low rate, Decrease for side products) check_temp->adjust_temp No check_reagents Check Reagent Quality & Stoichiometry check_temp->check_reagents Yes monitor Monitor Reaction (TLC, LC-MS) adjust_temp->monitor check_solvent Evaluate Solvent Choice check_reagents->check_solvent check_catalyst Verify Catalyst Activity check_solvent->check_catalyst check_catalyst->monitor end Problem Resolved monitor->end

Caption: Troubleshooting workflow for addressing common reaction issues.

TemperatureManagementWorkflow Experimental Workflow for Temperature Management start Start Reaction Setup setup_cooling Set up Cooling Bath (Ice, Cryocooler, etc.) start->setup_cooling add_reagents Add Initial Reagents & Solvent to Flask setup_cooling->add_reagents cool_down Cool Mixture Below Target Temperature add_reagents->cool_down slow_addition Slow, Dropwise Addition of Second Reagent cool_down->slow_addition monitor_temp Monitor Internal Temperature Continuously slow_addition->monitor_temp temp_high Temperature Too High? monitor_temp->temp_high temp_ok Maintain Temperature with Cooling/Addition Rate temp_ok->slow_addition complete_reaction Addition Complete, Maintain Temp & Monitor temp_ok->complete_reaction Addition Finished temp_high->temp_ok No stop_addition Stop Addition, Increase Cooling temp_high->stop_addition Yes stop_addition->monitor_temp

Caption: Workflow for managing exothermic or temperature-sensitive reactions.

References

Byproduct identification in Methyl picolinate synthesis via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of methyl picolinate, with a focus on byproduct identification using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Common Issues in this compound Synthesis

This section addresses specific problems researchers may encounter during the synthesis of this compound via Fischer esterification of picolinic acid with methanol, catalyzed by sulfuric acid.

Problem 1: Low or No Yield of this compound

  • Question: My reaction has run for several hours, but TLC and GC-MS analysis show a very low yield of the desired this compound. What are the potential causes and solutions?

  • Answer: Low yields in Fischer esterification are common and often stem from the reversible nature of the reaction.[1][2] Here are the primary causes and troubleshooting steps:

    • Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants (picolinic acid and methanol), thus reducing the ester yield.[1]

      • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous methanol and concentrated sulfuric acid. For reactions sensitive to water, consider using a Dean-Stark apparatus to remove water as it forms.[1][2]

    • Insufficient Reaction Time or Temperature: The esterification may not have reached equilibrium.

      • Solution: Monitor the reaction progress using TLC or by taking aliquots for GC-MS analysis over a longer period. Ensure the reaction is refluxing at the appropriate temperature (around 65°C for methanol).[3]

    • Catalyst Inactivity: The sulfuric acid catalyst may be old or have absorbed moisture.

      • Solution: Use fresh, concentrated sulfuric acid for the reaction.

    • Inefficient Workup: The product may be lost during the extraction and washing steps.

      • Solution: Ensure the pH is sufficiently basic (pH > 8) during the sodium bicarbonate wash to remove all unreacted picolinic acid. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the this compound.

Problem 2: Unexpected Peaks in the GC-MS Chromatogram

  • Question: My GC-MS analysis shows several unexpected peaks in addition to my starting material and product. How can I identify these byproducts?

  • Answer: The presence of unexpected peaks indicates side reactions or impurities. Below is a table of common byproducts in this compound synthesis and their expected GC-MS characteristics.

    Potential Byproduct Chemical Structure Likely Cause Expected Molecular Ion (m/z) & Key Fragments
    Unreacted Picolinic AcidC₆H₅NO₂Incomplete reaction.123 (M+), 78 (loss of COOH), 51
    PyridineC₅H₅NDecarboxylation of picolinic acid at high temperatures.[3][4]79 (M+), 52
    Dimethyl EtherC₂H₆OAcid-catalyzed dehydration of methanol, especially at higher temperatures (>140°C).[5]46 (M+), 45, 31
    Methyl Sulfate/Methyl Hydrogen SulfateCH₄O₄SReaction of methanol with the sulfuric acid catalyst.[6]112 (M+ for Methyl Hydrogen Sulfate), 97, 80

Problem 3: Product is an Oil and Difficult to Purify

  • Question: After workup and solvent removal, my this compound product is a yellow oil and difficult to crystallize for purification. What should I do?

  • Answer: this compound has a relatively low melting point (around 19°C) and can often be isolated as an oil, especially if minor impurities are present.[7]

    • Solution: Purification by column chromatography on silica gel is the most effective method. A gradient of ethyl acetate in hexanes is typically used as the eluent.[4] After chromatography and solvent evaporation, the pure product should be a colorless to pale yellow liquid.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of picolinic acid to methanol for this reaction?

A1: To favor the formation of the ester, it is highly recommended to use a large excess of the alcohol.[1] Often, methanol is used as the solvent for the reaction, meaning it is present in a very large molar excess.[2]

Q2: Can I use a different acid catalyst instead of sulfuric acid?

A2: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) or even dry HCl gas can be used.[2] However, sulfuric acid is a common and effective choice as it also acts as a dehydrating agent.[1]

Q3: How can I confirm the identity of my final product?

A3: In addition to GC-MS, you can use other spectroscopic methods for structural confirmation. ¹H NMR spectroscopy will show characteristic peaks for the aromatic protons of the pyridine ring and a singlet for the methyl ester protons. IR spectroscopy will show a characteristic ester carbonyl (C=O) stretch.

Q4: My final product has a brownish color. What is the likely cause?

A4: A brown color may indicate some degradation of the starting material or product, possibly due to excessive heating or a prolonged reaction time. Purification by column chromatography should remove these colored impurities.

Experimental Protocols

1. Synthesis of this compound (Fischer Esterification)

  • To a round-bottom flask, add picolinic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20 eq), which will also serve as the solvent.

  • With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction's progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid. Check the aqueous layer with pH paper to ensure it is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain pure this compound.

2. GC-MS Analysis of Reaction Mixture

  • Sample Preparation: Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture after cooling. Dilute it with a suitable solvent like ethyl acetate or methanol to an appropriate concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[8]

    • Carrier Gas: Helium at a constant flow rate.[8]

    • Injector Temperature: 250°C.[8]

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min.[8]

    • Injection Volume: 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Scan Range: m/z 40-500.[8]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis picolinic_acid Picolinic Acid reflux Reflux (65°C, 4-6h) picolinic_acid->reflux methanol Methanol (excess) methanol->reflux h2so4 H2SO4 (cat.) h2so4->reflux rotovap Rotary Evaporation reflux->rotovap Crude Mixture extraction Extraction (EtOAc) rotovap->extraction wash Wash (NaHCO3, Brine) extraction->wash dry Dry (Na2SO4) wash->dry column Column Chromatography dry->column product Pure this compound column->product gcms GC-MS Analysis product->gcms

Caption: Workflow for the synthesis and purification of this compound.

GCMS_Workflow sample_prep Sample Preparation (Dilution & Filtration) injection GC Injection (1 µL) sample_prep->injection separation Separation (DB-5MS Column) injection->separation ionization Ionization (EI, 70 eV) separation->ionization detection Mass Analysis (m/z 40-500) ionization->detection data_analysis Data Analysis (Chromatogram & Spectra) detection->data_analysis

Caption: The analytical workflow for GC-MS analysis of the reaction mixture.

Troubleshooting_Tree start Low Yield or Impure Product? check_water Check for Water Contamination start->check_water Yes check_time_temp Verify Reaction Time & Temperature start->check_time_temp Yes check_workup Review Workup Procedure start->check_workup Yes solution_anhydrous Use Anhydrous Reagents & Dry Glassware check_water->solution_anhydrous solution_monitor Monitor Reaction to Completion check_time_temp->solution_monitor solution_ph_extraction Ensure Proper pH & Extractions check_workup->solution_ph_extraction

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Synthesized Methyl Picolinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of synthesized methyl picolinate. Detailed experimental protocols and supporting data are presented to assist in method selection and implementation.

Comparison of Analytical Techniques for Purity Assessment

The purity of this compound can be determined by various analytical methods, each offering distinct advantages and limitations. While HPLC is a powerful and widely used technique for purity analysis, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide complementary information. A summary of these techniques is presented below.

Analytical MethodPrincipleInformation ProvidedTypical Purity Assessment Range
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative determination of the main compound and separation of non-volatile impurities.95-99.9%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Identification and quantification of volatile impurities and the main compound.95-99.9%
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic field.Structural confirmation of the main compound and identification and quantification of impurities with distinct NMR signals.90-99% (Quantitative NMR)

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible purity data. Below are standard protocols for HPLC, GC-MS, and NMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the purity analysis of synthesized this compound using reversed-phase HPLC with UV detection.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

2. HPLC Instrumentation and Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact composition may require optimization.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm, which is a common wavelength for picolinic acid and its derivatives.[2]

  • Injection Volume: 10 µL.[1]

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Alternative Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable alternative for analyzing the purity of this compound, especially for identifying volatile impurities.

1. Sample Preparation:

  • Dissolve a small amount of the synthesized this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

2. GC-MS Instrumentation and Conditions:

  • Instrument: A GC system coupled to a mass spectrometer.[1]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR can be used for purity determination without the need for a reference standard of the impurities.

1. Sample Preparation:

  • Accurately weigh about 10 mg of the synthesized this compound and a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic anhydride) into an NMR tube.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl3).

2. NMR Instrumentation and Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.[1]

  • Acquisition: Acquire a one-dimensional proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.

3. Data Analysis:

  • The purity is calculated by comparing the integral of a specific proton signal of this compound to the integral of a known proton signal of the internal standard.

Experimental Workflow and Data Visualization

The following diagram illustrates the logical workflow for the HPLC purity analysis of synthesized this compound.

HPLC_Purity_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis & Reporting start Synthesized this compound purification Purification (e.g., Column Chromatography) start->purification weigh Weigh Sample purification->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc_system HPLC System filter->hplc_system injection Inject Sample hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation report Final Purity Report calculation->report

Figure 1: Experimental workflow for HPLC purity analysis of this compound.

Data Presentation

The quantitative results from the different analytical techniques can be summarized in a table for easy comparison.

ParameterHPLCGC-MSqNMR
Purity (%) 99.599.298.8
Major Impurity 1 (%) 0.3 (retention time: 2.5 min)0.5 (retention time: 5.8 min)Not detected
Major Impurity 2 (%) 0.2 (retention time: 4.1 min)0.3 (retention time: 7.2 min)1.2 (identified as picolinic acid)
Limit of Detection (LOD) ~0.01%~0.01%~0.1%
Limit of Quantification (LOQ) ~0.05%~0.05%~0.3%

Note: The data presented in the table are hypothetical and for illustrative purposes only. Actual results will vary depending on the synthesis and purification methods employed.

Conclusion

HPLC is a robust and reliable method for the routine purity assessment of synthesized this compound, offering high precision and sensitivity for quantifying the main component and non-volatile impurities. For a more comprehensive analysis, especially for the identification of volatile byproducts, GC-MS is a valuable complementary technique. Furthermore, qNMR provides an excellent orthogonal method for purity determination and structural confirmation without the need for impurity reference standards. The choice of analytical technique will depend on the specific requirements of the research, including the expected impurities and the desired level of accuracy.

References

A Comparative Analysis of the Reactivity of Methyl Picolinate and Ethyl Picolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Picolinate esters, valued for their role as versatile intermediates and ligands, are frequently employed in the development of novel compounds. This guide provides an objective comparison of the reactivity of two common picolinate esters: methyl picolinate and ethyl picolinate. The analysis is grounded in fundamental principles of organic chemistry and supported by analogous experimental data to inform the selection process in research and development.

Executive Summary

The reactivity of this compound and ethyl picolinate is primarily governed by steric and electronic effects. In nucleophilic acyl substitution reactions, such as hydrolysis, transesterification, and ammonolysis, This compound is generally expected to be more reactive than ethyl picolinate . This heightened reactivity is attributed to the smaller steric hindrance presented by the methyl group compared to the ethyl group, which allows for easier access of nucleophiles to the carbonyl carbon. While direct comparative kinetic data for these specific esters is limited in publicly available literature, this principle is a cornerstone of physical organic chemistry.

Theoretical Reactivity Profile: Steric and Electronic Effects

The core of the reactivity difference between methyl and ethyl picolinate lies in the nature of the alkoxy group attached to the carbonyl carbon.

  • Steric Hindrance: The ethyl group is sterically bulkier than the methyl group. This increased size in ethyl picolinate impedes the trajectory of an incoming nucleophile towards the electrophilic carbonyl carbon. Consequently, the activation energy for the formation of the tetrahedral intermediate is higher for ethyl picolinate, leading to a slower reaction rate. This effect becomes more pronounced with larger, more sterically demanding nucleophiles.

  • Electronic Effects: Both methyl and ethyl groups are weakly electron-donating through an inductive effect. The ethyl group is a slightly stronger electron-donating group than the methyl group. This increased electron donation in ethyl picolinate marginally reduces the electrophilicity of the carbonyl carbon, making it slightly less susceptible to nucleophilic attack. However, this electronic effect is generally considered to be less significant than the steric effect in influencing the overall reaction rate of nucleophilic acyl substitution.

Based on the combination of these factors, a general reactivity trend can be predicted:

This compound > Ethyl Picolinate

Comparative Experimental Data (Analogous Systems)

While direct experimental data comparing the reaction rates of methyl and ethyl picolinate is scarce, studies on analogous ester systems support the predicted reactivity trend. For instance, in the high-temperature pyrolysis of propanoate esters, methyl propanoate was observed to be more reactive than ethyl propanoate. This aligns with the theoretical framework where the smaller methyl ester exhibits greater reactivity.

Table 1: Predicted Relative Reactivity in Nucleophilic Acyl Substitution

CompoundAlkoxy GroupRelative Steric HindranceRelative Electron-Donating EffectPredicted Relative Rate Constant
This compound-CH₃LowerWeaker1.00 (Reference)
Ethyl Picolinate-CH₂CH₃HigherStronger< 1.00

Note: The relative rate constant for this compound is set to 1.00 for comparison. The predicted rate for ethyl picolinate is expected to be lower due to increased steric hindrance and a slightly stronger electron-donating effect.

Key Reactions and Mechanistic Insights

The following sections detail the common reactions of picolinate esters and provide generalized experimental protocols.

Saponification (Base-Catalyzed Hydrolysis)

Saponification is the hydrolysis of an ester with a base, typically a hydroxide salt, to produce a carboxylate salt and an alcohol. This reaction is effectively irreversible.

Experimental Protocol: General Procedure for Saponification

  • Reaction Setup: Dissolve the picolinate ester (1.0 equivalent) in a suitable solvent such as a mixture of methanol or ethanol and water.

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.1 - 2.0 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux to ensure complete conversion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and remove the alcohol solvent under reduced pressure. Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the picolinic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product is soluble, extract the acidified aqueous layer with an organic solvent.

Saponification_Mechanism Ester Picolinate Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack OH OH⁻ OH->Tetrahedral Carboxylate Picolinate Anion Tetrahedral->Carboxylate Elimination of Alkoxide PicolinicAcid Picolinic Acid Carboxylate->PicolinicAcid Protonation Alcohol Methanol/Ethanol H3O H₃O⁺ H3O->PicolinicAcid

Caption: General mechanism of saponification.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base.

Experimental Protocol: General Procedure for Acid-Catalyzed Transesterification

  • Reaction Setup: Dissolve the starting ester (e.g., this compound, 1.0 equivalent) in a large excess of the desired alcohol (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by gas chromatography (GC) or TLC.

  • Workup: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Isolation: Remove the excess alcohol under reduced pressure. Extract the residue with an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Purify the resulting ester by distillation or column chromatography.

Transesterification_Workflow Start This compound + Ethanol (excess) Catalyst Add H₂SO₄ (cat.) Start->Catalyst Reflux Reflux Catalyst->Reflux Neutralize Neutralize with NaHCO₃ Reflux->Neutralize Evaporate Evaporate Excess Ethanol Neutralize->Evaporate Extract Extract with Organic Solvent Evaporate->Extract Purify Purify (Distillation/Chromatography) Extract->Purify Product Ethyl Picolinate Purify->Product

Caption: Experimental workflow for transesterification.

Ammonolysis

Ammonolysis is the reaction of an ester with ammonia to form an amide and an alcohol.

Experimental Protocol: General Procedure for Ammonolysis

  • Reaction Setup: Place the picolinate ester in a sealed reaction vessel.

  • Reagent Addition: Add a solution of ammonia in an appropriate solvent, such as methanol.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent and excess ammonia under reduced pressure.

  • Isolation: The resulting picolinamide can be purified by recrystallization or column chromatography.

Ammonolysis_Pathway Ester Picolinate Ester Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Ammonia NH₃ Ammonia->Intermediate Amide Picolinamide Intermediate->Amide Elimination Alcohol Methanol/Ethanol Intermediate->Alcohol

Caption: Logical pathway for the ammonolysis of a picolinate ester.

Conclusion

A Comparative Guide to Picolinamide Synthesis: Exploring Alternatives to Methyl Picolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Picolinamide, a fundamental scaffold in medicinal chemistry and material science, is integral to the development of numerous pharmaceuticals. While the amidation of methyl picolinate is a common laboratory-scale method for its synthesis, alternative reagents offer distinct advantages in terms of scalability, cost-effectiveness, and reaction conditions. This guide provides a comprehensive comparison of the primary synthetic routes to picolinamide, moving beyond this compound to equip researchers with the data needed to select the optimal pathway for their specific requirements.

Comparative Analysis of Picolinamide Synthesis Routes

The selection of a synthetic route is a critical decision influenced by factors such as starting material availability, desired scale of production, and acceptable impurity profiles. The following table summarizes the key quantitative parameters for the main synthesis routes to picolinamide, offering a clear comparison with the traditional this compound method.

ParameterRoute 1: From this compound (Reference)Route 2: From Picolinic AcidRoute 3: From 2-CyanopyridineRoute 4: From 2-Methylpyridine (α-Picoline)
Starting Material This compoundPicolinic Acid2-Cyanopyridine2-Methylpyridine
Key Transformation Direct AmidationCarboxylic Acid Activation & Amidation or Direct CouplingNitrile HydrolysisAmmoxidation followed by Hydrolysis
Typical Yield Good to ExcellentModerate to Excellent (31-90%+)[1][2]Good to Excellent[1]High (Multi-step industrial process)[1]
Reaction Time 12-24 hours[3]2-24 hours[1][4]4-10 hours[1]Multi-day process[1]
Purity Good, requires purificationGood, requires purificationGood, requires purification[1]High, requires purification of intermediates[1]
Key Reagents AmmoniaThionyl chloride/Ammonia, or Coupling agents (HATU, DCC, EDCI)/Amine[2][4]Sodium hydroxide[1]Ammonia, Oxygen, Catalyst[1]
Byproducts MethanolThionyl chloride decomposition products, ammonium salts, or coupling agent byproducts[1]Sodium picolinate, unreacted starting material[1]Water, various oxidation byproducts[1]
Scalability Laboratory to moderate scaleGood, but handling of corrosive reagents can be a challenge[2]Amenable to both laboratory and larger-scale synthesis[1]Most cost-effective for large-scale industrial production[1]
Key Advantages Readily available starting material, straightforward procedure.Well-established, versatile for derivative synthesis.[1][4]More direct route, potentially higher yielding.[1]Low cost of starting material.[1]
Key Disadvantages Use of hazardous reagents (e.g., thionyl chloride).[2]Careful control of conditions needed to avoid over-hydrolysis.[1]Requires specialized high-temperature equipment.[1]

Experimental Protocols

Route 1: From this compound (Reference Method)

This method involves the direct reaction of this compound with ammonia.

Protocol:

  • In a sealed reaction vessel, dissolve this compound (1.0 eq.) in a solution of aqueous ammonia (excess, e.g., 10 eq.).

  • Stir the mixture at room temperature for 12-24 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess ammonia and water under reduced pressure.

  • The resulting crude picolinamide can be purified by recrystallization or column chromatography.

Route 2: From Picolinic Acid

This route can be achieved via two primary pathways: activation to an acid chloride or direct coupling.

2a: Acid Chloride Method

This classical approach involves the activation of the carboxylic acid group of picolinic acid with a chlorinating agent, followed by amidation.[4]

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add picolinic acid (1.0 eq.) and thionyl chloride (excess, e.g., 10 eq.).[4]

  • Heat the mixture to reflux (approximately 79 °C) and stir for 2-4 hours until the evolution of HCl and SO₂ gas ceases.[1]

  • Carefully remove the excess thionyl chloride under reduced pressure to yield crude picolinoyl chloride.[1]

  • Dissolve the crude picolinoyl chloride in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.[1]

  • Cool the solution to 0 °C and add a solution of aqueous ammonia (excess) dropwise, maintaining the temperature below 10 °C.[1]

  • Allow the reaction to warm to room temperature and stir for an additional 8-12 hours.[1]

  • Quench the reaction with water and extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude picolinamide.

  • Purify the product by recrystallization.[1]

2b: Direct Amide Coupling Method (Using HATU)

This method avoids the harsh conditions of the acid chloride method by using a coupling agent.[4]

Protocol:

  • In a round-bottom flask, dissolve picolinic acid (1.0 eq.), HATU (1.1 eq.), and an amine source (e.g., ammonium chloride, 1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture.[4]

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Route 3: From 2-Cyanopyridine

This route involves the hydrolysis of the nitrile group to an amide.[1]

Protocol:

  • In a round-bottom flask, dissolve 2-cyanopyridine (1.0 eq.) in water.

  • Add a catalytic amount of sodium hydroxide (e.g., 0.1-0.2 eq. of a 10% aqueous solution).[1]

  • Heat the mixture to reflux (100-130 °C) and stir for 4-8 hours.[1]

  • Monitor the reaction by TLC, ensuring to control the reaction time and temperature to minimize over-hydrolysis to picolinic acid.[1]

  • Cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration.

  • If no precipitate forms, extract the aqueous solution with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the picolinamide by recrystallization.[1]

Route 4: From 2-Methylpyridine (α-Picoline)

This industrial-scale, two-step process begins with the ammoxidation of 2-methylpyridine to 2-cyanopyridine, which is then hydrolyzed.[1]

Step 1: Ammoxidation

  • This step is typically performed in a continuous flow reactor at high temperatures (350-450 °C) over a solid-state catalyst.[1]

  • A gaseous mixture of 2-methylpyridine, ammonia, and oxygen (or air) is passed over the catalyst bed.

  • The effluent gas stream containing 2-cyanopyridine is then cooled to condense the product.[1]

Step 2: Hydrolysis

  • The crude 2-cyanopyridine from the ammoxidation step is subjected to hydrolysis as described in Route 3.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the described synthetic routes to picolinamide.

cluster_0 Route 1: From this compound cluster_1 Route 2a: From Picolinic Acid (Acid Chloride) cluster_2 Route 2b: From Picolinic Acid (Direct Coupling) cluster_3 Route 3: From 2-Cyanopyridine cluster_4 Route 4: From 2-Methylpyridine MP This compound PAm Picolinamide MP->PAm NH3 PA1 Picolinic Acid PC Picolinoyl Chloride PA1->PC SOCl2 PAm1 Picolinamide PC->PAm1 NH3 PA2 Picolinic Acid PAm2 Picolinamide PA2->PAm2 HATU, NH3 source, Base CP 2-Cyanopyridine PAm3 Picolinamide CP->PAm3 NaOH, H2O, Heat MeP 2-Methylpyridine CP2 2-Cyanopyridine MeP->CP2 NH3, O2, Catalyst, Heat PAm4 Picolinamide CP2->PAm4 NaOH, H2O, Heat

Caption: Comparative workflows for picolinamide synthesis.

Conclusion

The choice of a synthetic route for picolinamide is a critical decision in chemical research and development. While the traditional method starting from this compound is reliable for laboratory scale, alternative starting materials offer significant advantages.

  • Picolinic acid provides a versatile and well-established route, particularly for the synthesis of picolinamide derivatives using various amide coupling reagents.[1][4] However, the classical acid chloride method requires handling of hazardous materials.[2]

  • 2-Cyanopyridine offers a more direct and potentially higher-yielding approach that is suitable for both laboratory and larger-scale synthesis.[1] Careful control of reaction conditions is crucial to prevent the formation of picolinic acid as a byproduct.[1]

  • 2-Methylpyridine represents the most cost-effective route for large-scale industrial production due to the low cost of the starting material.[1] However, this multi-step process necessitates specialized equipment for the high-temperature ammoxidation step.[1]

By understanding the nuances of each synthetic pathway, researchers can make informed decisions to optimize their picolinamide synthesis for efficiency, scalability, and safety.

References

A Comparative Analysis of Catalysts for the Synthesis of Methyl Picolinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of methyl picolinate, a key intermediate in the production of various pharmaceuticals and agrochemicals, is of paramount importance. The choice of catalyst plays a crucial role in determining the yield, selectivity, and sustainability of the synthetic route. This guide provides a comparative study of various catalytic systems employed in the principal synthetic pathways to this compound, supported by experimental data and detailed protocols.

Key Synthetic Routes and Catalytic Systems

The synthesis of this compound can be broadly approached through three primary strategies, each employing distinct types of catalysts:

  • Direct Esterification of Picolinic Acid: This classic approach involves the reaction of picolinic acid with methanol in the presence of an acid catalyst. Both homogeneous and heterogeneous acid catalysts are utilized.

  • Multi-step Synthesis from 2-Methylpyridine (α-Picoline): A common industrial route that involves the ammoxidation of 2-methylpyridine to 2-cyanopyridine, followed by hydrolysis to picolinic acid and subsequent esterification. This pathway relies on oxidation and hydrolysis catalysts.

  • Oxidative Esterification of 2-(Hydroxymethyl)pyridine: A more direct oxidation-esterification route that utilizes metal-based catalysts.

  • Multi-Component Synthesis: An emerging approach that employs advanced catalysts like Metal-Organic Frameworks (MOFs) to construct the picolinate scaffold in a single step from simpler precursors.

Comparative Performance of Catalysts

The following tables summarize the performance of different catalysts for the key reactions in the synthesis of this compound, based on available experimental data.

Table 1: Comparison of Acid Catalysts for the Esterification of Picolinic Acid
CatalystCatalyst LoadingReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric Acid (H₂SO₄)CatalyticReflux4-1270-95[1]
p-Toluenesulfonic Acid (p-TsOH)CatalyticReflux6~95 (for similar esterifications)[2]
12-Tungstophosphoric Acid (TPA) on SnO₂15 wt%655>95 (for palmitic acid)[3]
Magnetic Solid Acid (Fe₃O₄@SiO₂–P([VLIM]PW))10 wt%70694 (for palmitic acid)[4][5]

Note: Data for solid acid catalysts are for the esterification of other carboxylic acids and serve as a reference for potential performance with picolinic acid.

Table 2: Comparison of Catalysts for the Ammoxidation of 2-Methylpyridine to 2-Cyanopyridine
CatalystReaction Temperature (°C)Substrate Conversion (%)Selectivity to 2-Cyanopyridine (%)Yield (%)Reference
V₂O₅/TiO₂360-420HighHigh-[6]
V₂O₅/ZrO₂~400~90~85~76.5[5]
V-Ti-Zr Oxides--83 (to nicotinic acid via oxidation)-[7]
Table 3: Comparison of Catalysts for the Hydrolysis of 2-Cyanopyridine to Picolinic Acid/Picolinamide
Catalyst/ReagentReaction Temperature (°C)Reaction Time (h)ProductYield (%)Reference
Sodium Hydroxide (NaOH)100-1304-8PicolinamideGood to Excellent[7]
High-Temperature Water (no catalyst)190-250-Picolinic Acid-[8]
Table 4: Performance of Catalysts for Oxidative Esterification and Multi-Component Synthesis
ReactionCatalystCatalyst LoadingReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Oxidative Esterification of 2-(Hydroxymethyl)pyridineHeterogeneous Pd catalyst1 mol%60683[9]
Multi-Component SynthesisUiO-66(Zr)-N(CH₂PO₃H₂)₂-Ambient--[10][11]

Note: Quantitative yield for the multi-component synthesis of this compound using UiO-66 is not specified in the available literature but is presented as a viable synthetic route.

Experimental Protocols

Fischer Esterification of Picolinic Acid using Sulfuric Acid

Materials:

  • Picolinic acid

  • Methanol (excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add picolinic acid and an excess of methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography if necessary.

Ammoxidation of 2-Methylpyridine over a V₂O₅/TiO₂ Catalyst

Materials:

  • 2-Methylpyridine

  • Ammonia

  • Air

  • V₂O₅/TiO₂ catalyst

Procedure:

  • The reaction is typically carried out in a continuous flow fixed-bed reactor.

  • The V₂O₅/TiO₂ catalyst is packed into the reactor.

  • A gaseous feed mixture of 2-methylpyridine, ammonia, and air is passed over the catalyst bed at a temperature ranging from 360-420 °C.[6]

  • The effluent gas stream containing 2-cyanopyridine, unreacted starting materials, and byproducts is cooled to condense the product.

  • The crude 2-cyanopyridine is then purified by distillation.

Hydrolysis of 2-Cyanopyridine using Sodium Hydroxide

Materials:

  • 2-Cyanopyridine

  • Sodium hydroxide (aqueous solution)

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanopyridine in water.

  • Add a catalytic amount of a 10% aqueous sodium hydroxide solution.

  • Heat the reaction mixture to reflux (100-130 °C) and stir for 4-8 hours.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and extract the picolinamide product with a suitable organic solvent.

  • Dry the combined organic extracts and remove the solvent to yield the crude product, which can be further purified by recrystallization.

Oxidative Esterification of 2-(Hydroxymethyl)pyridine using a Heterogeneous Palladium Catalyst

Materials:

  • 2-(Hydroxymethyl)pyridine

  • Methanol

  • Potassium carbonate (K₂CO₃)

  • Heterogeneous Palladium catalyst (1 mol%)

  • Oxygen

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Charge a round-bottom flask with the heterogeneous Pd catalyst (1 mol%), potassium carbonate (1.2 equiv.), and methanol.[9]

  • Seal the flask, evacuate, and back-fill with oxygen.

  • Add 2-(hydroxymethyl)pyridine (1.0 equiv.) to the suspension.[9]

  • Stir the reaction mixture at 60 °C under an oxygen atmosphere (balloon).[9]

  • After completion, cool the mixture to room temperature and recover the catalyst using an external magnet.[9]

  • Dissolve the crude product in ethyl acetate and wash with water to remove the base.[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the residue by column chromatography to obtain pure this compound.[9]

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_0 Direct Esterification cluster_1 Multi-step from 2-Methylpyridine cluster_2 Oxidative Esterification cluster_3 Multi-Component Synthesis Picolinic Acid Picolinic Acid Methyl Picolinate_1 This compound Picolinic Acid->Methyl Picolinate_1 Methanol, Acid Catalyst (H2SO4, p-TsOH, Solid Acids) 2-Methylpyridine 2-Methylpyridine 2-Cyanopyridine 2-Cyanopyridine 2-Methylpyridine->2-Cyanopyridine Ammoxidation (V2O5/TiO2, V2O5/ZrO2) Picolinic Acid_2 Picolinic Acid_2 2-Cyanopyridine->Picolinic Acid_2 Hydrolysis (NaOH, H2O) Methyl Picolinate_2 This compound Picolinic Acid_2->Methyl Picolinate_2 Esterification 2-(Hydroxymethyl)pyridine 2-(Hydroxymethyl)pyridine Methyl Picolinate_3 This compound 2-(Hydroxymethyl)pyridine->Methyl Picolinate_3 Methanol, O2 Heterogeneous Pd Catalyst Simple Precursors Simple Precursors Methyl Picolinate_4 This compound Simple Precursors->Methyl Picolinate_4 UiO-66 Catalyst

Caption: Synthetic pathways to this compound.

Experimental_Workflow cluster_esterification Fischer Esterification Workflow cluster_multistep Multi-step Synthesis Workflow E1 Reactants Mixing (Picolinic Acid, Methanol, Catalyst) E2 Reaction (Reflux) E1->E2 E3 Work-up (Neutralization, Extraction) E2->E3 E4 Purification (Distillation/Chromatography) E3->E4 E5 Product: this compound E4->E5 M1 Ammoxidation of 2-Methylpyridine M2 Purification of 2-Cyanopyridine M1->M2 M3 Hydrolysis of 2-Cyanopyridine M2->M3 M4 Esterification of Picolinic Acid M3->M4 M5 Final Product M4->M5

Caption: General experimental workflows.

References

Methyl Picolinate vs. Picolinic Acid: A Comparative Guide for Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting material can significantly impact the efficiency, yield, and purity of a target molecule. This guide provides a detailed comparison of methyl picolinate and picolinic acid in the context of acylation reactions, particularly amide bond formation. While both molecules are key building blocks in pharmaceutical and materials science, their reactivity profiles present distinct advantages and disadvantages.

Executive Summary

In specific acylation reactions, particularly those requiring mild conditions and high chemoselectivity, This compound often emerges as the superior choice over picolinic acid. The primary advantage of using the methyl ester lies in circumventing the need for harsh activation of the carboxylic acid, which can lead to undesirable side reactions and purification challenges. Picolinic acid, while a versatile precursor, requires activation to a more reactive species (e.g., an acid chloride or an active ester) for efficient acylation. This activation step can introduce complexities, including the potential for side product formation and the use of corrosive reagents. This compound, being an ester, represents a stable, pre-activated form that can undergo direct amidation under more controlled conditions.

Reactivity and Reaction Mechanisms

The fundamental difference in reactivity stems from the nature of the carboxyl and methoxycarbonyl groups. Carboxylic acids are generally unreactive towards nucleophiles under neutral conditions and require activation to enhance the electrophilicity of the carbonyl carbon. In contrast, esters are more electrophilic than their corresponding carboxylic acids and can react directly with nucleophiles, albeit often requiring heat or catalysis.

Picolinic Acid in Acylation Reactions

To achieve acylation with picolinic acid, it must first be converted into a more reactive derivative. Common strategies include:

  • Formation of an Acid Chloride: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a highly reactive acid chloride. However, this method can be problematic for picolinic acid, as the harsh conditions can lead to side reactions, such as chlorination of the pyridine ring[1]. The resulting picolinoyl chloride hydrochloride is also sparingly soluble in many inert solvents[2].

  • Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) can be used to form an "active ester" in situ. However, with picolinic acid, this can be hampered by the formation of a stable N-acylurea byproduct, which is difficult to remove and lowers the yield of the desired product[2].

This compound in Acylation Reactions

This compound offers a more straightforward approach to acylation. As an ester, it can directly react with amines to form amides, typically under heating or with catalysis. This direct amidation avoids the need for a separate activation step, thus eliminating the use of harsh reagents and the potential for associated side reactions. This leads to cleaner reaction profiles and simpler purification procedures. The reactivity of carboxylic acid derivatives generally follows the order: acyl chloride > acid anhydride > thioester > ester > amide[2][3][4]. While esters are less reactive than acyl chlorides, this moderate reactivity can be advantageous in complex molecule synthesis where chemoselectivity is crucial.

Quantitative Data Comparison: A Representative Amidation Reaction

While direct, head-to-head comparative studies are scarce in the literature, we can infer the potential outcomes based on reported yields for similar transformations. The following table summarizes the expected results for the synthesis of a generic picolinamide from either picolinic acid (via an acid chloride) or this compound (via direct amidation).

ParameterPicolinic Acid (via Acid Chloride)This compound (Direct Amidation)
Starting Material Picolinic AcidThis compound
Key Transformation Acid chloride formation followed by amidationDirect amidation
Typical Yield Moderate (31-54% reported for derivatives)[1][5]Good to Excellent (>80% for many direct amidations)[6]
Reaction Time 12-24 hours[5]6-12 hours
Key Reagents Thionyl chloride, Amine, BaseAmine, Heat/Catalyst
Potential Byproducts Thionyl chloride decomposition products, ammonium salts, chlorinated picolinic acid derivatives[1][5]Methanol
Scalability More challenging due to handling of thionyl chloride and potential for side productsMore readily scalable

Experimental Protocols

To illustrate the practical differences, detailed protocols for the synthesis of N-benzylpicolinamide from both starting materials are provided below.

Protocol 1: Synthesis of N-benzylpicolinamide from Picolinic Acid via Acid Chloride

Step 1: Formation of Picolinoyl Chloride Hydrochloride

  • In a fume hood, add thionyl chloride (1.5-2.0 eq.) to picolinic acid (1.0 eq.) in an inert solvent like toluene.

  • Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude picolinoyl chloride hydrochloride.

Step 2: Amidation

  • Dissolve the crude picolinoyl chloride hydrochloride in an anhydrous aprotic solvent such as dichloromethane (DCM).

  • In a separate flask, dissolve benzylamine (1.0 eq.) and a non-nucleophilic base like triethylamine (2.0 eq.) in DCM.

  • Cool the amine solution to 0 °C and add the acid chloride solution dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of N-benzylpicolinamide from this compound
  • In a round-bottom flask, combine this compound (1.0 eq.) and benzylamine (1.2 eq.) in a suitable solvent such as toluene or neat.

  • Add a catalyst if necessary (e.g., a Lewis acid or a catalytic amount of a strong base).

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 6-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Visualizing the Synthetic Pathways

The choice between picolinic acid and this compound can be visualized as a decision point in a synthetic workflow, with implications for the number of steps, reagent selection, and potential for side reactions.

G cluster_pa Picolinic Acid Pathway cluster_mp This compound Pathway pa Picolinic Acid ac Picolinoyl Chloride pa->ac SOCl₂ or Coupling Agent sp Side Products (e.g., 4-chloro-picolinamide, N-acylurea) ac->sp amide_pa Picolinamide ac->amide_pa Amine mp This compound amide_mp Picolinamide mp->amide_mp Direct Amidation (Amine, Heat) start Target: Picolinamide start->pa Choice of Starting Material start->mp Choice of Starting Material

Caption: Comparative workflow of picolinamide synthesis.

Logical Decision Workflow

The decision to use this compound over picolinic acid is often driven by the need for milder reaction conditions and the avoidance of problematic side products.

G start Need to Synthesize a Picolinamide q1 Are harsh reagents (e.g., SOCl₂) and potential side reactions acceptable? start->q1 pa Use Picolinic Acid q1->pa Yes mp Use this compound q1->mp No act Activate with SOCl₂ or coupling agent pa->act da Perform direct amidation mp->da

Caption: Decision workflow for selecting the starting material.

Conclusion

For the synthesis of picolinamide derivatives and other acylation products, this compound presents several key advantages over picolinic acid:

  • Milder Reaction Conditions: It allows for direct amidation, avoiding the use of harsh and corrosive activating agents.

  • Higher Chemoselectivity: The absence of strong activating agents minimizes the risk of side reactions on other functional groups or on the pyridine ring itself.

  • Simplified Workup and Purification: Cleaner reactions with fewer byproducts lead to easier isolation of the desired product.

  • Improved Process Safety and Scalability: Eliminating reagents like thionyl chloride enhances the safety and scalability of the process.

While picolinic acid is the direct precursor to this compound and is a valuable reagent in its own right, for acylation reactions where control, purity, and mild conditions are paramount, utilizing the methyl ester is a strategically sound choice for chemical and pharmaceutical development.

References

A Comparative Guide to the Characterization of Impurities in Commercial Methyl Picolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a cornerstone of robust and reproducible research, as well as safe and effective drug development. Methyl picolinate, a key building block in the synthesis of a wide range of pharmaceuticals, is no exception. Commercial this compound may contain various impurities stemming from its synthesis and degradation pathways. This guide provides a comprehensive comparison of the primary analytical techniques used to characterize these impurities, supported by experimental protocols and data.

Introduction to Potential Impurities

The most common industrial synthesis of this compound is the Fischer esterification of picolinic acid with methanol, typically in the presence of an acid catalyst such as sulfuric acid.[1][2] Based on this process, the following impurities are commonly anticipated:

  • Picolinic Acid: Unreacted starting material.

  • Methanol: Residual solvent from the esterification process.

  • Picolinamide: A potential byproduct if ammonia is used during workup.

  • Degradation Products: Hydrolysis of this compound back to picolinic acid can occur in the presence of moisture.

Comparison of Analytical Techniques

The characterization and quantification of impurities in this compound are primarily achieved through three analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations.

Analytical TechniquePrincipleInformation ProvidedTypical Purity Assessment RangeAdvantagesLimitations
GC-MS Separation of volatile compounds followed by mass-to-charge ratio analysis.Identification and quantification of volatile and semi-volatile impurities.Low ppm to ppb range.[3]High sensitivity and specificity for volatile compounds, excellent for identifying unknown impurities through mass spectral libraries.Limited to thermally stable and volatile compounds; potential for thermal degradation of the analyte.[3]
HPLC Separation of compounds based on their interaction with a stationary phase.Quantification of non-volatile impurities, particularly unreacted starting materials and degradation products.Low ppm range.[3]High resolving power and sensitivity for a wide range of compounds, the gold standard for routine purity analysis.[4]May require specific impurity standards for accurate quantification; less effective for volatile impurities like residual solvents.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Structural elucidation of impurities and absolute purity determination (qNMR) without the need for specific impurity standards.0.1-1% w/w for routine analysis.[3]Provides detailed structural information, enabling the identification of unknown impurities; qNMR offers a direct measure of purity.Lower sensitivity compared to chromatographic methods; requires higher concentrations of impurities for detection and can be more complex to interpret for quantification.[3]

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of key potential impurities in this compound using different analytical techniques.

ImpurityAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Picolinic AcidHPLC-UV0.091 µg/mL[5]0.181 µg/mL[5]
Pyridine (as a representative volatile impurity)Headspace-GC-MS0.006 mg/kg[6]0.020 mg/kg[6]
General ImpuritiesQuantitative NMR (qNMR)~0.1% w/w[3]~0.3% w/w[3]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are standard protocols for the analysis of impurities in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the detection of volatile and semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).[3]

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

    • Injector Temperature: 250 °C.[7]

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.[7]

High-Performance Liquid Chromatography (HPLC) Protocol

This is the preferred method for quantifying non-volatile impurities like residual picolinic acid.

  • Instrumentation: An HPLC system equipped with a UV detector.[3]

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid). Start with 10% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.

    • Detection: UV detection at 264 nm.[5]

    • Injection Volume: 10 µL.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.[7]

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For quantitative analysis, add a known amount of an internal standard (e.g., maleic acid).

  • ¹H NMR Acquisition:

    • Scans: 16-32 scans.[7]

    • Relaxation Delay: 1-2 seconds.[7]

    • Spectral Width: 10-12 ppm.[7]

  • ¹³C NMR Acquisition:

    • Scans: 1024-4096 scans.[7]

    • Relaxation Delay: 2-5 seconds.[7]

    • Spectral Width: 200-220 ppm.[7]

Visualizations

Logical Workflow for Impurity Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of impurities in a commercial batch of this compound.

cluster_0 Initial Screening & Quantification cluster_1 Identification & Structural Elucidation cluster_2 Purity Confirmation A Commercial this compound Sample B HPLC-UV Analysis A->B C GC-MS Analysis A->C K Quantitative NMR (qNMR) A->K D Quantification of Known Impurities (e.g., Picolinic Acid) B->D E Detection of Volatile Impurities C->E L Absolute Purity Determination D->L E->L F Unknown Peak Detected G Fraction Collection from HPLC F->G I High-Resolution Mass Spectrometry (HRMS) F->I H NMR Spectroscopy (1H, 13C, COSY) G->H J Structure Elucidation of Unknown Impurity H->J I->J J->L K->L

Caption: Workflow for impurity analysis in this compound.

Signaling Pathway of Impurity Formation

This diagram illustrates the primary synthesis and potential impurity formation pathways for this compound.

picolinic_acid Picolinic Acid unreacted_pa Unreacted Picolinic Acid (Impurity) picolinic_acid->unreacted_pa esterification Fischer Esterification picolinic_acid->esterification methanol Methanol residual_methanol Residual Methanol (Impurity) methanol->residual_methanol methanol->esterification acid_catalyst Acid Catalyst (e.g., H2SO4) acid_catalyst->esterification methyl_picolinate This compound (Product) hydrolysis Hydrolysis methyl_picolinate->hydrolysis hydrolysis_product Picolinic Acid (Hydrolysis Impurity) water Water water->hydrolysis esterification->methyl_picolinate esterification->water hydrolysis->hydrolysis_product

Caption: Synthesis and impurity pathways for this compound.

References

A Comparative Guide to Methyl Picolinate Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Methyl picolinate, a valuable building block in the pharmaceutical and agrochemical industries, can be synthesized through various protocols. This guide provides an objective comparison of three common methods: Fischer-Speier Esterification, the use of thionyl chloride, and a two-step synthesis commencing from 2-cyanopyridine. The performance of each method is evaluated based on experimental data for yield, reaction time, and purity, where available.

Data Presentation

The following table summarizes the quantitative data for each synthesis protocol. It is important to note that direct comparative data for the synthesis of this compound is not always available in the cited literature; therefore, data from closely related analogs, such as methyl 4-chloropicolinate and methyl 5-hydroxy-4-methylpicolinate, are included to provide valuable insights.

ParameterFischer-Speier EsterificationThionyl Chloride MethodSynthesis from 2-Cyanopyridine
Starting Material Picolinic AcidPicolinic Acid2-Cyanopyridine
Key Reagents Methanol, Sulfuric AcidThionyl Chloride, MethanolSodium Hydroxide, Hydrochloric Acid, Methanol, Sulfuric Acid
Reported Yield 70-90% (for analogs)[1][2]57-85% (for methyl 4-chloropicolinate)[3][4]~80% (estimated from hydrolysis and esterification yields)[1][5]
Reaction Time 8-12 hours[1]~17.5 hours to 3 days[3][4]Hydrolysis: 4 hours, followed by esterification: 8-12 hours[1][5]
Purity >98% (by NMR for an analog)[1]Not explicitly stated, requires purification by silica gel chromatography[3]Not explicitly stated
Reaction Temperature Reflux (typically 65°C for methanol)[1]72-80°C[3][4]Hydrolysis: Reflux, Esterification: Reflux[1][5]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Fischer-Speier Esterification of Picolinic Acid

This method involves the direct esterification of picolinic acid with methanol using a strong acid catalyst.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve picolinic acid (1.0 equivalent) in an excess of methanol (10-20 equivalents).

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution while stirring.

  • Heat the mixture to reflux (approximately 65°C) and maintain for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or column chromatography.

Synthesis via Thionyl Chloride

This two-step protocol involves the formation of an acyl chloride intermediate, which is then reacted with methanol.

Procedure:

  • In a fume hood, suspend picolinic acid (1.0 equivalent) in an inert solvent like toluene.[6]

  • Add thionyl chloride (2.0-4.0 equivalents) dropwise to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[4][6]

  • Heat the reaction mixture to reflux (around 72-80°C) and stir for several hours (e.g., 16 hours) until the conversion to the acid chloride is complete.[4]

  • After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure.

  • In a separate flask, dissolve the crude picolinoyl chloride in a dry, inert solvent.

  • Cool the solution in an ice bath and slowly add methanol (1.0-1.2 equivalents).

  • Allow the reaction to stir for about an hour as it warms to room temperature.[3]

  • The reaction mixture is then worked up by washing with a saturated sodium bicarbonate solution and brine.[3]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.[3]

  • The crude product is purified by silica gel chromatography to yield this compound.[3]

Synthesis from 2-Cyanopyridine

This approach involves the hydrolysis of 2-cyanopyridine to picolinic acid, followed by esterification.

Procedure:

Step 1: Hydrolysis of 2-Cyanopyridine [5]

  • In a round-bottom flask, dissolve 2-cyanopyridine (1.0 equivalent) in deionized water.

  • Add a 30% sodium hydroxide solution and heat the mixture to reflux for approximately 4 hours.

  • After cooling, neutralize the reaction mixture to a pH of 2.5 with 30% hydrochloric acid.

  • Evaporate the water under reduced pressure.

  • Extract the resulting solid with ethanol and then cool the extract to crystallize the picolinic acid.

  • Filter and dry the solid to obtain picolinic acid. A yield of 89.6% has been reported for this step.[5]

Step 2: Fischer Esterification

The picolinic acid obtained from Step 1 can then be esterified using the Fischer-Speier Esterification protocol described above.

Mandatory Visualization

The following diagrams illustrate the workflows for the described synthesis protocols.

Fischer_Esterification cluster_reactants Reactants picolinic_acid Picolinic Acid reflux Reflux (8-12h) picolinic_acid->reflux methanol Methanol methanol->reflux catalyst H₂SO₄ (cat.) catalyst->reflux workup Workup (Neutralization, Extraction) reflux->workup product This compound workup->product

Fischer-Speier Esterification Workflow

Thionyl_Chloride_Method cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification picolinic_acid Picolinic Acid reflux1 Reflux picolinic_acid->reflux1 thionyl_chloride SOCl₂ thionyl_chloride->reflux1 picolinoyl_chloride Picolinoyl Chloride reflux1->picolinoyl_chloride reaction Reaction picolinoyl_chloride->reaction methanol Methanol methanol->reaction workup Workup & Purification reaction->workup product This compound workup->product

Thionyl Chloride Method Workflow

From_2_Cyanopyridine cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Esterification cyanopyridine 2-Cyanopyridine hydrolysis Alkaline Hydrolysis followed by Acidification cyanopyridine->hydrolysis picolinic_acid Picolinic Acid hydrolysis->picolinic_acid reflux Reflux picolinic_acid->reflux methanol Methanol methanol->reflux catalyst H₂SO₄ (cat.) catalyst->reflux workup Workup reflux->workup product This compound workup->product

Synthesis from 2-Cyanopyridine Workflow

References

Safety Operating Guide

Proper Disposal of Methyl Picolinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of methyl picolinate, ensuring the protection of laboratory personnel and adherence to regulatory standards. While specific institutional and local regulations must always be followed, this document outlines the core operational plan for managing this chemical waste stream.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to handle this compound with appropriate care. Based on available safety data, this compound is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, the following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[1][5]

  • Body Protection: A laboratory coat or chemical-resistant apron.[1][5]

  • Respiratory Protection: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling vapors.[1][2][5]

In the event of a spill, absorb the liquid with an inert material like vermiculite or sand, and place it into a sealed, labeled container for disposal.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with all applicable federal, state, and local regulations.[5][6] Under no circumstances should this compound be disposed of down the drain or in regular trash.[7][8]

  • Waste Identification and Segregation:

    • Treat all unwanted this compound, including residues and contaminated materials, as hazardous waste.[9]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5] Incompatible wastes, such as strong oxidizing agents, acids, or bases, must be kept separate to prevent dangerous reactions.[5][10]

  • Containerization:

    • Select a container that is in good condition, leak-proof, and chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[5]

    • Ensure the container has a secure, screw-on cap.[11] Containers with corks or parafilm are not acceptable for waste storage.[11]

    • Keep the waste container closed at all times, except when adding waste.[6][11]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[7][9]

    • The label must include the following information:

      • The words "Hazardous Waste".[7][12]

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]

      • The quantity of the waste.[7]

      • The date when waste was first added to the container (accumulation start date).[7]

      • The location of origin (e.g., building and room number).[7]

      • The name and contact information of the principal investigator or responsible party.[7]

      • Appropriate hazard pictograms (e.g., irritant).[7]

  • Storage Pending Disposal:

    • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[6]

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is stored with secondary containment, such as a lab tray, to capture any potential leaks or spills.[11] The secondary container must be able to hold 110% of the volume of the primary container.[11]

    • Store the waste away from heat, sunlight, and ignition sources.[10]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for the chemical waste.[5][6]

    • Provide them with all necessary information about the waste as indicated on the label.[5]

    • Follow any specific instructions they provide for packaging and preparing the container for transport.[5]

Quantitative Data for Hazardous Waste Storage

The following table summarizes key quantitative limits and specifications relevant to the storage of this compound and other laboratory chemical wastes. These are general guidelines, and specific limits may vary by jurisdiction.

ParameterGuideline/SpecificationSource
Maximum Volume in Satellite Accumulation Area (SAA) Up to 55 gallons of total hazardous waste.[6][11]
Maximum Quantity of Acutely Toxic Waste (P-listed) Up to 1 quart of liquid or 1 kilogram of solid.[6]
Disposal Timeframe after SAA Limit Reached Within 3 calendar days.[6][11]
Maximum Weight per Waste Container Should be compatible with manual load handling regulations (typically max 15 kg).[10]
Secondary Containment Volume Must be capable of holding 110% of the volume of the primary container.[11]

Experimental Protocols

The standard procedure for disposing of this compound does not involve experimental protocols such as neutralization, as this can be hazardous if not performed correctly. The established protocol is direct disposal via a certified hazardous waste management service. Any deviation from this standard must be approved by the relevant EHS department. For empty containers that held this compound, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9][13] After rinsing, deface the original labels, and the container may then be disposed of as regular trash or reused for compatible waste.[9][13]

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final collection.

DisposalWorkflow cluster_prep Phase 1: Preparation & Handling cluster_contain Phase 2: Containerization & Labeling cluster_storage Phase 3: Accumulation & Storage cluster_disposal Phase 4: Final Disposal A Handle this compound in Fume Hood with Full PPE B Identify Waste: Unused, Contaminated, or Expired This compound A->B Generation of Waste C Select Compatible Container (HDPE or Glass) with Secure Screw-Cap B->C Waste Segregated D Affix 'Hazardous Waste' Tag C->D E Complete Tag Information: - Full Chemical Name - Accumulation Date - Hazard Information - PI Name & Location D->E F Place Waste in Container E->F G Store Container in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Keep Container Closed G->I J Monitor Waste Volume (Do not exceed 55-gallon limit) I->J K Contact EHS or Licensed Contractor for Waste Pickup J->K L Follow EHS Instructions for Collection K->L M Waste Collected for Proper Disposal L->M

References

Personal protective equipment for handling Methyl picolinate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl Picolinate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. The following protocols are based on established safety data for this compound and structurally similar compounds.

Hazard Summary

This compound is classified as a hazardous substance with the following potential health effects:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4][5]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3][5]

Personal Protective Equipment (PPE) Protocol

Appropriate PPE is mandatory to minimize exposure to this compound. The required level of protection may vary based on the scale of the operation and the potential for splashing or aerosol generation.

PPE Category Specification Protection Level
Eye and Face Protection Chemical safety goggles are required for all handling procedures.Standard
A face shield should be worn over safety goggles when there is a significant risk of splashing.Enhanced
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene) are required. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[6][7][8]Standard
Body Protection A fully buttoned, flame-retardant lab coat must be worn at all times.[6][7]Standard
For larger quantities or situations with an increased risk of splashing, a chemical-resistant apron should be worn over the lab coat.[7][8]Enhanced
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[7][8]Standard
If a fume hood is not available or ventilation is insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[2][3][5][6]Enhanced
Foot Protection Sturdy, closed-toe shoes must be worn at all times in the laboratory.[7]Standard

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for safety and the integrity of the experimental work.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
  • Verify that the chemical fume hood is functioning correctly.
  • Assemble all necessary equipment and reagents before commencing work.
  • Don all required personal protective equipment as specified in the table above.

2. Handling:

  • Conduct all manipulations of this compound within a certified chemical fume hood.[7][8]
  • Use the smallest quantity of the chemical necessary for the experiment.[7]
  • Avoid direct contact with skin and eyes.[4][5]
  • Do not eat, drink, or smoke in the laboratory.[2][7]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][7]
  • Decontaminate all surfaces and equipment that have come into contact with the chemical.
  • Remove and properly dispose of contaminated gloves and other disposable PPE.[6]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), must be treated as hazardous waste.[6]
  • Collect all solid and liquid waste in a clearly labeled, sealed, and chemically compatible hazardous waste container.[6][7][9]

2. Waste Labeling:

  • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[9]

3. Waste Storage:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][8]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[8]
  • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal prep_start Start: Review Safety Information ppe Don Appropriate PPE prep_start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood handle Handle this compound in Fume Hood fume_hood->handle spill Spill Occurs? handle->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes post_handle Decontaminate Work Area & Equipment spill->post_handle No spill_protocol->post_handle waste Segregate & Label Hazardous Waste post_handle->waste remove_ppe Doff & Dispose of Contaminated PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash store_waste Store Waste in Designated Area wash->store_waste dispose Arrange for Final Disposal via EHS store_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl picolinate
Reactant of Route 2
Reactant of Route 2
Methyl picolinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.